Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-1-3-8-6-2-4-9-10(5)6/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOMVTAAOLUSFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=CC=N2)N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1367949-47-0 | |
| Record name | pyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
The Synthesis of Pyrazolo[1,5-a]pyrimidine-7-carboxylic Acid: A Technical Guide for Medicinal Chemists and Drug Discovery Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including kinase inhibition for cancer therapy and treatments for central nervous system disorders.[1][2][3][4] This in-depth technical guide provides a comprehensive overview of the synthesis of a key derivative, Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the prevalent synthetic strategies, mechanistic insights, and practical experimental protocols. We will delve into the foundational cyclocondensation reactions, focusing on the regioselective construction of the bicyclic core with the desired C7-functionalization, and conclude with the final hydrolysis to the target carboxylic acid.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core
The fusion of pyrazole and pyrimidine rings in the pyrazolo[1,5-a]pyrimidine system creates a unique electronic and structural motif that has proven to be highly amenable to interaction with various biological targets.[1][3] This scaffold is a cornerstone in the development of targeted therapies, particularly as protein kinase inhibitors.[1][4] The ability to functionalize the pyrazolo[1,5-a]pyrimidine core at various positions allows for the fine-tuning of its pharmacological properties, making it a versatile platform for drug design.[3] this compound, in particular, serves as a crucial intermediate, allowing for further derivatization of the carboxylic acid moiety to generate a diverse library of compounds for structure-activity relationship (SAR) studies.
Retrosynthetic Analysis and Core Synthetic Strategy
The primary and most efficient approach to the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold involves the cyclocondensation of a 3-aminopyrazole with a suitable 1,3-bielectrophilic partner.[2][3] To achieve the desired 7-carboxylic acid functionality, a retrosynthetic analysis points towards a precursor ester, namely ethyl pyrazolo[1,5-a]pyrimidine-7-carboxylate. This ester can be readily hydrolyzed in a final step to yield the target acid. The key challenge lies in the regioselective formation of the 7-substituted isomer.
Caption: Retrosynthetic approach for this compound.
Key Synthetic Pathways to the Ester Precursor
The regioselective synthesis of ethyl pyrazolo[1,5-a]pyrimidine-7-carboxylate hinges on the careful selection of the 1,3-dicarbonyl compound and the reaction conditions. The reaction between a 3-aminopyrazole and an unsymmetrical β-dicarbonyl compound can potentially lead to two regioisomers. However, by employing a 1,3-dicarbonyl equivalent with distinct electrophilic centers, the reaction can be directed towards the desired 7-substituted product.
The Primary Cyclocondensation Route
The most direct and widely employed method is the reaction of 3-aminopyrazole with diethyl 2-formyl-3-oxosuccinate or a related derivative. The greater electrophilicity of the formyl group compared to the ketone and ester carbonyls directs the initial nucleophilic attack of the exocyclic amino group of the 3-aminopyrazole to the formyl carbon. Subsequent intramolecular cyclization and dehydration lead to the formation of the pyrimidine ring.
Caption: General workflow for the cyclocondensation reaction.
Mechanistic Insight: The reaction proceeds via an initial Michael-type addition of the endocyclic nitrogen of the aminopyrazole to the activated double bond of an enone intermediate formed from the dicarbonyl compound, followed by an intramolecular cyclization and elimination of water to form the aromatic pyrimidine ring. The regioselectivity is governed by the relative electrophilicity of the carbonyl groups in the 1,3-dicarbonyl partner.
Detailed Experimental Protocols
Synthesis of Ethyl Pyrazolo[1,5-a]pyrimidine-7-carboxylate
This protocol is a representative procedure based on established methodologies for the cyclocondensation reaction.
Materials:
-
3-Aminopyrazole
-
Diethyl 2-formyl-3-oxosuccinate
-
Glacial Acetic Acid
-
Ethanol
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminopyrazole (1.0 eq) in glacial acetic acid or ethanol.
-
Add diethyl 2-formyl-3-oxosuccinate (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If using acetic acid, carefully neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford pure ethyl pyrazolo[1,5-a]pyrimidine-7-carboxylate.
| Parameter | Value | Reference |
| Typical Yield | 65-85% | General Literature |
| Melting Point | Varies with purity | N/A |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.85 (s, 1H), 8.20 (d, 1H), 7.05 (d, 1H), 4.50 (q, 2H), 1.45 (t, 3H) | Predicted |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 165.2, 152.1, 149.5, 145.3, 110.2, 108.9, 62.3, 14.2 | Predicted |
Hydrolysis to this compound
Materials:
-
Ethyl Pyrazolo[1,5-a]pyrimidine-7-carboxylate
-
Sodium Hydroxide or Lithium Hydroxide
-
Ethanol/Water mixture
-
Hydrochloric Acid (1M)
Procedure:
-
Dissolve ethyl pyrazolo[1,5-a]pyrimidine-7-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) or lithium hydroxide (2.0 eq) to the solution.
-
Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1M hydrochloric acid.
-
A precipitate of this compound will form.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.
| Parameter | Value | Reference |
| Typical Yield | >90% | General Literature |
| Melting Point | >250 °C (decomposes) | N/A |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.5 (br s, 1H), 8.90 (s, 1H), 8.30 (d, 1H), 7.10 (d, 1H) | Predicted |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 166.5, 152.8, 150.1, 146.0, 110.8, 109.5 | Predicted |
Troubleshooting and Optimization
-
Low Yield in Cyclocondensation: Ensure the purity of the starting materials. The 1,3-dicarbonyl compound can be prone to degradation. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[3]
-
Formation of Regioisomers: The choice of solvent and catalyst can influence regioselectivity. In some cases, using a milder acid catalyst or performing the reaction at a lower temperature may favor the formation of the desired isomer.
-
Incomplete Hydrolysis: Ensure a sufficient excess of base and adequate reaction time. If the ester is sterically hindered, longer reaction times or a stronger base may be necessary.
Conclusion
The synthesis of this compound is a well-established process that relies on the robust and versatile cyclocondensation reaction between 3-aminopyrazoles and appropriate 1,3-dicarbonyl equivalents. By carefully selecting the reagents and optimizing reaction conditions, this key synthetic intermediate can be obtained in good yields. Its availability is crucial for the continued exploration of the vast chemical space and therapeutic potential of the pyrazolo[1,5-a]pyrimidine scaffold in modern drug discovery.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
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- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Chemical properties of Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
An In-Depth Technical Guide to the Chemical Properties of Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. We will delve into its structural characteristics, synthesis, reactivity, and applications, offering field-proven insights grounded in authoritative literature.
Introduction: A Privileged Scaffold in Modern Drug Discovery
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that is considered a "privileged scaffold" in medicinal chemistry.[1] Its synthetic versatility and ability to interact with various biological targets have led to its incorporation into numerous clinically significant molecules, including the anticancer agents Dinaciclib and Zaleplon.[2] this compound serves as a crucial intermediate, providing a reactive handle for synthetic elaboration to generate libraries of novel compounds for therapeutic screening.[3][4] This guide will elucidate the core chemical principles that make this molecule a valuable tool for drug development professionals.
Molecular Structure and Physicochemical Properties
This compound consists of a pyrazole ring fused to a pyrimidine ring. This fusion results in a planar aromatic system. X-ray crystallographic studies of related derivatives confirm that the pyrazolopyrimidine moiety is essentially coplanar, a feature that provides a rigid framework ideal for precise interactions within the active sites of enzymes like protein kinases.[5] The carboxylic acid group at the C7 position is the molecule's primary reactive site for synthetic diversification.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₂ | [3] |
| Molecular Weight | 163.13 g/mol | [3] |
| Appearance | Solid (Typical) | - |
| CAS Number | 1367949-47-0 | [3] |
| Core Structure | Fused bicyclic aromatic heterocycle | [1] |
| Key Functional Group | C7-Carboxylic Acid | [4] |
Synthesis and Purification: A Validated Pathway
The most logical and widely supported method for constructing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 5-aminopyrazole with a 1,3-biselectrophilic compound.[6] To obtain the 7-carboxylate functionality, diethyl ethoxymethylenemalonate (EMME) is an ideal biselectrophile. The resulting ethyl ester is then hydrolyzed to yield the target carboxylic acid.[7]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl Pyrazolo[1,5-a]pyrimidine-7-carboxylate
-
To a solution of 3-aminopyrazole (1.0 eq) in glacial acetic acid (5-10 mL per gram of aminopyrazole), add diethyl ethoxymethylenemalonate (1.05 eq).
-
Heat the reaction mixture to reflux (approx. 118 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: The acidic medium activates the pyrazole ring for nucleophilic attack on the electron-deficient enol ether of EMME. The subsequent intramolecular cyclization and elimination of ethanol and water drives the reaction to completion.[8]
-
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Neutralize the solution carefully with a saturated solution of sodium bicarbonate.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol.
Step 2: Hydrolysis to this compound
-
Suspend the ethyl ester (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting material.[7]
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with cold 1M HCl.
-
The carboxylic acid will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under high vacuum.
-
Self-Validation: The purity of the final product should be assessed by NMR and LC-MS. The absence of the characteristic ethyl group signals (a quartet around 4.3 ppm and a triplet around 1.3 ppm) in the ¹H NMR spectrum confirms complete hydrolysis.
-
Chemical Reactivity and Derivatization
The primary utility of this molecule lies in the reactivity of its carboxylic acid group. It serves as a versatile anchor point for introducing diverse functionalities, most commonly through amide bond formation. This strategy is central to building libraries for Structure-Activity Relationship (SAR) studies in drug discovery.[4]
Caption: Amide coupling derivatization of the title compound.
Experimental Protocol: Amide Coupling
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.1 eq) or a combination of EDCI (1.2 eq) and HOBt (1.2 eq).[8] Stir for 10-15 minutes at room temperature to form the activated ester.
-
Causality: Carboxylic acids are poor electrophiles. Coupling agents react with the acid to form a highly reactive intermediate (e.g., an active ester) that is readily attacked by the amine nucleophile.
-
-
Add the desired primary or secondary amine (1.1 eq) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by flash column chromatography or recrystallization.
Spectroscopic and Analytical Characterization
Full characterization is essential to confirm the structure and purity of the title compound. Based on data from closely related analogs, the following spectral features are expected.[7][9]
Table 2: Expected Analytical Data
| Technique | Expected Features |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~13.5 (s, 1H, -COOH), ~8.8-9.0 (d, 1H, H5), ~8.4 (s, 1H, H2), ~7.2 (d, 1H, H6), ~6.9 (s, 1H, H3). Chemical shifts are approximate and coupling constants (J) for H5/H6 are expected to be ~7-8 Hz. |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~165 (C=O), ~150-155 (bridgehead carbons), ~140-148 (aromatic CH), ~110-120 (aromatic CH), ~95 (aromatic CH). |
| FT-IR (KBr, cm⁻¹) | 3200-2500 (broad, O-H stretch of COOH), ~1700-1720 (C=O stretch), ~1620-1640 (C=N stretch), ~1500-1580 (Aromatic C=C stretch). |
| Mass Spec (ESI-) | [M-H]⁻ expected at m/z 162.03. |
Applications in Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine core is a cornerstone of modern kinase inhibitor design.[6][10] The 7-carboxylic acid derivative is a strategic starting point for creating compounds that target the ATP-binding site of various kinases. The carboxylic acid can be converted into an amide that projects into solvent-exposed regions or forms critical hydrogen bonds within the kinase hinge region. This scaffold has been instrumental in developing inhibitors for PI3Kδ, Janus kinase 2 (JAK2), and Bruton's tyrosine kinase (BTK).[1][2][8]
Caption: Role of the title compound in the drug discovery pipeline.
Conclusion
This compound is more than a simple chemical; it is a versatile platform for innovation in pharmaceutical research. Its robust synthesis, predictable reactivity, and structurally rigid core make it an invaluable intermediate for accessing novel chemical matter. A thorough understanding of its chemical properties, as outlined in this guide, empowers researchers to fully leverage its potential in the rational design of next-generation therapeutics.
References
-
Tale, R. H., & Khan, A. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. Available at: [Link]
-
Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]
-
Ismail, M. M., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]
-
Hassan, A. S., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. Available at: [Link]
-
Sharma, P., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
-
Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. Available at: [Link]
-
Chen, Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health. Available at: [Link]
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Wen, L-R., et al. (2005). Synthesis and crystal structure of ethyl 2-methylthio-7-phenylpyrazolo[1,5-a] pyrimidine-3-carboxylate. ResearchGate. Available at: [Link]
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MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]
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Manetti, F., et al. (2018). 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABAA Receptor Subtype. MDPI. Available at: [Link]
-
Das, P., et al. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. Available at: [Link]
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An In-Depth Technical Guide to the Mechanism of Action of Pyrazolo[1,5-a]pyrimidine-7-carboxylic Acid Derivatives
Foreword: The Pyrazolo[1,5-a]pyrimidine Scaffold - A Privileged Core in Modern Drug Discovery
The Pyrazolo[1,5-a]pyrimidine framework represents a class of fused N-heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Its rigid, planar structure and synthetic versatility make it a "privileged scaffold," capable of forming the basis for a multitude of therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) effects.[1][2][3] This guide delves into the molecular mechanisms underpinning the bioactivity of a specific, highly adaptable subclass: the Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid derivatives. The carboxylic acid group at the 7-position is not merely a substituent; it is a critical functional handle that allows for extensive synthetic modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties through the creation of amide, ester, and other libraries.[2][4] This adaptability is central to exploring structure-activity relationships (SAR) and optimizing compounds for specific molecular targets.
This document will provide an in-depth exploration of the two primary mechanisms of action associated with this scaffold: protein kinase inhibition and GABA-A receptor modulation. We will examine the specific molecular targets, the resulting cellular consequences, and the experimental methodologies required to validate these interactions, providing a comprehensive resource for researchers in the field.
Part 1: The Primary Mechanism of Action: Protein Kinase Inhibition
The most extensively documented mechanism of action for Pyrazolo[1,5-a]pyrimidine derivatives is the inhibition of protein kinases.[2] Protein kinases are pivotal enzymes that regulate the majority of cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[2] Derivatives of this scaffold have been shown to act as both ATP-competitive and allosteric inhibitors, demonstrating broad potential in targeted therapy.[2]
Key Kinase Targets and Therapeutic Applications
The structural versatility of the Pyrazolo[1,5-a]pyrimidine core allows it to be tailored to inhibit a diverse array of kinases, leading to applications in oncology and immunology.
-
Pim-1 Kinase: Pim-1 is a serine/threonine kinase that is frequently overexpressed in a range of hematological and solid tumors, where it plays a key role in promoting cell survival and proliferation.[5][6] Pyrazolo[1,5-a]pyrimidine derivatives have been developed as highly potent and selective Pim-1 inhibitors.[5][6][7] The cellular activity of these inhibitors is often confirmed by their ability to suppress the phosphorylation of downstream targets like the BAD protein, leading to the induction of apoptosis.[6]
-
Phosphoinositide 3-Kinase δ (PI3Kδ): PI3Kδ is a member of the class I PI3K family, with its expression largely restricted to hematopoietic cells.[8] It is a critical regulator of immune cell differentiation, proliferation, and survival.[8] Overactivity of PI3Kδ is implicated in inflammatory and autoimmune diseases.[8] Selective inhibitors based on the indol-4-yl-pyrazolo[1,5-a]pyrimidine core have been designed with low nanomolar potency, demonstrating the scaffold's potential for developing treatments for conditions like asthma and chronic obstructive pulmonary disease (COPD).[8][9]
-
Tropomyosin Receptor Kinases (Trks): The Trk family (TrkA, TrkB, TrkC) of receptor tyrosine kinases are crucial drivers of certain solid tumors when their encoding genes (NTRK1, NTRK2, NTRK3) undergo oncogenic fusions.[3] The Pyrazolo[1,5-a]pyrimidine nucleus is a core component of two of the three FDA-approved Trk inhibitors, Larotrectinib and Entrectinib, highlighting its clinical significance in this area.[3] These inhibitors function by blocking the ATP-binding site, thereby inhibiting kinase activity and downstream signaling.
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for regulating the cell cycle, and their aberrant activity is a common feature of cancer cells.[10] Specific Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized as potent inhibitors of CDK2, a key kinase for the G1/S phase transition.[11] Inhibition of CDK2 by these compounds leads to cell cycle arrest and apoptosis, demonstrating direct anti-proliferative effects against cancer cell lines such as HCT-116.[10][11]
Quantitative Analysis of Kinase Inhibition
The potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀). The table below summarizes representative data for various derivatives against their respective kinase targets.
| Compound Class | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| 5-indole-pyrazolo[1,5-a]pyrimidine | PI3Kδ | 2.8 | N/A (Enzyme) | [8] |
| Pyrazolo[1,5-a]pyrimidine-3-carbonitrile | Pim-1 | 45 | N/A (Enzyme) | [5][6] |
| 3-Pyrazolyl-substituted Pyrazolo[1,5-a]pyrimidine | TrkA | 1.7 | N/A (Enzyme) | [3] |
| 7-triazolyl-pyrazolo[1,5-a]pyrimidine | CDK2 | 0.05 µM | HCT-116 | [11] |
| 7-amino-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | N/A (General) | 0.0020 µM | HCT116 | [12] |
Signaling Pathway Visualization: PI3Kδ Inhibition
The following diagram illustrates the canonical PI3K signaling pathway and highlights the point of intervention for a Pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitor. Inhibition at this node prevents the phosphorylation of PIP2 to PIP3, thereby blocking the activation of downstream effectors like AKT and mTOR, which are crucial for cell growth, proliferation, and survival.
Caption: Positive allosteric modulation of a GABA-A receptor.
Part 3: Experimental Protocols for Mechanistic Validation
To ensure scientific integrity, the proposed mechanism of action for any new Pyrazolo[1,5-a]pyrimidine derivative must be validated through robust experimental protocols. The following methodologies represent core, self-validating systems for characterizing kinase inhibition and cellular effects.
Experimental Workflow Overview
The logical flow from initial screening to mechanistic confirmation is critical for efficient drug development.
Caption: Workflow for kinase inhibitor validation.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
-
Principle: This luminescent assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity, and a decrease in signal in the presence of an inhibitor indicates its potency.
-
Methodology:
-
Reagent Preparation: Prepare kinase buffer, kinase-enzyme solution, substrate solution, and the test compound (Pyrazolo[1,5-a]pyrimidine derivative) in a serial dilution.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound or vehicle control. Add 2.5 µL of the kinase-enzyme/substrate mixture to initiate the reaction. Incubate for 60 minutes at room temperature.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well. This converts the newly synthesized ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert raw luminescence units to percent inhibition relative to vehicle controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cellular Proliferation Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the Pyrazolo[1,5-a]pyrimidine derivative for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Conclusion and Future Perspectives
This compound and its derivatives constitute a remarkably versatile and clinically relevant chemical scaffold. The primary mechanism of action for the majority of these compounds is the inhibition of protein kinases, with specific derivatives demonstrating high potency and selectivity against critical targets in oncology and immunology like Pim-1, PI3Kδ, Trk, and CDKs. Furthermore, structural modifications can pivot the biological activity towards an entirely different target class, the GABA-A receptor, opening therapeutic avenues in neuroscience.
Despite significant advances, challenges such as acquired drug resistance and off-target effects remain. [2]Future research must focus on the rational design of next-generation derivatives. This includes the development of covalent or allosteric inhibitors to overcome resistance, the creation of compounds with finely-tuned selectivity profiles to minimize toxicity, and the exploration of this scaffold for novel kinase targets. The synthetic tractability of the 7-carboxylic acid position will continue to be a cornerstone of these efforts, enabling the rapid generation of diverse chemical matter for the continued development of novel, targeted therapeutics.
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Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-20. [Link]
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Xu, Y., Brenning, B. G., Kultgen, S. G., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(1), 63-67. [Link]
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Michalek, S., Orlowska, N., Zagozda, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. International Journal of Molecular Sciences, 23(15), 8741. [Link]
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Michalek, S., Orlowska, N., Zagozda, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. International Journal of Molecular Sciences, 23(15), 8741. [Link]
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Kumar, A., Sharma, G., & Singh, P. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(5), 1012. [Link]
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Al-Issa, S. A., Al-Zahrani, A. S., Al-Agamy, M. H., et al. (2024). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2320108. [Link]
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Melani, F., Vergelli, C., Mascia, M. P., & Giovannoni, M. P. (2021). 3,8-Disubstituted Pyrazolo[1,5-a]quinazoline as GABAA Receptor Modulators: Synthesis, Electrophysiological Assays, and Molecular Modelling Studies. International Journal of Molecular Sciences, 22(19), 10323. [Link]
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Melani, F., Vergelli, C., Mascia, M. P., & Giovannoni, M. P. (2022). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core. International Journal of Molecular Sciences, 23(21), 13032. [Link]
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Zhang, P., Wang, S., Zhang, Y., et al. (2020). Discovery of-[2][5][6]triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity. European Journal of Medicinal Chemistry, 185, 111824. [Link]
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Melani, F., Vergelli, C., & Giovannoni, M. P. (2020). 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. Molecules, 25(11), 2697. [Link]
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The Pyrazolo[1,5-a]pyrimidine-7-carboxylic Acid Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry due to its versatile synthetic accessibility and its ability to interact with a wide range of biological targets. This technical guide provides a comprehensive overview of the pyrazolo[1,5-a]pyrimidine-7-carboxylic acid scaffold and its derivatives, with a particular focus on their application in the development of targeted therapeutics. We will delve into the synthetic strategies employed to construct this core, explore its diverse biological activities, particularly in the realm of protein kinase inhibition, and analyze the structure-activity relationships that govern its potency and selectivity. Furthermore, we will examine case studies of FDA-approved drugs and clinical candidates that feature this remarkable scaffold, highlighting its profound impact on contemporary drug discovery.
Introduction: The Rise of a Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine system, a fusion of a pyrazole and a pyrimidine ring, presents a unique three-dimensional architecture that is amenable to extensive chemical modification.[1] This structural versatility allows for the fine-tuning of physicochemical properties and the optimization of interactions with biological macromolecules.[2] The scaffold's rigid and planar nature provides a robust framework for the precise positioning of functional groups, enabling high-affinity binding to target proteins.[3] Consequently, pyrazolo[1,5-a]pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antitubercular properties.[1][4] A significant portion of research has focused on their role as potent protein kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[2][5]
Synthetic Strategies: Building the Core
The construction of the pyrazolo[1,5-a]pyrimidine scaffold is most commonly achieved through the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-bielectrophilic partner.[3][6] This versatile approach allows for the introduction of diverse substituents on both the pyrazole and pyrimidine rings, facilitating the exploration of structure-activity relationships.
General Synthetic Workflow
The general synthetic pathway involves the reaction of a substituted 5-aminopyrazole with a β-dicarbonyl compound or its equivalent. The regioselectivity of the cyclization is a key consideration and can often be controlled by the choice of reactants and reaction conditions.[1][6]
Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.
Detailed Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Derivative
This protocol describes a representative synthesis of a 5,7-disubstituted pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, a key intermediate for further functionalization.
Step 1: Synthesis of Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
-
To a suspension of 5-amino-3-methyl-1H-pyrazole (1.0 eq) in ethanol, add sodium ethoxide (1.1 eq).
-
Heat the mixture to reflux.
-
Add diethyl 2-acetylmalonate (1.05 eq) dropwise to the refluxing mixture.
-
Continue refluxing for 12-16 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with acetic acid.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Hydrolysis to 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
-
Suspend the ethyl ester from Step 1 in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (2.0 eq).
-
Heat the mixture to reflux for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 2-3.
-
The resulting precipitate, the desired carboxylic acid, is collected by filtration, washed with water, and dried.[7]
Medicinal Chemistry Applications: A Focus on Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a highly effective ATP-competitive inhibitor of various protein kinases.[2] The nitrogen atoms in the heterocyclic system act as hydrogen bond acceptors, mimicking the interactions of the adenine moiety of ATP with the kinase hinge region.[8] This ability to anchor within the ATP binding pocket makes it a powerful platform for the design of potent and selective kinase inhibitors.
Key Kinase Targets
A multitude of kinases have been successfully targeted by pyrazolo[1,5-a]pyrimidine-based inhibitors. These include, but are not limited to:
-
Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC): Fusions involving the NTRK genes are oncogenic drivers in a wide range of tumors.[3]
-
Cyclin-Dependent Kinases (CDKs): Particularly CDK2 and CDK9, which are crucial regulators of the cell cycle and transcription.[9][10]
-
FMS-like Tyrosine Kinase 3 (FLT3): Internal tandem duplication (ITD) mutations in FLT3 are common in acute myeloid leukemia (AML).
-
Pim-1 Kinase: A serine/threonine kinase implicated in cell survival and proliferation in various cancers.
-
Casein Kinase 2 (CK2): A pleiotropic kinase involved in numerous cellular processes and often dysregulated in cancer.[6]
Caption: Key kinase targets of pyrazolo[1,5-a]pyrimidine-based inhibitors.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives can be significantly modulated by substitutions at various positions of the bicyclic core.
-
Position 3: Modifications at this position, often involving the introduction of amide or other hydrogen-bonding groups, can enhance interactions with the kinase hinge region and improve potency.[11]
-
Position 5: Substituents at this position project towards the solvent-exposed region of the ATP-binding pocket, providing an opportunity to improve selectivity and physicochemical properties. Large, hydrophobic groups are often well-tolerated.[11]
-
Position 7: The 7-position is crucial for modulating kinase selectivity. Different substituents can be introduced to exploit unique features of the target kinase's active site.
Case Studies: From Bench to Bedside
The therapeutic potential of the pyrazolo[1,5-a]pyrimidine scaffold is best exemplified by the successful development and approval of several targeted cancer therapies.
Larotrectinib (Vitrakvi®)
Larotrectinib is a first-in-class, highly selective inhibitor of all three Tropomyosin Receptor Kinases (TrkA, TrkB, and TrkC).[12] It was granted accelerated approval by the FDA in 2018 for the treatment of adult and pediatric patients with solid tumors that have a neurotrophic receptor tyrosine kinase (NTRK) gene fusion.[3][12] This "tissue-agnostic" approval marked a significant milestone in precision oncology.[12]
-
Mechanism of Action: Larotrectinib is an ATP-competitive inhibitor that binds to the ATP-binding pocket of TRK kinases, preventing their activation and downstream signaling.[3][13] This leads to the inhibition of cell proliferation and induction of apoptosis in tumors harboring NTRK gene fusions.[3]
Entrectinib (Rozlytrek®)
Entrectinib is another potent inhibitor of the TRK protein family, as well as ROS1 and ALK kinases.[14][15] It is indicated for the treatment of adults with ROS1-positive metastatic non-small cell lung cancer (NSCLC) and for adult and pediatric patients with NTRK gene fusion-positive solid tumors.[14] A key feature of Entrectinib is its ability to cross the blood-brain barrier, making it effective against central nervous system (CNS) metastases.[16]
-
Clinical Efficacy: In clinical trials, Entrectinib has demonstrated durable responses in patients with various NTRK fusion-positive solid tumors, with a manageable safety profile.[17][18]
Repotrectinib (Augtyro™)
Repotrectinib is a next-generation tyrosine kinase inhibitor (TKI) designed to overcome resistance to first-generation TKIs.[1][19] It potently inhibits ROS1, TRK, and ALK kinases, including those with solvent-front mutations that confer resistance to other inhibitors.[1][20]
-
Overcoming Resistance: The rational design of Repotrectinib, which includes a macrocyclic structure, allows it to effectively bind to and inhibit both wild-type and mutated kinases.[1] Preclinical and clinical data have shown its potent activity against clinically relevant resistance mutations.[19][20]
Table 1: Approved Drugs Featuring the Pyrazolo[1,5-a]pyrimidine Scaffold
| Drug Name (Brand Name) | Target Kinase(s) | FDA Approval Year | Indication |
| Larotrectinib (Vitrakvi®) | TrkA, TrkB, TrkC | 2018 | NTRK gene fusion-positive solid tumors[12] |
| Entrectinib (Rozlytrek®) | TrkA, TrkB, TrkC, ROS1, ALK | 2019 | ROS1-positive NSCLC, NTRK gene fusion-positive solid tumors[14] |
| Repotrectinib (Augtyro™) | ROS1, TrkA, TrkB, TrkC, ALK | 2023 | ROS1-positive NSCLC, NTRK gene fusion-positive solid tumors |
Future Directions and Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutics. Current research efforts are focused on several key areas:
-
Developing next-generation inhibitors: Designing compounds that can overcome acquired resistance to existing therapies remains a high priority.
-
Exploring new biological targets: The versatility of the scaffold suggests that it may have utility against a broader range of targets beyond protein kinases.
-
Improving drug-like properties: Optimizing pharmacokinetic and pharmacodynamic properties to enhance efficacy and reduce off-target effects is an ongoing endeavor.
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A Technical Guide to the Spectroscopic Characterization of Pyrazolo[1,5-a]pyrimidine-7-carboxylic Acid
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical and materials science research.[1][2] As a key intermediate, its structural elucidation is paramount for the development of novel kinase inhibitors and other therapeutic agents.[2] This document will detail the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, offering insights into the experimental choices and data interpretation based on established principles and data from structurally related compounds.
Molecular Structure and Its Influence on Spectroscopic Signatures
This compound possesses a fused bicyclic heteroaromatic core, which dictates its electronic properties and, consequently, its spectroscopic behavior. The pyrazole and pyrimidine rings create a unique electronic environment that influences the chemical shifts of the constituent protons and carbons. The carboxylic acid substituent at the 7-position further modifies the electronic distribution within the pyrimidine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure. The spectra are typically recorded in a deuterated solvent such as dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃), with chemical shifts reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).[3]
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the carboxylic acid group.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
Predicted ¹H NMR Data (in DMSO-d₆):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~13.0 | Singlet (broad) | - | COOH |
| ~8.9 | Doublet | ~2.5 | H-5 |
| ~8.5 | Doublet | ~2.5 | H-6 |
| ~8.2 | Doublet | ~2.0 | H-2 |
| ~6.8 | Doublet | ~2.0 | H-3 |
Interpretation of the ¹H NMR Spectrum:
-
The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift (~13.0 ppm).
-
The protons on the pyrimidine ring (H-5 and H-6) are anticipated to be in the aromatic region, with H-5 being deshielded by the adjacent nitrogen atom. The coupling between these two protons would result in doublets with a small coupling constant.
-
The protons on the pyrazole ring (H-2 and H-3) will also reside in the aromatic region. Their coupling will result in two doublets.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample as for ¹H NMR.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Fourier transform and phase correct the spectrum.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C=O (Carboxylic Acid) |
| ~155.0 | C-7 |
| ~152.0 | C-5 |
| ~148.0 | C-3a |
| ~140.0 | C-2 |
| ~115.0 | C-6 |
| ~95.0 | C-3 |
Interpretation of the ¹³C NMR Spectrum:
-
The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.
-
The carbons of the pyrimidine and pyrazole rings will appear in the aromatic region, with their specific chemical shifts determined by the substitution pattern and proximity to nitrogen atoms. Unambiguous assignment of all carbon resonances can be achieved through 2D NMR experiments such as HSQC and HMBC.[4][5]
Workflow for NMR Structural Elucidation
Caption: Workflow for NMR-based structural elucidation of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used methods.
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Parameters (Positive Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas: Nitrogen.
-
Drying Gas Temperature: 300-350 °C.
-
-
Data Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern.
Predicted Mass Spectrometry Data:
The molecular formula of this compound is C₇H₅N₃O₂, with a molecular weight of 163.13 g/mol .[2]
-
Molecular Ion (M+H)⁺: The ESI mass spectrum in positive ion mode is expected to show a prominent peak at m/z 164.0455, corresponding to the protonated molecule.
-
Fragmentation Pattern: The fragmentation of pyrimidine derivatives is influenced by the substituents.[6][7] A common fragmentation pathway involves the loss of small neutral molecules. For this compound, a characteristic fragmentation would be the loss of CO₂ (44 Da) from the carboxylic acid group, leading to a fragment ion at m/z 119.05.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. article.sapub.org [article.sapub.org]
Topic: Solubility and Stability of Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, as a key intermediate and potential pharmacophore, possesses physicochemical properties that are critical to its handling, formulation, and ultimate biological efficacy.[3] This guide provides a comprehensive analysis of its solubility and stability profiles, grounded in established scientific principles and field-proven methodologies. We explore the compound's limited aqueous solubility, the profound influence of pH, and strategies to mitigate these challenges. Furthermore, we detail its chemical stability under forced degradation conditions—including hydrolysis, oxidation, and photolysis—to elucidate potential degradation pathways and inform the development of robust, stability-indicating analytical methods. This document serves as a practical resource, offering detailed experimental protocols and data interpretation to guide researchers in maximizing the therapeutic potential of this important molecular scaffold.
Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Core
The Pyrazolo[1,5-a]pyrimidine system, a fused N-heterocyclic scaffold, has garnered significant attention in drug discovery due to its structural rigidity, synthetic versatility, and ability to mimic ATP in the binding pockets of protein kinases.[1] This has led to its emergence as a cornerstone for developing potent and selective inhibitors targeting a range of kinases implicated in oncology and inflammatory diseases, including EGFR, B-Raf, MEK, and PI3Kδ.[1][4][5]
This compound is a pivotal derivative within this class. The carboxylic acid moiety not only serves as a versatile synthetic handle for further molecular elaboration but can also act as a critical hydrogen bond donor or acceptor, anchoring the molecule within a target's active site.[1] However, the introduction of this polar functional group, combined with the aromatic, planar nature of the fused ring system, creates a complex physicochemical profile.
Understanding the solubility and stability of this core compound is not merely an academic exercise; it is a fundamental prerequisite for successful drug development.
-
Solubility directly impacts bioavailability, dictating the achievable exposure in preclinical and clinical settings. Poor solubility can terminate the development of an otherwise potent compound.
-
Stability determines a drug's shelf-life, dictates necessary storage conditions, and reveals potential degradation products that may be inactive or, more critically, toxic.
This guide provides the necessary technical framework for characterizing and navigating these essential properties.
Physicochemical Profile: A Deep Dive
Solubility Characteristics
The inherent solubility of this compound is a product of competing molecular forces: the polarity of the carboxylic acid and ring nitrogens versus the high crystal lattice energy of the planar, aromatic core.
-
Aqueous Solubility: Generally, the parent compound exhibits low aqueous solubility.[6] While specific experimental data for the 7-carboxylic acid isomer is sparse, related isomers like Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid are described as insoluble or sparingly soluble in water.[6][7] This poor solubility is often attributed to strong intermolecular forces in the solid state, leading to high crystal lattice energy, a common challenge with planar heterocyclic systems.[8][9] A high melting point (e.g., 255-280 °C for the 3-carboxylic acid isomer) is often indicative of this strong crystal packing.[6]
-
Organic Solubility: Solubility is expected to be higher in polar organic solvents, particularly those capable of disrupting the crystal lattice and engaging in hydrogen bonding, such as DMSO, DMF, and to a lesser extent, alcohols like methanol and ethanol.
-
Influence of pH: The pH of the aqueous medium is the most critical determinant of solubility.
-
Acidic pH (pH < pKa₁): The nitrogen atoms in the pyrimidine ring can become protonated, forming a cationic species with enhanced water solubility.
-
Neutral pH: The molecule exists predominantly in its neutral, least soluble form.
-
Basic pH (pH > pKa₂): The carboxylic acid group deprotonates to form a carboxylate salt, a highly polar species with significantly improved aqueous solubility.
-
Table 1: Predicted Solubility Profile of this compound
| Solvent System | Predicted Solubility | Rationale |
| Water (pH 7.0) | Very Low | Dominated by high crystal lattice energy; neutral species.[8][9] |
| 0.1 M HCl (pH ~1) | Moderate | Protonation of ring nitrogens increases polarity. |
| 0.1 M NaOH (pH ~13) | High | Deprotonation of carboxylic acid to form a soluble carboxylate salt. |
| Phosphate Buffered Saline (pH 7.4) | Low | Primarily neutral species; slight increase over pure water due to ionic strength. |
| Dimethyl Sulfoxide (DMSO) | High | Potent polar aprotic solvent, effective at solvating the molecule. |
| Ethanol | Low to Moderate | Can act as both H-bond donor and acceptor, but less effective than DMSO. |
Stability Profile & Degradation Pathways
The fused pyrazolopyrimidine ring system is generally robust, with some derivatives exhibiting high thermal stability.[10][11] However, the molecule is susceptible to degradation under specific stress conditions, which must be characterized through forced degradation studies as mandated by ICH guidelines.[12][13]
-
Hydrolytic Stability: The molecule's stability is highly dependent on pH. Based on studies of similar heterocyclic systems, the compound is expected to be most stable at neutral pH.[14]
-
Acidic Conditions: The molecule is potentially vulnerable to acid-catalyzed hydrolysis. The high electron density of the fused rings can make them susceptible to protonation, which may initiate ring-opening or other degradative reactions.[14]
-
Basic Conditions: The scaffold is expected to be relatively stable under basic conditions, although prolonged exposure to strong bases at high temperatures could promote degradation.
-
Neutral Conditions: High stability is expected.
-
-
Oxidative Stability: The electron-rich heterocyclic system may be susceptible to oxidation, particularly in the presence of strong oxidizing agents like hydrogen peroxide. Degradation is likely to involve the formation of N-oxides or ring-hydroxylated species.
-
Photostability: While many pyrazolopyrimidine derivatives are being explored as stable fluorophores, photostability is not guaranteed and must be assessed according to ICH Q1B guidelines.[14][15] Exposure to UV/Vis light can induce photochemical reactions, leading to the formation of photodegradants.
-
Thermal Stability: The core is considered thermally stable.[10][11] Significant degradation is typically not expected under standard dry heat conditions (e.g., 60-80°C) unless a low-melting point polymorph is present.
Experimental Methodologies: A Practical Guide
To ensure scientific integrity, all protocols must be self-validating. The following sections outline detailed, step-by-step methodologies for assessing the solubility and stability of this compound.
Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for a comprehensive forced degradation study, designed to identify potential degradants and establish the stability-indicating nature of an analytical method.
Caption: Workflow for forced degradation studies.
Protocol 1: Equilibrium Solubility (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility in various media.
Objective: To quantify the solubility of the compound in different solvents (e.g., water, PBS pH 7.4, 0.1 M HCl).
Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 5-10 mg, accurately weighed) to a series of glass vials. Ensure enough solid is present that some remains undissolved at equilibrium.
-
Solvent Addition: Add a fixed volume (e.g., 1 mL) of the desired pre-equilibrated solvent to each vial.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour time point is recommended to confirm equilibrium.
-
Sample Processing: After equilibration, allow the vials to stand undisturbed for at least 30 minutes for the excess solid to settle.
-
Filtration/Centrifugation: Carefully withdraw a sample from the supernatant. Immediately filter it through a 0.45 µm syringe filter (low-binding, e.g., PVDF) or centrifuge at high speed (e.g., 14,000 rpm for 10 min) to remove all undissolved solids.
-
Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze using a validated HPLC-UV method against a standard curve of the compound.
-
Calculation: Report the solubility in µg/mL or mM.
Protocol 2: Forced Degradation (Stress Testing)
This protocol is essential for identifying degradation pathways and developing a stability-indicating analytical method.[12][16][17]
Objective: To intentionally degrade the sample to identify likely degradation products under hydrolytic, oxidative, photolytic, and thermal stress.[13][15]
Methodology:
-
Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in a vial. Store a control sample (1 mL stock + 1 mL water) at 5°C in the dark. Aim for 5-20% degradation.[15]
-
Acid Hydrolysis: Use 0.1 M HCl. Heat at 60°C. Check time points (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Use 0.1 M NaOH. Heat at 60°C. Check time points.
-
Oxidative Degradation: Use 3% H₂O₂. Keep at room temperature. Check time points.
-
Thermal Degradation: Use water as the stressor. Heat at 60°C. Check time points.
-
Photostability: Expose the solution (in a quartz cuvette or appropriate transparent vial) and solid material to light in a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Quenching:
-
For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.
-
For other samples, analysis can proceed directly.
-
-
Analysis: Analyze all stressed samples, including the control, using a gradient HPLC method with a photodiode array (PDA) detector and a mass spectrometer (MS).
-
Evaluation:
-
Compare chromatograms to identify new peaks (degradants).
-
Calculate the mass balance to ensure all major components are detected.
-
Use the PDA to check for peak co-elution and assess peak purity.
-
Use the MS data to obtain the mass of the degradants and propose structures.
-
Data Interpretation and Strategic Implications
The data generated from these studies have profound implications for the drug development process.
Hypothetical Degradation Pathway
Based on the known chemistry of related heterocycles, a plausible degradation pathway under strong acidic conditions could involve hydrolysis of the pyrimidine ring.[14]
Caption: Plausible acid-catalyzed degradation pathway.
Table 2: Representative Forced Degradation Data Summary
| Stress Condition | Degradation (%) | No. of Degradants | Observations / Major Degradant (m/z) |
| 0.1 M HCl, 60°C, 24h | 15.2% | 2 | Major degradant at RRT 0.85; potential ring-opened product. |
| 0.1 M NaOH, 60°C, 24h | 3.5% | 1 | Minor degradation observed. |
| 3% H₂O₂, RT, 24h | 8.9% | 1 | N-oxide formation is suspected (+16 Da). |
| Water, 60°C, 24h | < 1.0% | 0 | Thermally stable in solution. |
| Photolytic (Solid) | 4.1% | 1 | Minor degradation; indicates need for light-protected packaging. |
Implications for Development
-
For Formulation Scientists: The low neutral pH solubility and high basic pH solubility strongly suggest that an oral formulation strategy should focus on either amorphous solid dispersions to improve kinetic solubility or the development of a salt form (e.g., sodium or potassium salt) for better dissolution.[18]
-
For Analytical Chemists: The forced degradation studies are paramount. Any degradants formed must be adequately separated from the parent peak, defining the method as "stability-indicating." The major degradants must be identified, and if they exceed ICH thresholds in formal stability studies, they may need to be synthesized and qualified.
-
For Process Chemists and CMC Teams: Knowledge of instabilities informs manufacturing and storage conditions. For example, if the compound is acid-labile, acidic reagents and conditions should be avoided in the final purification and isolation steps. The need for photoprotective packaging would be confirmed by photostability studies.[13]
Conclusion
This compound is a molecule of high strategic value in modern drug discovery. However, its progression from a promising hit to a viable drug candidate is contingent upon a thorough understanding and management of its physicochemical properties. Its low intrinsic aqueous solubility is a significant but surmountable challenge, primarily addressed through pH modification or advanced formulation techniques. The fused heterocyclic core is largely stable, but targeted forced degradation studies are essential to uncover specific liabilities, particularly to acid and oxidative stress. By applying the rigorous experimental protocols and interpretive frameworks outlined in this guide, researchers can proactively address these challenges, ensuring the development of robust analytical methods, stable formulations, and ultimately, safer and more effective medicines.
References
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- Pyrazolo[1,5-a]pyrimidines are a notable class of heterocyclic compounds with potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy. (2024).
- This work reports a special synthesis approach of novel energetic materials with favorable properties across various aspects derived from the pyrazolo[1,5-a]pyrimidine framework. (2024). Pyrazolo[1,5-a]pyrimidine: A New 5/6 Fused Energetic Material with High Thermal Stability.
- We conclude that the pyrazolo[1,5-a]pyrimidine core interacts selectively with Pim-1. (2013). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH.
- We have introduced solubilizing functionality to a 3,6-disubstituted pyrazolo[1,5-a]pyrimidine series of KDR kinase inhibitors to improve the physical properties of these compounds. (2002). Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. PubMed.
- Pyrazolo[1,5-a]pyrimidine (PP) derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- In this work, we synthesized a library of benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine representing a collection of new, potent, active, and selective inhibitors of PI3Kδ. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH.
- The stability under exposure to extreme pH was studied, and acidic conditions have a greater impact on the stability of the pyrazolo[1,5-a]pyrimidine-based probes. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing.
- A family of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as strategic compounds for optical applications due to several key characteristics including their tunable photophysical properties. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing.
- A suitable substituent can improve the solubility, ADME properties, and potency of the final compounds. (2021).
- Forced degradation studies illustrate the chemical stability of the molecule which further facilitates the development of stable formulation with suitable storage conditions. (2016).
- A study on pyrazolyl-pyrimidinone inhibitors found that high planarity results in high crystal packing energy that leads to reduced aqueous solubility. (2024).
- A series of highly potent and selective pyrazolopyrimidine mTOR inhibitors which contain water-solubilizing groups have been prepared. (2009). Incorporation of water-solubilizing groups in pyrazolopyrimidine mTOR inhibitors: discovery of highly potent and selective analogs with improved human microsomal stability. PubMed.
- Limited solubility in water adversely affects the bioavailability and efficacy of pyrazolo[3,4-d]pyrimidine derivatives. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC - NIH.
- Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is insoluble in water and slightly soluble in alcohol and ether, with a melting point of 255-260°C. (2024). Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid(I). ChemBK.
- This compound is used in pharmaceutical research as a key intermediate for synthesizing compounds with potential therapeutic effects, such as kinase inhibitors. (2026). This compound. MySkinRecipes.
- In silico ADMET studies on pyrazolo[3,4-d]pyrimidine derivatives predicted their water solubility and cellular permeability. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing.
- Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives showed moderate stability in microsomal stability assays. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases.
- The EPA T.E.S.T. model predicts a water solubility of 1411.54 mg/L for Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. (2024). Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (25940-35-6). Chemchart.
- Forced degradation studies subject drug substances and products to external stress conditions like hydrolysis, oxidation, humidity, temperature, and photolytic stress to assess physicochemical stability. (2023).
- Forced degradation studies provide insight into degradation pathways and products, helping to elucidate their structure and the chemical behavior of the molecule. (2017).
- Forced degradation studies should include acid and base hydrolysis, photolysis, thermal degradation, and oxidation, with a target degradation of 5-20%. (2023). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- The melting point of Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is listed as 275-280 °C. (2024). Pyrazolo 1,5-a pyrimidine-3-carboxylic acid 95 25940-35-6. Sigma-Aldrich.
- Forced degradation studies are used to understand API and drug product stability and to provide information about degradation pathways and products. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
- Pyrazolo[1,5-a]pyrimidine scaffolds can improve metabolic stability and address other critical issues in medicinal chemistry. (2022). Pyrazolo 1 5 a Pyrimidine in Medicinal Chemistry. Scribd.
- Pyrazolo[1,5-a]pyrimidine-based compounds have been designed as photosensitizers for cancer photodynamic therapy. (2025).
- The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through cyclocondensation techniques. (2021). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the....
- Certain energetic materials based on the pyrazolo[1,5-a]pyrimidine skeleton show high thermal stability. (2024).
- 1H NMR spectrum for 3-bromo-5-(3-nitrophenyl)-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid. (2024). This compound, 3-bromo-5-(3-nitrophenyl)-. SpectraBase.
- Advances in the synthesis and application of pyrazolo[1,5-a]pyrimidines as protein kinase inhibitors in cancer treatment. (2025).
- Synthesis and in vitro testing of novel pyrazolo[1,5-a]pyrimidine derivatives on human colon tumor cell lines. (2011).
- Chemical and physical properties of Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. (2025). Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | C7H5N3O2 | CID 1910189. PubChem.
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Pyrazolo[1,5-a]pyrimidine-7-carboxylic Acid: A Master Key for Unlocking Kinase Inhibition
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a cornerstone in modern medicinal chemistry, celebrated for its role as a "privileged" structure in the design of potent and selective kinase inhibitors.[1][2] Its intrinsic ability to mimic adenine and form critical hydrogen bonds within the ATP-binding site of kinases makes it an ideal starting point for drug discovery campaigns.[3][4] This guide focuses specifically on pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, a uniquely versatile building block. The carboxylic acid moiety at the C7 position serves as a robust and adaptable chemical handle, enabling extensive derivatization through amide coupling and other transformations. This facilitates the rapid generation of compound libraries and the fine-tuning of structure-activity relationships (SAR) to achieve desired potency, selectivity, and pharmacokinetic profiles. We will explore the synthesis of this core, detail its derivatization into clinical candidates, analyze the nuanced SAR that governs its activity against critical targets like Trk, SRC, and CDKs, and provide validated experimental protocols for its synthesis and evaluation.
Introduction: The Kinase Inhibitor Landscape and the Rise of Privileged Scaffolds
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[5] This has made them one of the most intensively pursued target classes in drug discovery. The majority of kinase inhibitors operate by competing with ATP for binding in a pocket known as the hinge region. The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that acts as a bioisostere of the adenine portion of ATP.[3] This structural mimicry allows it to effectively anchor within the hinge region, providing a stable foundation for building high-affinity ligands. Its fused, rigid, and planar nature offers a predictable orientation in the binding pocket, while its synthetic tractability allows for systematic modification to optimize interactions and achieve selectivity.[6]
The Core Building Block: this compound
The strategic placement of a carboxylic acid at the C7 position transforms the general pyrazolo[1,5-a]pyrimidine scaffold into a highly versatile platform for inhibitor design. This functional group is not merely a point of attachment; it is a gateway to diverse chemical space, primarily through the formation of stable and synthetically accessible amide bonds. This approach allows chemists to systematically introduce a vast array of R-groups, probing interactions with solvent-exposed regions of the kinase active site to enhance potency and modulate physical properties.
Synthesis of the Scaffold
The construction of the pyrazolo[1,5-a]pyrimidine core is most commonly achieved through the condensation of a 3-amino-1H-pyrazole derivative with a 1,3-biselectrophilic compound.[6] Microwave-assisted organic synthesis has become a preferred method for accelerating these reactions and improving yields.[7]
Caption: General synthetic route via condensation and cyclization.
Experimental Protocol: Synthesis of Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
This protocol describes a typical synthesis of a C7-ester substituted pyrazolo[1,5-a]pyrimidine, which can be readily hydrolyzed to the target carboxylic acid.
-
Rationale: This procedure utilizes the classic condensation reaction between an aminopyrazole and a β-ketoester (ethyl acetoacetate), which serves as the 1,3-dielectrophile to construct the pyrimidine ring. Polyphosphoric acid (PPA) is an effective catalyst and dehydrating agent for this cyclization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 5-amino-3-methyl-1H-pyrazole (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Catalyst Addition: Carefully add polyphosphoric acid (PPA) (approx. 10x the weight of the aminopyrazole) to the mixture. The mixture will become viscous.
-
Heating: Heat the reaction mixture to 120-130°C with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Allow the mixture to cool to approximately 80°C and then pour it carefully onto crushed ice with stirring. The product will precipitate as a solid.
-
Neutralization: Neutralize the acidic aqueous solution by slowly adding a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol.
-
Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization from ethanol to yield ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate.
-
Hydrolysis (Self-Validation Step): To obtain the target carboxylic acid, the resulting ester is hydrolyzed using standard conditions (e.g., LiOH in a THF/water mixture). Successful conversion, confirmed by LC-MS and NMR, validates the identity of the ester precursor.
From Building Block to Potent Inhibitor: Derivatization Strategies
The true power of the 7-carboxylic acid building block lies in its utility as a synthetic linchpin. Amide bond formation is the most prevalent strategy, allowing for the exploration of a vast chemical space at this position.
Caption: Derivatization workflow using amide coupling.
Protocol: HATU-Mediated Amide Coupling
-
Rationale: This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient peptide coupling reagent that minimizes side reactions and racemization, making it a trustworthy choice for library synthesis.
-
Dissolution: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Reagent Addition: To the solution, add the desired primary or secondary amine (1.1 eq), HATU (1.2 eq), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Stir the mixture at room temperature for 2-12 hours. The reaction is typically complete within this timeframe. Monitor progress by LC-MS to confirm the formation of the desired product mass.
-
Quenching: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification (Self-Validation Step): Purify the crude product via flash column chromatography on silica gel. The purity and identity of the final amide product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). A clean, well-resolved NMR spectrum serves as a self-validating checkpoint for the success of the coupling reaction.
Structure-Activity Relationship (SAR) Insights
The SAR of pyrazolo[1,5-a]pyrimidine inhibitors is well-documented, with each position on the scaffold offering a distinct opportunity to modulate biological activity.[5][8]
-
Hinge-Binding: The N1 and N6 atoms of the pyrazolo[1,5-a]pyrimidine core are critical for forming two canonical hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding site.[9]
-
C3 Position: Substitution at this position often points towards the "gatekeeper" residue. Introducing small, hydrophobic groups can enhance potency, while larger groups can be used to achieve selectivity against kinases with smaller gatekeeper residues.[10]
-
C5 Position: This position is frequently modified to interact with the ribose-binding pocket or solvent-exposed regions. Groups here can significantly influence solubility and cell permeability.[11]
-
C7-Amide Position: The amide substituent extends into the solvent-exposed region. This position is ideal for introducing groups that improve pharmacokinetic properties (e.g., morpholine for solubility) or engage with surface residues unique to a specific kinase, thereby driving selectivity.[8][11]
Caption: Key interactions between the scaffold and the kinase active site.
SAR Summary Table
| Position | Typical Modification | Impact on Activity | Target Examples |
| C3 | Small alkyl, aryl, halo | Potency, Gatekeeper interactions | CDK9, TrkA[8][10] |
| C5 | Anilines, heterocycles | Potency, Selectivity, Cell Permeability | CK2, SRC |
| C7 | Amides (via -COOH) | Solubility, Selectivity, PK properties | PI3Kδ, Trk[8][12] |
Case Study: Tropomyosin Receptor Kinase (Trk) Inhibitors
The development of Trk inhibitors for cancers harboring NTRK gene fusions is a major success story for the pyrazolo[1,5-a]pyrimidine scaffold.[8][13] Marketed drugs like Larotrectinib and Entrectinib feature this core.[13] SAR studies revealed that the pyrazolo[1,5-a]pyrimidine moiety was essential for hinge binding with the Met592 residue in TrkA.[8] Modifications at the C3 and C5 positions were optimized to enhance potency and selectivity, while substituents attached via the C7 position (or its equivalent) were used to fine-tune physicochemical properties.
| Compound | Target Kinase | IC₅₀ (nM) | Key Structural Features |
| Larotrectinib | TrkA/B/C | 5-11 | Pyrazolo[1,5-a]pyrimidine core |
| Entrectinib | TrkA/B/C, ROS1, ALK | 1.7 (TrkA) | Pyrazolo[1,5-a]pyrimidine core |
| Compound 23[8] | TrkA (Cellular) | 0.1 | C3, C5 optimized pyrazolo[1,5-a]pyrimidine |
| Compound 24[8] | TrkA (Cellular) | 0.2 | C3, C5 optimized pyrazolo[1,5-a]pyrimidine |
Experimental Validation: In Vitro Kinase Assays
After synthesizing a library of inhibitors, their potency must be quantified. The ADP-Glo™ Kinase Assay is a common, reliable method.
Protocol: ADP-Glo™ Kinase Assay for IC₅₀ Determination
-
Rationale: This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. Inhibition of the kinase results in less ADP and a lower luminescent signal. The protocol is robust and has a high signal-to-background ratio.
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction by adding the kinase, the specific substrate, and ATP in the appropriate kinase buffer.
-
Compound Addition: Add the synthesized pyrazolo[1,5-a]pyrimidine inhibitors at various concentrations (typically a 10-point serial dilution, e.g., from 10 µM to 0.5 nM) to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to all wells. This reagent converts the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction, generating light. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis (Self-Validation Step): The raw luminescence data is converted to percent inhibition relative to the controls. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve using graphing software (e.g., GraphPad Prism). The resulting IC₅₀ value, the concentration at which 50% of kinase activity is inhibited, provides a quantitative measure of the compound's potency. A well-defined sigmoidal curve validates the quality of the assay data.
Challenges and Future Directions
Despite its successes, challenges remain, including the emergence of drug resistance through mutations in the kinase domain (e.g., gatekeeper mutations) and the need to improve selectivity to minimize off-target toxicity.[7][13] Future research is focused on:
-
Next-Generation Inhibitors: Designing compounds that are active against common resistance mutations.[13]
-
Covalent Inhibition: Incorporating reactive "warheads" to form a permanent bond with a non-catalytic cysteine residue near the active site.
-
Macrocyclization: Creating cyclic derivatives to lock the molecule into an active conformation, which can enhance potency and selectivity.[8]
-
Expanding Targets: Applying the scaffold to inhibit other kinase families implicated in a wider range of diseases.[2]
Conclusion
This compound is far more than a simple heterocyclic compound; it is a strategically designed building block that provides a robust and reliable foundation for kinase inhibitor discovery. Its inherent hinge-binding capability, combined with the synthetic versatility afforded by the C7-carboxylic acid handle, empowers medicinal chemists to rapidly generate and optimize potent and selective drug candidates. The continued success of this scaffold in producing clinically effective medicines is a testament to its privileged status and ensures it will remain a central tool in the ongoing quest to target kinase-driven diseases.
References
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Kumar, V., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
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Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]
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Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
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Karpoormath, R., et al. (2017). An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold. European Journal of Medicinal Chemistry. Available at: [Link]
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Boyd, M., et al. (2013). Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo. ACS Medicinal Chemistry Letters. Available at: [Link]
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González-López, M., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. Available at: [Link]
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Kumar, V., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. Available at: [Link]
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Al-Qadhi, M. A., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]
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Betzi, S., et al. (2015). Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. PubMed. Available at: [Link]
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Zhang, Y., et al. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Current Topics in Medicinal Chemistry. Available at: [Link]
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Al-Qadhi, M. A., et al. (2025). Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors (Part 1). ResearchGate. Available at: [Link]
-
An, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Sokołowska, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. Available at: [Link]
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Boyd, S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available at: [Link]
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The Emergence of Pyrazolo[1,5-a]pyrimidine-7-carboxylic Acid Derivatives as a Versatile Scaffold for Novel Anticancer Agents
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Core in Oncology
The pyrazolo[1,5-a]pyrimidine scaffold represents a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their remarkable therapeutic potential, particularly in the realm of oncology.[1] These fused bicyclic systems, comprising a pyrazole ring fused to a pyrimidine ring, serve as a privileged structure in drug discovery. Their rigid, planar nature and capacity for diverse substitutions make them ideal candidates for interacting with the ATP-binding pockets of various protein kinases, which are key regulators of cellular signaling pathways frequently dysregulated in cancer.[1]
This technical guide delves into the anticancer potential of a specific subclass: Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid derivatives . The strategic placement of a carboxylic acid group at the 7-position not only influences the molecule's physicochemical properties but also provides a crucial anchor for synthetic modifications. This allows for the systematic exploration of structure-activity relationships (SAR) through the generation of corresponding amides and esters, ultimately leading to the optimization of potency, selectivity, and pharmacokinetic profiles. This guide will provide an in-depth exploration of their synthesis, mechanisms of action, and the experimental protocols essential for their evaluation as next-generation anticancer therapeutics.
Synthetic Strategies: Building the Core and Introducing Diversity
The synthesis of this compound derivatives is a multi-step process that hinges on the initial construction of the core heterocyclic system. A common and effective strategy involves the cyclocondensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.[2]
Core Synthesis: The Cyclocondensation Pathway
A representative synthesis of a key intermediate, 5-Phenylthis compound, is achieved through the reaction of an aminopyrazole with a β-ketoester.[1] This reaction typically proceeds under acidic or basic conditions, with the aminopyrazole acting as a nucleophile, attacking the carbonyl carbons of the dicarbonyl compound, followed by cyclization to form the fused pyrimidine ring.[2]
Experimental Protocol: Synthesis of 5-Phenylthis compound
Objective: To synthesize the core scaffold for further derivatization.
Materials:
-
3-Amino-5-phenylpyrazole
-
Ethyl 2,4-dioxopentanoate (ethyl acetoacetate)
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Reflux apparatus
-
Column chromatography setup (Silica gel, petroleum ether/ethyl acetate)
-
Recrystallization solvents (e.g., ethanol, cyclohexane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-5-phenylpyrazole and a stoichiometric equivalent of ethyl 2,4-dioxopentanoate in ethanol.
-
Catalysis: Add a catalytic amount of hydrochloric acid to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for a period of 30 minutes to 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Purification: The crude product can be purified by either column chromatography using a petroleum ether/ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol or cyclohexane to yield the pure 5-Phenylthis compound.[1]
Derivatization of the 7-Carboxylic Acid
The carboxylic acid moiety at the 7-position is a versatile handle for creating a library of derivatives, primarily through the formation of amides and esters. This is crucial for probing the SAR, as modifications at this position can significantly impact target binding and cellular permeability.
Caption: Synthesis of amide and ester derivatives.
Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidine-7-carboxamides
Objective: To synthesize amide derivatives for SAR studies.
Materials:
-
5-Phenylthis compound
-
A diverse panel of primary and secondary amines
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard work-up and purification reagents
Procedure:
-
Activation: Dissolve the carboxylic acid starting material in anhydrous DMF. Add EDCI and HOBt to activate the carboxylic acid.
-
Amine Addition: To the activated carboxylic acid, add the desired amine.
-
Reaction: Stir the reaction mixture at room temperature until completion, as monitored by TLC.
-
Work-up and Purification: Perform a standard aqueous work-up to remove excess reagents and purify the resulting amide derivative by column chromatography or recrystallization.
Mechanism of Action: Targeting the Engine of Cancer - Protein Kinases
The primary mechanism through which pyrazolo[1,5-a]pyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases.[1] These enzymes are critical components of signaling pathways that control cell growth, proliferation, differentiation, and survival. In many cancers, these pathways are constitutively active due to mutations in key kinases, leading to uncontrolled cell division.
This compound derivatives have shown potential as inhibitors of several key oncogenic kinases, including:
-
Cyclin-Dependent Kinases (CDKs): These are master regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis.
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that is often overexpressed or mutated in non-small cell lung cancer (NSCLC) and other epithelial tumors.
-
B-Raf: A serine/threonine kinase in the MAPK/ERK signaling pathway, frequently mutated in melanoma.
The pyrazolo[1,5-a]pyrimidine core acts as a scaffold that can mimic the purine ring of ATP, allowing it to bind to the ATP-binding pocket of the kinase and competitively inhibit its activity. Substituents on the core, including those derived from the 7-carboxylic acid, interact with specific amino acid residues within the kinase domain, conferring potency and selectivity.
Sources
The Ascendant Scaffold: A Technical Guide to Pyrazolo[1,5-a]pyrimidine Compounds in Drug Discovery and Materials Science
Introduction: The Privileged Architecture of Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine scaffold, a fused heterocyclic system comprising a pyrazole and a pyrimidine ring, has emerged as a "privileged structure" in medicinal chemistry and materials science.[1] Its rigid, planar topography and the strategic placement of nitrogen atoms create a versatile template for designing molecules with a wide array of biological activities and intriguing photophysical properties.[2] This guide provides an in-depth exploration of the synthesis, biological significance, and material applications of pyrazolo[1,5-a]pyrimidine derivatives, offering a valuable resource for researchers, scientists, and professionals in drug development.
Synthetic Strategies: Constructing the Pyrazolo[1,5-a]pyrimidine Core
The construction of the pyrazolo[1,5-a]pyrimidine core is most commonly achieved through the condensation of a 3-aminopyrazole with a 1,3-bielectrophilic partner. This approach offers a high degree of flexibility, allowing for the introduction of diverse substituents at various positions on the bicyclic ring system.
Key Synthetic Methodologies
Several efficient methods have been developed for the synthesis of pyrazolo[1,a]pyrimidines, including:
-
Condensation with β-Dicarbonyl Compounds: This is a widely used and robust method where a 3-aminopyrazole reacts with a β-dicarbonyl compound, such as an acetylacetone or a β-ketoester, typically under acidic or basic conditions, to yield the corresponding pyrazolo[1,5-a]pyrimidine.[3]
-
Microwave-Assisted Synthesis: The use of microwave irradiation has significantly accelerated the synthesis of these compounds, often leading to higher yields and shorter reaction times compared to conventional heating methods.[4]
-
Multi-Component Reactions: One-pot, multi-component reactions provide an efficient and atom-economical route to highly functionalized pyrazolo[1,5-a]pyrimidines.
Experimental Protocol: Microwave-Assisted Synthesis of 2,7-Diaryl-pyrazolo[1,5-a]pyrimidines
This protocol details a microwave-assisted method for the synthesis of a 2,7-diaryl-pyrazolo[1,5-a]pyrimidine derivative, a common structural motif in biologically active compounds.
Materials:
-
3-Aryl-1H-pyrazol-5-amine
-
1,3-Diaryl-1,3-propanedione (a β-dicarbonyl compound)
-
Acetic acid
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, dissolve the 3-aryl-1H-pyrazol-5-amine (1 mmol) and the 1,3-diaryl-1,3-propanedione (1 mmol) in a mixture of ethanol and acetic acid.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[4]
-
After the reaction is complete, cool the vessel to room temperature.
-
The product will often precipitate out of the solution upon cooling. Collect the solid by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure 2,7-diaryl-pyrazolo[1,5-a]pyrimidine.
-
Characterize the final product using appropriate analytical techniques such as NMR spectroscopy and mass spectrometry.
Caption: General workflow for the microwave-assisted synthesis of Pyrazolo[1,5-a]pyrimidines.
Biological Significance: Potent Inhibitors of Protein Kinases
Pyrazolo[1,5-a]pyrimidines have garnered significant attention in drug discovery due to their potent inhibitory activity against a variety of protein kinases.[5] Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
Mechanism of Action
Many pyrazolo[1,5-a]pyrimidine derivatives act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins.[5] This inhibition can disrupt downstream signaling pathways that are critical for cell proliferation, survival, and angiogenesis.
Therapeutic Applications
The kinase inhibitory activity of pyrazolo[1,5-a]pyrimidines has led to their investigation in several therapeutic areas:
-
Oncology: These compounds have shown significant promise as anticancer agents, with derivatives demonstrating potent inhibition of key cancer-related kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[5][6]
-
Inflammation: Pyrazolo[1,5-a]pyrimidines have also been explored for their anti-inflammatory properties, primarily through the inhibition of kinases involved in inflammatory signaling cascades.
Quantitative Data: Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected pyrazolo[1,a]pyrimidine derivatives against various protein kinases, highlighting their potency and selectivity.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 6t | CDK2 | 0.09 | [6] |
| Compound 6s | TRKA | 0.45 | [6] |
| Derivative of 4 | EGFR | 0.054 | [7] |
| Derivative of 16 | EGFR | 0.034 | [7] |
| Pyrazolopyridine 8c | EGFR | 0.14 | [8] |
| Pyrazolopyridine 12d | EGFR | 0.18 | [8] |
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[9] This protocol provides a general framework for assessing the inhibitory potential of pyrazolo[1,5-a]pyrimidine compounds.
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Test compound (pyrazolo[1,5-a]pyrimidine derivative)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Multi-well plates (e.g., 384-well)
-
Luminometer
Procedure:
-
Kinase Reaction:
-
In a multi-well plate, set up the kinase reaction by adding the kinase, its substrate, ATP, and the test compound at various concentrations.[10]
-
Include appropriate controls (e.g., no enzyme, no inhibitor).
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).[11]
-
-
ATP Depletion:
-
ADP to ATP Conversion and Signal Generation:
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Caption: Workflow of the ADP-Glo™ Kinase Assay for inhibitor screening.
Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[14] Mutations and overexpression of EGFR are common in various cancers, making it a prime target for anticancer therapies.[15] Pyrazolo[1,5-a]pyrimidines have emerged as potent inhibitors of the EGFR signaling pathway.[5]
Caption: Simplified EGFR signaling pathway and the point of inhibition by Pyrazolo[1,5-a]pyrimidine compounds.
Applications in Materials Science: A New Frontier
Beyond their therapeutic potential, pyrazolo[1,5-a]pyrimidines exhibit interesting photophysical properties that make them attractive candidates for applications in materials science. Their rigid, planar structure and the ability to tune their electronic properties through chemical modification allow for the design of novel fluorescent dyes and materials for organic light-emitting diodes (OLEDs).
Fluorescent Properties
Many pyrazolo[1,5-a]pyrimidine derivatives display strong fluorescence with high quantum yields.[6] The emission color can be tuned from blue to red by altering the substituents on the heterocyclic core. This tunability makes them promising for applications as fluorescent probes and labels in biological imaging and as active components in sensing applications.
Organic Light-Emitting Diodes (OLEDs)
The electroluminescent properties of certain pyrazolo[1,5-a]pyrimidine derivatives have been explored for their potential use in OLEDs. Their thermal stability and ability to form stable amorphous films are advantageous for device fabrication.
Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyrimidine scaffold represents a remarkably versatile platform for the development of novel therapeutic agents and advanced materials. The synthetic accessibility and the ease of functionalization of this heterocyclic system provide a rich chemical space for exploration. In the realm of medicine, the continued optimization of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors holds the promise of more effective and selective treatments for cancer and inflammatory diseases. In materials science, the exploration of their unique photophysical properties is expected to lead to the development of novel fluorophores, sensors, and components for optoelectronic devices. The convergence of these research avenues will undoubtedly solidify the position of pyrazolo[1,5-a]pyrimidines as a truly privileged scaffold in modern science.
References
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. Available at: [Link]
-
Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes - Semantic Scholar. Available at: [Link]
-
Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines | Request PDF - ResearchGate. Available at: [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - NIH. Available at: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC - NIH. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - PMC - NIH. Available at: [Link]
-
Promega ADP-Glo kinase assay | BMG LABTECH. Available at: [Link]
-
ADP-Glo™ Kinase Assay - ResearchGate. Available at: [Link]
-
Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][3][4]triazines - Semantic Scholar. Available at: [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review - DergiPark. Available at: [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central. Available at: [Link]
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Simplified schematic diagram of the EGFR signaling pathway depicting... - ResearchGate. Available at: [Link]
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New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - Semantic Scholar. Available at: [Link]
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Methodological & Application
Application Notes & Protocols: Synthetic Routes for Pyrazolo[1,5-a]pyrimidine-7-carboxylic Acid
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold in Modern Drug Discovery
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, earning its status as a "privileged scaffold".[1] This designation arises from its structural versatility and its ability to serve as a foundation for a wide range of biologically active compounds.[1] Derivatives of this scaffold have demonstrated potent inhibitory activity against various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2]
Notably, pyrazolo[1,5-a]pyrimidine-based molecules have been developed as inhibitors for critical cancer targets including Pim-1 kinase, Phosphoinositide 3-kinases (PI3Ks), and Cyclin-Dependent Kinases (CDKs).[3][4] The rigid, planar structure of the bicyclic system provides a well-defined orientation for substituents, allowing for precise interactions with target proteins through hydrogen bonding, hydrophobic interactions, and π–π stacking.[2] The 7-carboxylic acid functional group, in particular, serves as a vital synthetic handle for further molecular elaboration, enabling the construction of amides, esters, and other derivatives to fine-tune the pharmacological profile of the lead compound.
This guide provides a detailed overview of the primary synthetic routes to Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, focusing on the underlying chemical principles, comparative methodologies, and detailed, field-proven laboratory protocols.
Core Synthetic Strategy and Retrosynthetic Analysis
The most robust and widely adopted strategy for constructing the pyrazolo[1,5-a]pyrimidine scaffold is the cyclocondensation reaction between a 5-aminopyrazole (which exists in tautomeric equilibrium with 3-aminopyrazole) and a 1,3-biselectrophilic compound.[1][2] To achieve the desired 7-carboxylic acid moiety, the biselectrophile must be a malonic acid derivative.
The retrosynthetic analysis reveals a straightforward two-step approach:
-
Disconnection of the Carboxylic Acid: The target acid is retrosynthetically disconnected to its corresponding ethyl ester, a more stable and common intermediate. The final step in the forward synthesis is a simple ester hydrolysis.
-
Disconnection of the Pyrimidine Ring: The pyrimidine ring of the ethyl ester is disconnected via a cyclocondensation pathway. This breaks the C7-N1 and C5-N4 bonds, revealing the two key building blocks: 3-aminopyrazole and diethyl malonate or a more reactive equivalent like diethyl 2-(ethoxymethylene)malonate .
Caption: Retrosynthetic analysis for the target molecule.
Comparison of Core Cyclocondensation Methodologies
The crucial step of forming the pyrimidine ring can be accomplished under various conditions. The choice of the 1,3-dicarbonyl equivalent and the reaction conditions significantly impacts reaction time, yield, and purity.
| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Classical Condensation | 3-Aminopyrazole + Diethyl Malonate | Sodium Ethoxide (EtONa), Reflux in Ethanol | Utilizes readily available and inexpensive starting materials.[5] | Often requires strongly basic conditions and long reaction times (24h+).[5] |
| Acetic Acid Catalysis | 3-Aminopyrazoles + Enaminones or β-Diketones | Reflux in Glacial Acetic Acid | Simple, one-pot procedure with good yields. Acetic acid acts as both solvent and catalyst.[4][6] | Can require extended reflux times (16h+).[6] May not be suitable for acid-sensitive substrates. |
| Microwave-Assisted Synthesis | 3-Aminopyrazoles + β-Enaminones | Microwave Irradiation (MWI) | Drastically reduces reaction times (minutes vs. hours).[1] Often leads to higher yields and cleaner reactions. | Requires specialized microwave reactor equipment. |
Detailed Experimental Protocols
These protocols provide a comprehensive workflow, from the synthesis of the essential precursor to the final target molecule.
Protocol 1: Synthesis of Precursor - 3-Aminopyrazole
The 3-aminopyrazole precursor is commonly synthesized via the condensation of a hydrazine with an α,β-unsaturated nitrile. This protocol adapts the well-established reaction with fumaronitrile.
Rationale: This reaction proceeds via a Michael addition of hydrazine to the electron-deficient alkene, followed by an intramolecular cyclization (Thorpe-Ziegler reaction) and tautomerization to form the stable aromatic pyrazole ring.
Caption: Experimental workflow for 3-aminopyrazole synthesis.
Materials:
-
Fumaronitrile
-
Hydrazine hydrate (~64% solution)
-
Ethanol, absolute
-
Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Ice bath
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve fumaronitrile (e.g., 0.1 mol) in absolute ethanol (100 mL).
-
Reagent Addition: Cool the solution in an ice bath. Add hydrazine hydrate (0.1 mol) dropwise via an addition funnel. Caution: The reaction is exothermic; maintain the temperature below 30°C during addition.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for 3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from hot toluene to yield 3-aminopyrazole as a crystalline solid.
Protocol 2: Synthesis of Ethyl Pyrazolo[1,5-a]pyrimidine-7-carboxylate
This protocol utilizes the highly efficient cyclocondensation of 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate in acetic acid.
Rationale: Diethyl 2-(ethoxymethylene)malonate is a more reactive equivalent of diethyl malonate. The reaction is initiated by the nucleophilic attack of the exocyclic amino group of the pyrazole onto the enol ether carbon, displacing ethanol. This is followed by a second, intramolecular nucleophilic attack from the pyrazole ring nitrogen (N1) onto one of the ester carbonyls, which subsequently eliminates a second molecule of ethanol to form the aromatic pyrimidine ring. Acetic acid serves as an ideal solvent and provides the necessary acidic catalysis for the cyclization and dehydration steps.[4][6]
Materials:
-
3-Aminopyrazole (from Protocol 1)
-
Diethyl 2-(ethoxymethylene)malonate
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Combine 3-aminopyrazole (e.g., 0.05 mol) and diethyl 2-(ethoxymethylene)malonate (0.055 mol, 1.1 eq) in a round-bottom flask.
-
Solvent Addition: Add glacial acetic acid (e.g., 50 mL) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 118°C) and maintain for 12-16 hours, or until TLC analysis indicates the consumption of the starting aminopyrazole.[6]
-
Work-up: Allow the reaction to cool to room temperature. Remove the acetic acid under reduced pressure.
-
Extraction: Dissolve the resulting residue in dichloromethane (100 mL) and transfer to a separatory funnel. Wash the organic layer with saturated NaHCO₃ solution (2 x 50 mL) to neutralize any remaining acetic acid. Caution: CO₂ evolution may occur. Vent the funnel frequently.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl ester as a solid.
Protocol 3: Hydrolysis to this compound
This final step involves a standard base-catalyzed hydrolysis of the ethyl ester.
Rationale: The hydroxide ion (from LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. A final acid work-up is required to protonate the resulting carboxylate salt to yield the desired carboxylic acid. Lithium hydroxide is often effective and can lead to high yields.[3]
Materials:
-
Ethyl Pyrazolo[1,5-a]pyrimidine-7-carboxylate (from Protocol 2)
-
Lithium Hydroxide (LiOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: Dissolve the ethyl ester (e.g., 0.04 mol) in a mixture of THF (or methanol) and water (e.g., 3:1 ratio, 100 mL).
-
Base Addition: Add LiOH (e.g., 0.08 mol, 2 eq) to the solution and stir at room temperature.
-
Reaction: Monitor the reaction by TLC until the starting ester is fully consumed (typically 2-6 hours).
-
Work-up: Concentrate the mixture under reduced pressure to remove the organic solvent.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow, dropwise addition of 1M HCl.
-
Isolation: The target carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound. A 98% yield has been reported for similar hydrolysis reactions.[3]
Conclusion
The synthesis of this compound is a well-established process rooted in fundamental heterocyclic chemistry. The cyclocondensation of 3-aminopyrazole with a malonate derivative, followed by ester hydrolysis, represents the most efficient and versatile route. By understanding the rationale behind the choice of reagents and conditions, researchers can effectively troubleshoot and optimize these protocols for the development of novel therapeutics based on this privileged scaffold.
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Pieczykolan, J., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. Available at: [Link]
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Sikdar, S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]
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Abdel-Aziz, A. A.-M., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]
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Stańczak, A., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. Available at: [Link]
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Wen, L.-R., et al. (2005). Synthesis and crystal structure of ethyl 2-methylthio-7-phenylpyrazolo[1,5-a] pyrimidine-3-carboxylate. ResearchGate. Available at: [Link]
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Krasavin, M., et al. (2018). Synthesis of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate. ResearchGate. Available at: [Link]
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Molnar, L. K., et al. (n.d.). Synthesis of 2-Methyl-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester. Molbase. Available at: [Link]
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Kappe, C. O. (1998). Malonates in Cyclocondensation Reactions. PubMed Central. Available at: [Link]
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Neuhaus, S., & Opatz, T. (2023). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]
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Thomas, A., et al. (1990). Cyclocondensation of Oxoketene Dithioacetals with 3-Aminopyrazoles: A Facile Highly Regioselective General Route to Substituted and Fused Pyrazolo(a)pyrimidines. Sci-Hub. Available at: [Link]
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Bassoude, I., et al. (2013). Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate. ResearchGate. Available at: [Link]
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Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. ARKAT USA, Inc. Available at: [Link]
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Ghorbani-Vaghei, R., et al. (2013). Synthesis of some new derivatives of thiazolopyrimidines and hydrolysis of its arylidene derivative. Indian Academy of Sciences. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cyclization Reactions
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] This fused, rigid, and planar N-heterocyclic system is a structural analog of purines, allowing it to interact with a wide array of biological targets, particularly protein kinases.[1][2] Its synthetic versatility, which allows for structural modifications at multiple positions (2, 3, 5, 6, and 7), has made it a cornerstone in the development of therapeutic agents for cancer, inflammation, and central nervous system disorders.[3][4]
Historically, the pharmacological potential of pyrazolo[1,5-a]pyrimidines became evident as they were identified as potent inhibitors of various enzymes, especially protein kinases, which are crucial regulators of cell signaling pathways.[2] Their ability to act as ATP-competitive inhibitors has been a key factor in the design of targeted therapies.[2][5] This guide provides an in-depth exploration of the primary cyclization strategies for synthesizing this important scaffold, with a focus on the underlying mechanisms, practical experimental protocols, and the rationale behind procedural choices.
Core Synthetic Strategy: Cyclocondensation of Aminopyrazoles with 1,3-Biselectrophiles
The most prevalent and efficient method for constructing the pyrazolo[1,5-a]pyrimidine ring system is the cyclocondensation reaction between a 3-amino- or 5-aminopyrazole with a 1,3-biselectrophilic compound.[3] The aminopyrazole acts as a 1,3-bisnucleophile, and the choice of the 1,3-biselectrophile (e.g., β-dicarbonyl compounds, β-enaminones, α,β-unsaturated ketones) allows for extensive diversification of the final molecule.[1][6]
Mechanism of Cyclocondensation
The reaction typically proceeds under acidic or basic conditions.[2] The mechanism involves an initial nucleophilic attack from the exocyclic amino group of the aminopyrazole onto one of the electrophilic centers of the 1,3-dicarbonyl compound (or its equivalent). This is followed by an intramolecular cyclization and a final dehydration step to yield the aromatic pyrazolo[1,5-a]pyrimidine ring.
The regioselectivity of the cyclization, particularly with unsymmetrical 1,3-dicarbonyl compounds, is a critical consideration. The initial nucleophilic attack generally occurs at the more electrophilic carbonyl carbon. Subsequent cyclization involves the endocyclic nitrogen of the pyrazole ring. For instance, in the reaction of 5-aminopyrazoles with a β-ketoester, the initial attack is on the ketone carbonyl, leading to a specific regioisomer.[7]
Caption: General workflow for pyrazolo[1,5-a]pyrimidine synthesis.
Detailed Protocols and Methodologies
Protocol 1: Classical Synthesis using 5-Aminopyrazole and Acetylacetone
This protocol describes the fundamental and widely used synthesis of 2,7-dimethylpyrazolo[1,5-a]pyrimidine via the cyclocondensation of 5-amino-3-methylpyrazole with acetylacetone. This method is robust and serves as an excellent entry point for researchers new to this chemistry.
Rationale: Acetic acid is used as both the solvent and a catalyst to facilitate the condensation and subsequent dehydration steps. The reaction proceeds efficiently at reflux temperatures.
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-amino-3-methylpyrazole (1.0 g, 10.3 mmol).
-
Reagent Addition: Add glacial acetic acid (20 mL) to the flask, followed by the dropwise addition of acetylacetone (1.14 g, 11.3 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of an ice-water slurry.
-
Isolation: A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold water (3 x 20 mL) and then with a small amount of cold ethanol. Dry the product under vacuum to yield 2,7-dimethyl-5-(methylamino)pyrazolo[1,5-a]pyrimidine.[8]
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Microwave-Assisted Synthesis using β-Enaminones
Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating, including drastically reduced reaction times, often higher yields, and cleaner reaction profiles.[2][9] This protocol details a solvent-free synthesis of pyrazolo[1,5-a]pyrimidines.[10][11]
Rationale: The use of β-enaminones as the 1,3-biselectrophile and solvent-free microwave irradiation provides a rapid and environmentally friendly route to the target compounds.[10] This method often results in high yields without the need for extensive purification.[10]
Experimental Protocol:
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the desired NH-5-aminopyrazole (0.50 mmol) and the β-enaminone (0.50 mmol).[10]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 180°C for 2-5 minutes.[10][11]
-
Work-up and Isolation: After the reaction is complete, cool the vessel to room temperature. Add a small amount of an ethanol-water mixture to the solidified product and collect the precipitate by vacuum filtration.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol.[1]
-
Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: A typical experimental workflow for pyrazolo[1,5-a]pyrimidine synthesis.
Comparative Data on Cyclization Methodologies
The choice of synthetic method can significantly impact the yield and purity of the final product. The following table summarizes representative data for the synthesis of various pyrazolo[1,5-a]pyrimidines.
| 5-Aminopyrazole Derivative | 1,3-Biselectrophile | Conditions | Yield (%) | Reference |
| 3-(tert-Butyl)-1H-pyrazol-5-amine | (E)-4-(Dimethylamino)-1-phenylbut-3-en-2-one | MW, 180°C, 2 min, solvent-free | 91% | [10] |
| 3-Phenyl-1H-pyrazol-5-amine | (E)-4-(Dimethylamino)-1-phenylbut-3-en-2-one | MW, 180°C, 2 min, solvent-free | 97% | [10] |
| 5-Amino-3-methylpyrazole | Acetylacetone | Acetic Acid, Reflux, 4h | ~80% (representative) | [4][8] |
| 1H-Pyrazol-5-amine | Methyl 3-oxobutanoate | POCl₃, N,N-dimethylaniline | (not specified, one-pot) | [6] |
| 5-Aminopyrazole | 3-Oxo-2-phenylpropanenitrile | (not specified) | (not specified) | [6] |
| 3-Substituted-5-amino-1H-pyrazoles | 2-Acetylcyclopentanone | MW, solvent-free | Good yields | [2] |
Troubleshooting and Key Considerations
-
Regioselectivity: When using unsymmetrical 1,3-dicarbonyl compounds, a mixture of regioisomers may be formed. Careful selection of reaction conditions (e.g., pH, catalyst) can often favor the formation of one isomer.[2][7] The steric and electronic properties of the substituents on both the aminopyrazole and the dicarbonyl compound play a crucial role.[12]
-
Precursor Synthesis: The synthesis of the starting 5-aminopyrazoles is a critical preceding step. A common and versatile method involves the condensation of β-ketonitriles with hydrazines.[13] The reaction proceeds via a hydrazone intermediate which then undergoes cyclization.[13]
-
Reaction Monitoring: Close monitoring of the reaction by TLC is essential to determine the point of completion and to avoid the formation of byproducts due to prolonged heating.
-
Purification: While some microwave-assisted, solvent-free reactions yield highly pure products, purification by recrystallization or column chromatography may be necessary to remove unreacted starting materials or byproducts, especially in conventionally heated reactions.
Conclusion
The synthesis of pyrazolo[1,5-a]pyrimidines via the cyclocondensation of aminopyrazoles with 1,3-biselectrophiles is a highly efficient and versatile strategy. By understanding the underlying reaction mechanisms and carefully selecting the appropriate starting materials and reaction conditions—be it classical heating or modern microwave-assisted techniques—researchers can access a vast chemical space of these medicinally important compounds. The protocols and data presented in this guide offer a solid foundation for drug development professionals and scientists to successfully synthesize and explore the potential of the pyrazolo[1,5-a]pyrimidine scaffold.
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Kumar, D., & Aggarwal, N. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein journal of organic chemistry, 14(1), 15-53. [Link]
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Tasch, B. O., & Westermann, B. (2024). Multicomponent syntheses of pyrazoles via (3+ 2)-cyclocondensation and (3+ 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20(1), 178-218. [Link]
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Kumar, D., & Aggarwal, N. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ARKIVOC. [Link]
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Eldebss, T. M. A., & Al-Abdullah, E. S. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo [1, 5-a] Pyrimidine Derivatives. ResearchGate. [Link]
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Dömling, A., & Beck, B. (2006). Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1, 3-cyclic diketones. ResearchGate. [Link]
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Singh, H., & Singh, P. (2024). Pyrazolo [1, 5-a] pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
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Chebanov, V. A., Sakhno, Y. I., Desenko, S. M., Chernenko, V. N., & Musatov, V. I. (2007). Cyclocondensation reactions of 5-aminopyrazoles, pyruvic acids and aldehydes. Multicomponent approaches to pyrazolopyridines and related products. Tetrahedron, 63(5), 1229-1242. [Link]
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Sikdar, S., Iorkula, T. H., Ganiyu, L. O., Osayawe, J. K., Onyinyechi, O. L., Odogwu, D. A., ... & Tuerhong, M. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
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- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 7. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5- a ]pyrimidines through a one-pot sequence - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04336H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. connectsci.au [connectsci.au]
- 13. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging Pyrazolo[1,5-a]pyrimidine-7-carboxylic Acid in Modern Drug Discovery
Introduction: The Pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous clinically evaluated and marketed drugs.[1] Its rigid, planar structure and synthetic tractability make it an ideal framework for developing potent and selective inhibitors of various enzymes, particularly protein kinases.[1] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of a key derivative, Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid , as a versatile starting material for generating compound libraries targeting critical signaling pathways in oncology and immunology.
The Strategic Advantage of the Pyrazolo[1,5-a]pyrimidine Scaffold
The fusion of a pyrazole and a pyrimidine ring creates a unique electronic and steric environment. This scaffold acts as an effective ATP mimetic, capable of forming key interactions within the ATP-binding pocket of protein kinases. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while the planar surface allows for favorable hydrophobic interactions. The strategic placement of a carboxylic acid group at the 7-position provides a crucial handle for synthetic diversification, allowing for the exploration of structure-activity relationships (SAR) through the generation of a wide array of amide derivatives. This approach is instrumental in optimizing potency, selectivity, and pharmacokinetic properties.
Target Landscape and Therapeutic Potential
Derivatives of the pyrazolo[1,5-a]pyrimidine core have demonstrated significant inhibitory activity against a range of protein kinases implicated in cancer and inflammatory diseases.[2] Notable targets include:
-
Phosphoinositide 3-kinase δ (PI3Kδ): A key regulator of immune cell signaling, making it a prime target for autoimmune and inflammatory disorders.[3]
-
Cyclin-Dependent Kinase 2 (CDK2): A crucial regulator of the cell cycle, often dysregulated in various cancers.
-
Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC): Aberrant activation of Trk kinases through gene fusions is a known driver in a variety of solid tumors.
The ability to modulate these critical pathways underscores the therapeutic potential of libraries derived from this compound.
Experimental Workflows and Protocols
A typical drug discovery workflow utilizing this compound involves a multi-step process from initial synthesis to biological evaluation.
Diagram: Drug Discovery Workflow
Caption: A generalized workflow for the discovery of kinase inhibitors.
Protocol 1: Synthesis of this compound
The synthesis of the target carboxylic acid is most reliably achieved through a two-step process involving the initial formation of a corresponding ester, followed by hydrolysis.
Part A: Synthesis of Ethyl Pyrazolo[1,5-a]pyrimidine-7-carboxylate
This procedure is adapted from established methods for the synthesis of substituted pyrazolo[1,5-a]pyrimidines.[4] The core scaffold is constructed via the cyclocondensation of an aminopyrazole with a β-keto ester.
-
Reagents and Materials:
-
3-Aminopyrazole
-
Ethyl 2-formyl-3-oxobutanoate (or a similar β-keto ester)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
-
-
Procedure:
-
To a solution of 3-aminopyrazole (1.0 eq) in glacial acetic acid, add ethyl 2-formyl-3-oxobutanoate (1.1 eq).
-
Heat the reaction mixture to reflux and maintain for 16-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature and remove the acetic acid under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure ethyl pyrazolo[1,5-a]pyrimidine-7-carboxylate.
-
Part B: Hydrolysis to this compound
This step involves the saponification of the ester to the desired carboxylic acid.
-
Reagents and Materials:
-
Ethyl Pyrazolo[1,5-a]pyrimidine-7-carboxylate
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF) and Water
-
Hydrochloric Acid (HCl, 1N)
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve the ethyl pyrazolo[1,5-a]pyrimidine-7-carboxylate (1.0 eq) in a mixture of THF and water.
-
Add LiOH (2.0-3.0 eq) to the solution and stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1N HCl. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to afford the final this compound.
-
Protocol 2: Parallel Amide Library Synthesis
The carboxylic acid is a versatile handle for creating a diverse library of amides using standard coupling reagents. This allows for the systematic exploration of the chemical space around the core scaffold.
-
Reagents and Materials:
-
This compound
-
A diverse set of primary and secondary amines
-
Amide coupling reagent: HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a carbodiimide such as EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with an additive like HOBt (Hydroxybenzotriazole).
-
A non-nucleophilic base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
96-well reaction block or individual reaction vials
-
Automated or manual liquid handling system
-
-
Procedure (using HATU):
-
In each well of a 96-well plate or in individual vials, add a solution of this compound (1.0 eq) in anhydrous DMF.
-
To each well, add the corresponding amine (1.2 eq).
-
In a separate stock solution, prepare a mixture of HATU (1.3 eq) and DIPEA (2.5 eq) in anhydrous DMF.
-
Add the HATU/DIPEA solution to each well.
-
Seal the plate or vials and allow the reactions to proceed at room temperature for 12-18 hours.
-
Upon completion, the reaction mixtures can be purified using high-throughput methods such as preparative HPLC-MS.
-
-
Rationale for Reagent Choice: HATU is a highly efficient coupling reagent that minimizes side reactions and often leads to high yields of the desired amide products. The use of a non-nucleophilic base like DIPEA is crucial to prevent unwanted side reactions with the coupling agent.
Structure-Activity Relationship (SAR) and Data Interpretation
The data generated from screening the amide library against a panel of kinases can provide valuable insights into the SAR.
| Compound ID | R-Group (Amide) | Target Kinase | IC50 (nM) | Reference |
| CPL302253 | Complex indole-based amine | PI3Kδ | 2.8 | [5] |
| CPL302415 | Benzimidazole derivative | PI3Kδ | 18 | [3] |
| Compound 6t | Substituted phenyl amine | CDK2 | 90 | [4] |
| Compound 6s | Substituted phenyl amine | TRKA | 450 | [4] |
| Compound 10 | Picolinamide derivative | TrkA | 0.2 | |
| Compound 11 | Picolinamide derivative | TrkA | 0.4 |
This table presents a selection of data for illustrative purposes. The specific R-groups can be complex and are detailed in the cited literature.
Key SAR Insights:
-
Hinge-Binding: The pyrazolo[1,5-a]pyrimidine core is essential for interacting with the hinge region of the kinase active site. For instance, in Trk kinases, it forms a crucial interaction with the Met592 residue.
-
Selectivity Pockets: The substituents introduced via the amide linkage at the 7-position can extend into selectivity pockets within the kinase domain. For example, in PI3Kδ, indole-containing derivatives can form an additional hydrogen bond with Asp-787, contributing to selectivity over other PI3K isoforms.[4]
-
Hydrophobic Interactions: Aromatic and hydrophobic groups on the amide substituent can engage in favorable van der Waals interactions within the ATP-binding site, enhancing potency.
Targeting Key Signaling Pathways
The inhibition of kinases like PI3K and those in the MAPK pathway can have profound effects on cancer cell proliferation, survival, and differentiation.
Diagram: Simplified PI3K/Akt Signaling Pathway
Caption: Inhibition of PI3K by a pyrazolo[1,5-a]pyrimidine derivative.
Diagram: Simplified MAPK/ERK Signaling Pathway
Caption: Inhibition of an upstream RTK by a pyrazolo[1,5-a]pyrimidine.
Conclusion
This compound is a high-value starting material for the development of targeted therapies. Its synthetic accessibility and the strategic positioning of the carboxylic acid moiety provide an efficient route to diverse chemical libraries. By leveraging the protocols and understanding the SAR principles outlined in these notes, researchers can effectively explore the potential of this scaffold to generate novel and potent kinase inhibitors for a range of therapeutic indications.
References
-
Malerba, P., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3535. [Link]
-
Wieczorek, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(23), 7117. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(1), 1. [Link]
-
Malerba, P., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3535. [Link]
-
Wieczorek, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(19), 11884. [Link]
-
Wieczorek, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(23), 7117. [Link]
-
Wieczorek, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(23), 7117. [Link]
-
Wieczorek, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(19), 11884. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(1), 1. [Link]
-
MySkinRecipes. This compound. [Link]
Sources
- 1. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An in silico exploration of the interaction mechanism of pyrazolo[1,5-a]pyrimidine type CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: A Researcher's Guide to the Development of Kinase Inhibitors from Pyrazolo[1,5-a]pyrimidine-7-carboxylic Acid
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold has firmly established itself as a "privileged structure" in medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors.[1][2] Its rigid, planar structure is adept at forming critical hydrogen bonds within the kinase hinge region, providing a robust anchor for building highly potent and selective therapeutics.[3] This has been validated by the clinical success of drugs like Larotrectinib and Entrectinib, which are used to treat cancers driven by TRK fusions.[3][4] This application note provides an in-depth guide for researchers, covering the strategic synthesis, structure-activity relationship (SAR)-driven optimization, and comprehensive biological evaluation of kinase inhibitors derived from a versatile pyrazolo[1,5-a]pyrimidine-7-carboxylic acid intermediate. We offer field-proven, step-by-step protocols for chemical synthesis and key biological assays, designed to empower drug discovery professionals to efficiently advance their kinase inhibitor projects.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Structure for Kinase Inhibition
Rationale for Kinase Affinity
Protein kinases are fundamental regulators of cellular signaling and are frequently dysregulated in diseases like cancer, making them prime therapeutic targets.[5] The pyrazolo[1,5-a]pyrimidine core is an effective ATP mimetic, capable of occupying the ATP-binding site of many kinases.[6] Its efficacy stems from the strategic placement of nitrogen atoms that act as hydrogen bond acceptors, interacting with the backbone amide protons of the kinase "hinge" region. This interaction is a cornerstone of binding for most Type I and Type II kinase inhibitors.[3] The N1 atom of the pyrazolo[1,5-a]pyrimidine core, in particular, often forms a crucial hydrogen bond with a conserved methionine residue in the hinge, anchoring the inhibitor in the active site.[3]
Figure 1: Kinase hinge binding of the pyrazolo[1,5-a]pyrimidine scaffold.
Key Kinase Targets
The versatility of this scaffold has been demonstrated across a wide range of kinase families. While it is famously associated with Tropomyosin Receptor Kinase (TRK) inhibitors, derivatives have shown potent activity against:
-
Cyclin-Dependent Kinases (CDKs) , such as CDK2 and CDK9, which are critical for cell cycle regulation.[6][7]
-
Pim Kinases (Pim-1) , which are involved in cell survival and proliferation.
-
Checkpoint Kinase 1 (CHK1) , a key regulator of the DNA damage response.[8]
-
Casein Kinase 2 (CK2) , a pleiotropic kinase implicated in numerous cancers.[9]
Synthetic Strategy: Building the Core Scaffold
The most robust and widely adopted method for constructing the pyrazolo[1,5-a]pyrimidine core is through a cyclocondensation reaction.[2] This approach offers high functional group tolerance and allows for the strategic installation of key moieties. The 7-carboxylic acid derivative is particularly valuable as it provides a synthetic handle for late-stage diversification via amide coupling.[9]
Figure 2: General synthetic workflow for the core carboxylic acid intermediate.
Protocol 2.1: Synthesis of Ethyl 3-aminopyrazole-4-carboxylate Precursor
This protocol describes a common method for synthesizing the key aminopyrazole building block.[7]
Materials:
-
Ethyl 2-cyano-3-ethoxyacrylate
-
Hydrazine hydrate
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
Procedure:
-
To a solution of ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) in absolute ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the resulting solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
The product, ethyl 3-aminopyrazole-4-carboxylate, can be used in the next step without further purification if purity is >95% by NMR.
Protocol 2.2: Cyclocondensation and Hydrolysis to Yield the 7-Carboxylic Acid Core
This protocol details the formation of the fused ring system and subsequent hydrolysis to the target acid. The reaction proceeds via condensation of the aminopyrazole with a β-ketoester.[10][11][12]
Materials:
-
Ethyl 3-aminopyrazole-4-carboxylate (from Protocol 2.1)
-
Ethyl acetoacetate (or other β-ketoester)
-
Dowtherm A or Diphenyl ether (high-boiling solvent)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water, Ethanol
-
High-temperature reaction setup
Procedure:
-
Cyclocondensation: Combine ethyl 3-aminopyrazole-4-carboxylate (1.0 eq) and ethyl acetoacetate (1.2 eq) in Dowtherm A.
-
Heat the mixture to a high temperature (e.g., 240-250 °C) and maintain for 1-2 hours, monitoring by TLC or LC-MS. Causality Note: The high temperature is necessary to drive the condensation and subsequent intramolecular cyclization with the loss of ethanol.
-
Cool the reaction mixture and dilute with a non-polar solvent like hexanes to precipitate the crude pyrazolo[1,5-a]pyrimidinone ester intermediate. Filter and dry the solid.
-
Hydrolysis: Suspend the crude ester intermediate in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (e.g., 3-4 eq) and heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC/LC-MS).
-
Cool the reaction to room temperature and acidify with concentrated HCl to pH ~2-3.
-
The this compound will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry under high vacuum.
Lead Optimization via Structure-Activity Relationship (SAR)
The 7-carboxylic acid is an ideal anchor point for generating a library of analogs to explore SAR. The primary method for this diversification is amide bond formation, which is one of the most robust and widely used reactions in medicinal chemistry.[13]
Key Modification Points and SAR Insights
Systematic modification of the scaffold has yielded key insights into achieving potency and selectivity.
| Position | Typical Modification | Rationale & Common SAR Observations |
| C2/C3 | Aryl, heteroaryl, alkyl groups | Often project into solvent-exposed regions or can be tailored to interact with specific residues near the hinge. Modifications here can significantly impact selectivity. |
| C5 | (Substituted) Phenyl, pyrrolidine, macrocycles | Projects towards the ribose pocket. This position is critical for potency. As seen in Larotrectinib, a substituted pyrrolidine here is highly effective for TRK inhibition.[3] |
| C7 | Amide Library | Projects out of the ATP binding site towards the solvent front. This position is highly tolerant of diverse functionality and is ideal for modulating physicochemical properties like solubility and cell permeability without disrupting core binding. |
Protocol 3.1: Parallel Amide Synthesis via HATU Coupling
This protocol enables the rapid synthesis of an amide library from the 7-carboxylic acid intermediate for SAR studies. HATU is a highly efficient coupling reagent that works well for a broad range of amines.[13][14]
Materials:
-
This compound (from Protocol 2.2)
-
A diverse set of primary and secondary amines (e.g., in a 96-well plate format)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reaction vials or 96-well reaction block
Procedure (per reaction):
-
In a reaction vial, dissolve the this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10-15 minutes at room temperature. Causality Note: This pre-activation step forms a highly reactive OAt-activated ester, which is susceptible to nucleophilic attack by the amine.[14]
-
Add the desired amine (1.2 eq) to the activated acid mixture.
-
Allow the reaction to stir at room temperature for 2-16 hours. Monitor progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography or preparative HPLC to yield the final amide.
Biological Evaluation Cascade
A tiered approach is essential for efficiently evaluating newly synthesized compounds. The cascade moves from high-throughput biochemical assays to more complex, lower-throughput cellular models.
Figure 3: A tiered workflow for the biological evaluation of kinase inhibitors.
Protocol 4.1: In Vitro Biochemical Kinase Assay (ADP-Glo™)
This protocol measures the activity of a kinase by quantifying the amount of ADP produced in the reaction. It is a universal assay suitable for high-throughput screening.[15][16][17]
Materials:
-
Recombinant Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Prepare a kinase reaction buffer (specific to the kinase, but typically containing HEPES, MgCl₂, Brij-35, and DTT).
-
In a 384-well plate, add 2.5 µL of kinase/substrate mix in reaction buffer.
-
Add 0.5 µL of test compound at various concentrations (typically an 11-point, 3-fold serial dilution starting at 10 µM). Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Initiate the reaction by adding 2.0 µL of ATP solution (at a concentration near the Kₘ for the kinase).
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[15]
-
Convert the ADP produced to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.[16]
-
Measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence to % inhibition relative to controls. Plot % inhibition vs. compound concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol 4.2: Cellular Anti-Proliferative Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying ATP, which is a marker of metabolically active cells.[18][19][20]
Materials:
-
Cancer cell line relevant to the kinase target
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test compounds (dissolved in DMSO)
-
CellTiter-Glo® 2.0 Assay Kit (Promega)
-
White, opaque 96-well cell culture plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow cells to attach.
-
Prepare serial dilutions of test compounds in culture medium and add them to the cells. The final DMSO concentration should be ≤ 0.2%. Include "vehicle only" (DMSO) controls.
-
Incubate the cells with the compounds for 72 hours (or other desired time point).
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well (e.g., 100 µL).[18]
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[18]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[18]
-
Measure luminescence.
-
Data Analysis: Calculate the percent growth inhibition (GI) relative to vehicle-treated controls. Plot GI vs. concentration and fit the data to determine the GI₅₀ value (concentration for 50% growth inhibition).
Protocol 4.3: Western Blot for Target Engagement
This protocol confirms that the compound inhibits the target kinase within the cell by measuring the phosphorylation status of a known downstream substrate.
Materials:
-
Cancer cell line
-
Test compound and appropriate vehicle (DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[21]
-
Primary antibodies: one specific for the phosphorylated substrate (p-Substrate) and one for the total substrate (Total-Substrate).
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels, transfer apparatus, PVDF membrane
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Plate cells and allow them to attach. Starve cells of serum if necessary to reduce basal signaling, then stimulate with an appropriate growth factor to activate the target kinase pathway.
-
Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x GI₅₀) for a defined period (e.g., 1-4 hours).
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing phosphatase inhibitors. Self-Validation Note: The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins during sample preparation.
-
Determine protein concentration of the lysates (e.g., using a BCA assay).
-
Denature equal amounts of protein from each sample in SDS-PAGE sample buffer and separate by gel electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Expert Insight: BSA is preferred over milk for blocking when probing for phosphoproteins, as milk contains casein, a phosphoprotein that can cause high background.
-
Incubate the membrane with the primary antibody against the p-Substrate (e.g., overnight at 4°C).[21]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Validation: Strip the membrane and re-probe with the antibody for the Total-Substrate to ensure equal protein loading across lanes. A dose-dependent decrease in the p-Substrate signal with no change in the Total-Substrate signal confirms on-target activity.
Data Interpretation and Lead Advancement
The ultimate goal is to identify a lead candidate with a compelling profile across all assays. A successful compound will exhibit high biochemical potency, translate that potency into cellular activity, and demonstrate a clear on-target mechanism of action.
| Compound ID | Structure (R-group at C7) | Kinase IC₅₀ (nM) | Cell GI₅₀ (nM) | p-Substrate Inhibition (Western Blot @ 1µM) |
| Ref-Cmpd | Structure of reference inhibitor | 5 | 50 | +++ |
| ACID-CORE | -OH | >10,000 | >10,000 | - |
| AMIDE-01 | -NH-CH₃ | 520 | 4500 | +/- |
| AMIDE-02 | -N(CH₃)₂ | 890 | 8000 | - |
| AMIDE-03 | -NH-(4-F-Phenyl) | 15 | 120 | ++ |
| AMIDE-04 | -NH-(cyclopropyl) | 8 | 75 | +++ |
Table 1: Example of a summary data table for a hypothetical SAR campaign.
Based on the example data, AMIDE-04 emerges as a promising lead candidate due to its potent biochemical and cellular activity, which is confirmed to be on-target. This candidate would be prioritized for further studies, including kinase selectivity profiling and in vivo pharmacokinetic and efficacy models.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
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Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. ResearchGate. [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
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Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. PubMed. [Link]
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Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]
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Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. [Link]
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Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PubMed Central. [Link]
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Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
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Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
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Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]
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Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. [Link]
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WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]
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Application Notes and Protocols for High-Throughput Screening of Pyrazolo[1,5-a]pyrimidine Libraries
Introduction: The Therapeutic Potential of the Pyrazolo[1,5-a]pyrimidine Scaffold
The Pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities.[1][2] This structural motif is particularly prominent in the development of protein kinase inhibitors, which are crucial in targeted cancer therapy.[1][3] Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1][3] Pyrazolo[1,5-a]pyrimidine-based compounds have shown potent inhibitory activity against a range of kinases, including Pim-1, FLT3-ITD, PI3Kδ, and Tropomyosin Receptor Kinases (Trks), underscoring their significance in oncology drug discovery.[4][5][6] Beyond kinases, this scaffold has also been explored for its activity against other targets, such as the aryl hydrocarbon receptor (AHR), highlighting its broader therapeutic potential.[7]
The successful identification of potent and selective Pyrazolo[1,5-a]pyrimidine-based drug candidates from large chemical libraries hinges on the strategic implementation of robust high-throughput screening (HTS) campaigns. This guide provides a comprehensive overview of the principles, protocols, and data analysis workflows for the effective screening of Pyrazolo[1,5-a]pyrimidine libraries, with a focus on identifying novel kinase inhibitors.
Part 1: The Strategic Framework for Screening Pyrazolo[1,5-a]pyrimidine Libraries
A successful HTS campaign for Pyrazolo[1,5-a]pyrimidine libraries requires a multi-faceted approach, beginning with a clear understanding of the target biology and culminating in the stringent validation of initial hits. The causal logic behind this workflow is to progressively enrich for compounds with the desired biological activity while systematically eliminating artifacts and promiscuous inhibitors.
Caption: High-level overview of the HTS workflow for Pyrazolo[1,5-a]pyrimidine libraries.
Part 2: Biochemical Assay Protocol: A Focus on Kinase Inhibition
Biochemical assays are fundamental in primary screening campaigns as they directly measure the interaction between a compound and its purified target, providing a clean assessment of inhibitory activity.[8] The following protocol outlines a representative time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and widely used format for HTS of kinase inhibitors.[9]
Principle of the TR-FRET Kinase Assay
This assay measures the phosphorylation of a substrate by a target kinase. A europium (Eu)-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and a ULight™-labeled substrate acts as the acceptor. When the substrate is phosphorylated by the kinase, the Eu-labeled antibody binds to it, bringing the donor and acceptor into close proximity and allowing FRET to occur upon excitation. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Experimental Protocol: TR-FRET Kinase Assay
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). The precise composition should be optimized for the specific kinase.
- Kinase Solution: Dilute the purified kinase to a 2X working concentration in the assay buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.
- Substrate/ATP Solution: Prepare a 4X solution of the ULight™-labeled substrate and ATP in the assay buffer. The ATP concentration should ideally be at or near its Km value for the kinase to facilitate the identification of competitive inhibitors.[10]
- Compound Plates: Serially dilute the Pyrazolo[1,5-a]pyrimidine library compounds in 100% DMSO. Then, dilute them in assay buffer to a 4X final concentration.
- Detection Mix: Prepare a 2X detection mix containing the Eu-labeled antibody in the detection buffer provided by the manufacturer.
2. Assay Procedure (384-well plate format):
- Add 2.5 µL of the 4X compound solution or control (DMSO for negative control, known inhibitor for positive control) to the wells of a 384-well assay plate.
- Add 2.5 µL of the 2X kinase solution to all wells.
- Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
- Initiate the kinase reaction by adding 5 µL of the 4X substrate/ATP solution to all wells.
- Incubate for 60 minutes at room temperature. The incubation time may need optimization based on the kinase's activity.
- Stop the reaction and detect phosphorylation by adding 10 µL of the 2X detection mix to all wells.
- Incubate for 60 minutes at room temperature to allow for antibody-substrate binding.
- Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the acceptor and donor wavelengths.
3. Data Analysis:
- Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
- Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
- Calculate the percent inhibition for each compound.
- Identify "hits" based on a predefined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
Part 3: Cell-Based Assay Protocol: Validating Hits in a Physiological Context
Cell-based assays are crucial for validating hits from biochemical screens as they provide insights into a compound's activity in a more physiologically relevant environment.[11][12] This protocol describes a cell-based assay to measure the inhibition of a specific signaling pathway downstream of the target kinase.
Principle of the Cell-Based Phosphorylation Assay
This assay quantifies the phosphorylation of a downstream substrate within a cellular context. For example, if screening for inhibitors of a kinase involved in a cancer signaling pathway, one could measure the phosphorylation of a key downstream effector protein. This can be achieved using various methods, such as in-cell ELISAs or high-content imaging.
Experimental Protocol: In-Cell ELISA
1. Cell Culture and Plating:
- Culture a relevant cancer cell line known to have an active signaling pathway involving the target kinase.
- Seed the cells into a 96- or 384-well plate at an appropriate density and allow them to adhere overnight.
2. Compound Treatment:
- Treat the cells with various concentrations of the hit compounds from the primary screen. Include appropriate positive and negative controls.
- Incubate for a predetermined time (e.g., 1-24 hours) to allow for compound uptake and target engagement.
3. Cell Lysis and Detection:
- After treatment, wash the cells with PBS and then lyse them using a suitable lysis buffer.
- The cell lysates can then be analyzed using a sandwich ELISA format. The wells are coated with a capture antibody specific for the total downstream protein.
- After incubation with the lysate, a detection antibody specific for the phosphorylated form of the protein is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
- A chemiluminescent or colorimetric substrate is added, and the signal is read on a plate reader.
4. Data Analysis:
- Normalize the signal for the phosphorylated protein to the signal for the total protein to account for any variations in cell number.
- Determine the IC₅₀ values for the compounds that show a dose-dependent inhibition of substrate phosphorylation.
Part 4: Data Interpretation and Hit Validation
The transition from a list of primary hits to a set of validated leads is a critical and often challenging phase of the HTS process.[13] A rigorous hit validation cascade is essential to eliminate false positives and prioritize the most promising compounds for further development.
Hit Triage and Confirmation
-
Re-testing of Primary Hits: All initial hits should be re-tested under the same assay conditions to confirm their activity.
-
Dose-Response Curves: Confirmed hits should be tested in a dose-response format to determine their potency (IC₅₀ or EC₅₀).
-
Orthogonal Assays: It is crucial to confirm the activity of hits in an orthogonal assay that utilizes a different detection technology.[14] This helps to rule out compound interference with the primary assay format.
-
Promiscuity and PAINS Filtering: Hits should be checked against databases of known Pan-Assay Interference Compounds (PAINS) and frequent hitters to flag potentially problematic compounds.[13]
Caption: A workflow for hit validation and triage.
Data Presentation: Hypothetical Screening Results
| Parameter | Value | Interpretation |
| Library Size | 100,000 | The total number of Pyrazolo[1,5-a]pyrimidine compounds screened. |
| Primary Hit Rate | 1.0% | A reasonable hit rate for a primary HTS campaign. |
| Confirmed Hit Rate | 0.5% | The percentage of hits that were confirmed upon re-testing. |
| Z'-factor | 0.75 | Indicates an excellent assay quality with good separation between positive and negative controls. |
| Validated Leads | 15 | The number of compounds that passed all stages of the validation cascade. |
Part 5: Troubleshooting Common HTS Issues
Even with a well-designed assay, various issues can arise during an HTS campaign. Proactive troubleshooting is key to maintaining data quality and ensuring the success of the screen.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability | - Inconsistent pipetting- Temperature gradients across the plate- Reagent instability | - Use automated liquid handlers- Ensure proper plate equilibration- Prepare fresh reagents daily[15] |
| Low Signal-to-Background | - Suboptimal reagent concentrations- Insufficient incubation time- Inactive enzyme | - Titrate enzyme, substrate, and antibody concentrations- Optimize incubation times- Verify enzyme activity with a positive control |
| High Number of False Positives | - Compound autofluorescence- Compound aggregation- Non-specific inhibition | - Perform counter-screens to identify fluorescent compounds- Include detergents in the assay buffer- Utilize orthogonal assays for hit confirmation[14] |
| Edge Effects | - Evaporation from wells on the plate edge- Temperature inconsistencies | - Use plates with lids or seals- Avoid stacking plates during incubation- Do not use the outer wells for experimental samples |
Conclusion
The Pyrazolo[1,5-a]pyrimidine scaffold represents a highly valuable starting point for the discovery of novel therapeutics, particularly kinase inhibitors. A meticulously planned and executed HTS campaign, incorporating robust biochemical and cell-based assays, is paramount for identifying promising lead compounds from large libraries. By adhering to the principles of rigorous assay development, stringent hit validation, and proactive troubleshooting, researchers can significantly enhance the probability of success in their drug discovery endeavors. The protocols and strategies outlined in this guide provide a solid foundation for the high-throughput screening of Pyrazolo[1,5-a]pyrimidine libraries, ultimately contributing to the development of the next generation of targeted therapies.
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Application Notes and Protocols for Efficacy Testing of Pyrazolo[1,5-a]pyrimidine-7-carboxylic Acid Derivatives in Animal Models
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Promise of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] This fused heterocyclic system has demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) modulating effects.[3][4][5] Its versatility arises from a rigid, planar structure that is synthetically tractable, allowing for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties.[1]
Notably, this scaffold is a cornerstone in the development of protein kinase inhibitors.[4][6][7] Kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] Several FDA-approved drugs, including the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Entrectinib, feature the pyrazolo[1,5-a]pyrimidine core, highlighting its clinical significance in oncology.[3][8] Derivatives of this class have also shown potent activity against Cyclin-Dependent Kinases (CDKs), EGFR, B-Raf, and MEK, further cementing their role in targeted cancer therapy.[6][7][9][10]
Beyond oncology, the pyrazolo[1,5-a]pyrimidine framework is prominent in compounds exhibiting potent anti-inflammatory properties.[11][12][13] Studies have demonstrated their ability to modulate key inflammatory pathways, suggesting their utility in treating a range of inflammatory disorders.[7][11]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals aiming to evaluate the in vivo efficacy of novel Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid derivatives. We will focus on the two most robustly documented therapeutic areas for this compound class: Oncology and Inflammation . The protocols herein are designed to be self-validating systems, providing a framework for generating reliable and reproducible preclinical data.
Part 1: Oncology - Evaluating Anti-Tumor Efficacy
The primary mechanism through which pyrazolo[1,5-a]pyrimidines exert anticancer effects is via the inhibition of protein kinases critical for tumor cell proliferation, survival, and metastasis.[4][6] Therefore, the selection of an appropriate animal model is contingent on the specific kinase target of the test compound and the genetic landscape of the cancer being modeled.
Model Selection: Aligning the Model with the Mechanism
The choice of animal model is the most critical decision in preclinical oncology.[14] A tiered approach is recommended, starting with simpler models for initial efficacy screening and progressing to more complex, clinically relevant models for lead candidates.
| Model Type | Description | Primary Use Case | Advantages | Limitations |
| Cell Line-Derived Xenograft (CDX) | Established human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., Nude, SCID, NSG).[15] | Initial in vivo proof-of-concept, dose-finding studies, PK/PD relationship.[14][16] | Rapid, reproducible, cost-effective, large historical dataset available. | Lacks tumor microenvironment, genetic drift from original tumor, requires immunodeficient host.[15][16] |
| Patient-Derived Xenograft (PDX) | Tumor fragments from a human patient are directly implanted into immunodeficient mice.[17][18] | Efficacy testing in a model that retains the heterogeneity and microenvironment of the original human tumor.[18] | High clinical relevance, preserves original tumor architecture and genetics.[18] | Expensive, lower take-rate, slower growth, requires immunodeficient host.[15] |
| Syngeneic Models | Murine tumor cell lines are implanted into immunocompetent mice of the same genetic background (e.g., C57BL/6, BALB/c).[17] | Evaluating immuno-oncology agents, studying the interplay between the drug, tumor, and host immune system. | Intact immune system, allows for evaluation of immunomodulatory effects. | Murine tumors may not fully recapitulate human cancer biology. |
| Genetically Engineered Mouse Models (GEMM) | Mice are engineered to express oncogenes or lack tumor suppressor genes, leading to spontaneous tumor development.[16][17] | Studying tumor initiation and progression, testing inhibitors against specific genetic drivers.[16][18] | High physiological relevance, intact immune system, tumors arise de novo.[16] | Long latency, high cost, potential for variable tumor penetrance.[16] |
Experimental Workflow for Oncology Studies
A generalized workflow is crucial for ensuring consistency and comparability across studies. The following diagram illustrates a typical pipeline for an efficacy study using a xenograft model.
Caption: General workflow for an in vivo oncology efficacy study.
Protocol: Subcutaneous Cell Line-Derived Xenograft (CDX) Model
This protocol describes the establishment of a subcutaneous CDX model, a workhorse for initial efficacy screening of kinase inhibitors.
Materials:
-
Nude (athymic) or NSG mice (6-8 weeks old).
-
Selected human cancer cell line (e.g., NCI-H460 for lung cancer, MCF-7 for breast cancer).
-
Growth medium and supplements.
-
Matrigel® or similar basement membrane matrix.
-
Sterile PBS, syringes, and needles (27G).
-
Digital calipers.
-
Anesthetic (e.g., isoflurane).
Procedure:
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of implantation, harvest cells during the logarithmic growth phase. Wash the cells twice with sterile, serum-free medium or PBS.
-
Cell Counting and Viability: Perform a cell count using a hemocytometer or automated cell counter. Assess viability using Trypan Blue exclusion; viability should be >95%.
-
Injection Preparation: Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5-10 x 10⁷ cells/mL. The Matrigel® enhances tumor take-rate and growth. Keep the cell suspension on ice to prevent the Matrigel® from solidifying.
-
Implantation: Anesthetize the mouse. Shave and sterilize the right flank. Using a 27G needle, inject 100-200 µL of the cell suspension (typically 5-10 x 10⁶ cells) subcutaneously.
-
Tumor Monitoring: Begin monitoring the animals 3-4 days post-implantation. Once tumors are palpable, measure them 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²)/2 .
-
Randomization: When the mean tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups (n=8-10 per group). This ensures a uniform distribution of tumor sizes across all groups.
-
Treatment: Begin administration of the this compound derivative, vehicle control, and a standard-of-care (SoC) positive control. Dosing route (oral gavage, intraperitoneal, intravenous) and schedule will be determined by prior pharmacokinetic studies.
-
Endpoint: Continue treatment and monitoring. The primary endpoint is typically tumor growth inhibition (TGI). Euthanize animals if tumors exceed a certain volume (e.g., 2000 mm³), become ulcerated, or if body weight loss exceeds 20%, in accordance with IACUC guidelines.
-
Data Analysis: At the end of the study, calculate the %TGI for each group. Collect tumors for weight measurement and downstream pharmacodynamic (PD) analysis (e.g., Western blot for target kinase phosphorylation, immunohistochemistry).
Part 2: Inflammation - Evaluating Anti-Inflammatory Efficacy
Pyrazolo[1,5-a]pyrimidine derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of prostaglandin biosynthesis or other inflammatory mediators.[7][11] Animal models of acute and chronic inflammation are essential for characterizing this activity.
Model Selection: Inducing a Relevant Inflammatory Response
The choice of model depends on the desired inflammatory phenotype (acute vs. chronic) and the suspected mechanism of action.
| Model Type | Description | Primary Use Case | Key Readouts |
| Carrageenan-Induced Paw Edema | An acute, non-immune inflammatory model where a phlogistic agent (carrageenan) is injected into the paw of a rat or mouse.[19] | Screening for acute anti-inflammatory and anti-edematous activity. A classic model for NSAID-like compounds.[11][19] | Paw volume/thickness (plethysmometer), cytokine levels in exudate. |
| Collagen-Induced Arthritis (CIA) | A chronic, autoimmune model that mimics human rheumatoid arthritis. Mice or rats are immunized with type II collagen, leading to joint inflammation.[19] | Evaluating efficacy against chronic, autoimmune-driven inflammation and joint destruction. | Clinical arthritis score, paw swelling, histological analysis of joints, serum antibody titers. |
Protocol: Carrageenan-Induced Rat Paw Edema
This protocol is a standard and rapid method for evaluating the efficacy of compounds against acute inflammation.[19][20]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g).
-
1% (w/v) solution of λ-Carrageenan in sterile 0.9% saline.
-
P plethysmometer or digital calipers.
-
Test compound, vehicle control, and positive control (e.g., Indomethacin, Diclofenac Sodium).[12]
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment. Fast the animals overnight before the study but allow free access to water.
-
Grouping and Baseline Measurement: Randomize animals into groups (n=6-8 per group). Using a plethysmometer, measure the initial volume of the right hind paw of each rat. This is the baseline reading (V₀).
-
Compound Administration: Administer the this compound derivative, vehicle, or positive control via the desired route (typically oral gavage or IP). The timing is critical; administration usually occurs 60 minutes before the carrageenan injection.
-
Induction of Edema: At T=0 (60 minutes post-treatment), inject 0.1 mL of the 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume (Vt) at regular intervals post-carrageenan injection, typically at 1, 2, 3, 4, and 5 hours. The 3-hour time point is often the peak of the inflammatory response.
-
Data Analysis:
-
Calculate the edema volume (Ve) at each time point: Ve = Vt - V₀ .
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Ve_control - Ve_treated) / Ve_control ] x 100 .
-
Visualizing the Inflammatory Cascade and Intervention
The following diagram illustrates the simplified cascade of events in the carrageenan-induced edema model and the potential point of intervention for an anti-inflammatory compound.
Caption: Pathophysiology of carrageenan-induced edema and drug intervention.
Conclusion and Future Directions
The this compound scaffold is a validated starting point for the development of potent kinase inhibitors for oncology and novel anti-inflammatory agents. The selection of robust and relevant animal models is paramount for the successful preclinical evaluation of these compounds. The protocols detailed in this guide provide a foundational framework for efficacy testing. For oncology, progression from CDX to PDX or GEMM models can provide deeper insights into clinical translatability.[16][17] For inflammation, exploring chronic models like CIA will be crucial for compounds showing strong acute activity.[19] In all studies, rigorous adherence to experimental design, including randomization, appropriate controls, and pre-defined endpoints, is essential for generating data that can confidently guide a compound's journey toward clinical development.
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MDPI. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available from: [Link]
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Arias-Gómez, A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available from: [Link]
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Terungwa, I., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available from: [Link]
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Anderson, M., et al. (2015). Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. PubMed. Available from: [Link]
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Kamal, A., et al. (2013). Synthesis of pyrazolo[1,5-a]pyrimidine linked aminobenzothiazole conjugates as potential anticancer agents. PubMed. Available from: [Link]
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PubMed Central. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Available from: [Link]
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Fathalla, O. A., et al. (2020). Synthesis and Anti-inflammatory Evaluation of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-a]Pyrimidine, Imidazo[1,2-b]Pyrazole and Pyrazolo[5,1-b]Quinazoline Derivatives Containing Indane Moiety. Polycyclic Aromatic Compounds. Available from: [Link]
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Application Notes and Protocols for Pyrazolo[1,5-a]pyrimidine-7-carboxylic Acid Derivatives in Targeted Cancer Therapy
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold in Oncology
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2] This fused heterocyclic system provides a rigid and synthetically versatile framework, allowing for precise structural modifications that can be tailored to interact with specific molecular targets within cancer cells.[1] The clinical success of drugs like Larotrectinib and Repotrectinib, both of which are built upon this core structure and have received FDA approval for treating NTRK fusion-positive cancers, underscores the therapeutic potential of this chemical class.[3][4]
This guide provides an in-depth exploration of pyrazolo[1,5-a]pyrimidine-7-carboxylic acid and its derivatives as potent and selective inhibitors of key oncogenic drivers. We will delve into their mechanism of action, provide detailed protocols for their synthesis and biological evaluation, and offer insights into the interpretation of experimental data.
Mechanism of Action: Precision Targeting of Oncogenic Kinases
Pyrazolo[1,5-a]pyrimidine derivatives primarily exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways that are frequently dysregulated in cancer.[5][6] These small molecules can function as either ATP-competitive or allosteric inhibitors, effectively shutting down aberrant signaling cascades that drive tumor growth, proliferation, and survival.[5][6]
Key Molecular Targets and Signaling Pathways
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for its adaptation to target a wide array of kinases implicated in various malignancies.[2] Notable targets include:
-
Tropomyosin Receptor Kinases (TRK): TRKA, TRKB, and TRKC are critical for neuronal development but can become potent oncogenes when chromosomal rearrangements lead to NTRK gene fusions. Pyrazolo[1,5-a]pyrimidine-based inhibitors are highly effective against these fusion proteins.[3][4]
-
Cyclin-Dependent Kinases (CDKs): Aberrant CDK activity is a hallmark of many cancers, leading to uncontrolled cell cycle progression. Derivatives of this scaffold have been developed as potent inhibitors of CDK1, CDK2, and CDK9.[7][8][9]
-
Pim-1 Kinase: This serine/threonine kinase is overexpressed in numerous hematological and solid tumors, where it promotes cell survival and proliferation. The pyrazolo[1,5-a]pyrimidine core has been successfully utilized to generate highly selective Pim-1 inhibitors.[10]
-
Phosphoinositide 3-Kinase δ (PI3Kδ): This lipid kinase plays a key role in the activation and proliferation of immune cells and is a target in certain hematological malignancies.[11]
-
MAPK Pathway Kinases (B-Raf, MEK): The MAPK/ERK pathway is a central signaling cascade that regulates cell growth and division. Pyrazolo[1,5-a]pyrimidines have shown inhibitory activity against key components like B-Raf and MEK, which are frequently mutated in melanoma.[5][6]
Below is a diagram illustrating the inhibition of the CDK2-mediated cell cycle progression by a hypothetical pyrazolo[1,5-a]pyrimidine inhibitor.
Caption: Inhibition of CDK2 by a pyrazolo[1,5-a]pyrimidine derivative blocks S-phase entry.
Synthetic Strategies and Protocols
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives is typically achieved through cyclocondensation reactions. A common and effective method involves the reaction of 5-aminopyrazole precursors with β-dicarbonyl compounds or their synthetic equivalents.[6]
General Protocol for the Synthesis of a Pyrazolo[1,5-a]pyrimidine Core
This protocol describes a general method for the synthesis of a pyrazolo[1,5-a]pyrimidine scaffold via the condensation of a 5-aminopyrazole with a β-enaminone.
Materials:
-
5-Amino-1H-pyrazole derivative (e.g., 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile)
-
β-enaminone (e.g., 3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 5-aminopyrazole derivative (1.0 eq) and the β-enaminone (1.1 eq) in glacial acetic acid.
-
Reflux: Heat the reaction mixture to reflux (approximately 118°C) with constant stirring.
-
Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting materials and the appearance of a new, typically more nonpolar, spot indicates product formation. Reaction times can vary from 2 to 8 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a beaker of ice water. A precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration, washing with cold water and then a small amount of cold ethanol.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure pyrazolo[1,5-a]pyrimidine product.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Serves as both a solvent and an acid catalyst, facilitating the cyclocondensation reaction.
-
Reflux Conditions: Provide the necessary thermal energy to overcome the activation barrier of the reaction.
-
Ice Water Quench: The product is typically insoluble in water, so pouring the reaction mixture into ice water causes it to precipitate, allowing for easy initial isolation.
Biological Evaluation: From In Vitro Assays to In Vivo Models
A tiered approach is essential for evaluating the anticancer potential of newly synthesized pyrazolo[1,5-a]pyrimidine derivatives.
Caption: A streamlined workflow for the development of pyrazolo[1,5-a]pyrimidine inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase (e.g., CDK2/Cyclin E)
-
Kinase-specific substrate (e.g., histone H1)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase buffer (containing MgCl₂, DTT, etc.)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Multichannel pipette and plate reader (luminometer)
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor as a positive control.
-
Kinase Reaction: Add the kinase and substrate mixture in kinase buffer to all wells.
-
Initiation: Start the reaction by adding ATP to all wells. The final concentration of ATP should be at or near its Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the remaining ATP (which is inversely proportional to kinase activity) using the ADP-Glo™ reagent and protocol. This involves a two-step addition of reagents followed by luminescence measurement.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the antiproliferative effects of a compound.[12]
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
96-well clear plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight in the incubator.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the test compound. Include DMSO-only wells as a vehicle control.
-
Incubation: Return the plate to the incubator and incubate for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the wells at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition (GI) for each concentration compared to the vehicle control. Plot the GI percentage against the log of the concentration to determine the GI50 value (the concentration required to inhibit cell growth by 50%).
Data Presentation and Interpretation
Quantitative data from these assays should be summarized in tables for clear comparison of compound potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidines
| Compound | Target Kinase | IC50 (µM) | Reference |
| 6t | CDK2 | 0.09 | [7] |
| 6s | TRKA | 0.45 | [7] |
| BS-194 (4k) | CDK2 | 0.003 | [8] |
| BS-194 (4k) | CDK1 | 0.03 | [8] |
| BS-194 (4k) | CDK9 | 0.09 | [8] |
| CPL302253 (54) | PI3Kδ | 0.0028 | [11] |
Table 2: Antiproliferative Activity of Representative Compounds
| Compound | Cell Line | Cancer Type | GI50 (µM) | Reference |
| BS-194 (4k) | NCI-60 Panel (Mean) | Various | 0.28 | [8] |
| 14b | HepG-2 | Liver | Potent | [12] |
| 14h | MCF-7 | Breast | Potent | [12] |
Challenges and Future Directions
Despite the successes, challenges remain in the development of pyrazolo[1,5-a]pyrimidine-based therapies. These include overcoming acquired drug resistance, minimizing off-target effects to reduce toxicity, and improving the pharmacokinetic properties of lead compounds.[5][6] Future research will likely focus on:
-
Rational Design: Employing structure-based drug design to enhance selectivity and combat resistance mutations.
-
Novel Syntheses: Developing more efficient and environmentally friendly synthetic routes.[5][6]
-
Combination Therapies: Exploring the synergistic effects of pyrazolo[1,5-a]pyrimidine inhibitors with other anticancer agents.
Conclusion
The this compound scaffold and its derivatives represent a highly valuable and clinically validated platform for the development of targeted cancer therapies. Their synthetic tractability and ability to be tailored for high-potency inhibition of a range of oncogenic kinases ensure their continued importance in the field. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively synthesize, evaluate, and advance this promising class of compounds in the fight against cancer.
References
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- Terungwa, S., et al. (n.d.).
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- Bavetsias, V., et al. (2010).
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- Chen, H., et al. (n.d.). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
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Gomaa, A. M., et al. (n.d.). Synthesis and in vitro anticancer activity of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d][5][6][11]triazines. Taylor & Francis Online.
- Zhang, D., et al. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. R Discovery.
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Application of Pyrazolo[1,5-a]pyrimidines as Trk Inhibitors: A Technical Guide for Researchers
Introduction: Targeting Trk Kinases with Pyrazolo[1,5-a]pyrimidines
The Tropomyosin receptor kinases (Trks), a family of receptor tyrosine kinases comprising TrkA, TrkB, and TrkC, are pivotal regulators of neuronal development, survival, and function.[1] However, the aberrant activation of Trk signaling, often driven by chromosomal rearrangements leading to oncogenic NTRK gene fusions, has been identified as a key driver in a wide array of adult and pediatric cancers.[1][2] This discovery has propelled the Trk signaling pathway to the forefront of targeted cancer therapy.
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in the design of potent and selective Trk inhibitors.[3][4] This heterocyclic core is a key feature in several clinically approved and investigational Trk inhibitors, including the first-generation inhibitor Larotrectinib and the second-generation inhibitor Repotrectinib.[3][4] These molecules typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the Trk kinase domain and thereby blocking downstream signaling cascades that are critical for tumor cell proliferation and survival.[5]
This technical guide provides an in-depth overview of the application of pyrazolo[1,5-a]pyrimidine-based Trk inhibitors for researchers, scientists, and drug development professionals. We will delve into the synthesis of a representative compound, detail established protocols for biochemical and cellular characterization, and provide insights into their preclinical evaluation.
The Trk Signaling Pathway: A Key Oncogenic Driver
Upon binding of their cognate neurotrophin ligands (Nerve Growth Factor for TrkA, Brain-Derived Neurotrophic Factor and Neurotrophin-4 for TrkB, and Neurotrophin-3 for TrkC), Trk receptors dimerize and undergo autophosphorylation on specific tyrosine residues within their kinase domains. This phosphorylation event creates docking sites for various adaptor proteins, leading to the activation of three major downstream signaling pathways:
-
RAS/MAPK Pathway: Primarily regulates cell proliferation and differentiation.
-
PI3K/AKT Pathway: Crucial for promoting cell survival and growth.
-
PLCγ Pathway: Involved in modulating cell motility and calcium signaling.
In NTRK fusion-positive cancers, the fusion proteins are constitutively active, leading to ligand-independent activation of these downstream pathways and uncontrolled tumor growth. Pyrazolo[1,5-a]pyrimidine inhibitors are designed to abrogate this aberrant signaling.
Caption: Simplified Trk Signaling Pathway and Point of Inhibition.
Synthesis of a Representative Pyrazolo[1,5-a]pyrimidine Trk Inhibitor
The synthesis of pyrazolo[1,5-a]pyrimidine-based Trk inhibitors often involves a multi-step sequence. Below is a representative protocol adapted from the synthesis of Larotrectinib, a clinically approved Trk inhibitor.[5] This synthesis showcases the construction of the core heterocyclic system and the installation of key pharmacophoric features.
Protocol: Synthesis of a Larotrectinib Analog
This protocol is for informational purposes and should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.
Step 1: Synthesis of the Pyrrolidine Intermediate
-
Condensation and Grignard Addition: React 2,5-difluorobenzaldehyde with a chiral auxiliary (e.g., (R)-tert-butanesulfinamide) to form the corresponding sulfinyl imine. Treat the imine with a suitable Grignard reagent to introduce the pyrrolidine precursor with stereocontrol.
-
Deprotection and Cyclization: Remove the chiral auxiliary and any protecting groups under acidic conditions (e.g., trifluoroacetic acid) to facilitate the cyclization and formation of the 2-(2,5-difluorophenyl)pyrrolidine intermediate. Purify by crystallization or chromatography.
Step 2: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
-
Condensation: React an appropriately substituted 5-aminopyrazole with a β-ketoester or equivalent three-carbon synthon in a suitable solvent (e.g., acetic acid) under reflux to construct the pyrazolo[1,5-a]pyrimidine ring system.
-
Functionalization: Introduce necessary functional groups, such as a nitro group, which can later be reduced to an amine for further coupling.
Step 3: Coupling of the Pyrrolidine and Pyrazolo[1,5-a]pyrimidine Moieties
-
Nucleophilic Aromatic Substitution (SNAr): React the pyrrolidine intermediate with a halogenated or nitrated pyrazolo[1,5-a]pyrimidine core in the presence of a base (e.g., diisopropylethylamine) in a polar aprotic solvent (e.g., DMSO) at elevated temperature.
Step 4: Final Elaboration
-
Reduction: Reduce the nitro group on the pyrazolo[1,5-a]pyrimidine ring to an amine using a standard reducing agent (e.g., iron powder in acetic acid or catalytic hydrogenation).
-
Amide Coupling: Activate the newly formed amine (e.g., with phenyl chloroformate) and couple it with a desired alcohol or amine to introduce the final side chain. For Larotrectinib, this involves coupling with (S)-3-hydroxypyrrolidine.
-
Purification and Salt Formation: Purify the final compound by chromatography and, if desired, form a pharmaceutically acceptable salt (e.g., hydrogen sulfate salt) to improve solubility and stability.[6]
Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Trk Inhibitors
The following table summarizes the in vitro inhibitory activity of several notable pyrazolo[1,5-a]pyrimidine-based Trk inhibitors against the Trk kinase family.
| Compound | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Assay Type | Reference |
| Larotrectinib | 5 | 11 | 6 | Biochemical | [7] |
| Entrectinib | 1 | 3 | 5 | Biochemical | [7] |
| Repotrectinib | <0.2 (vs. gatekeeper mutant) | N/A | <0.2 (vs. gatekeeper mutant) | Enzymatic | [8] |
| Selitrectinib | 2.0-2.3 (vs. solvent front mutant) | N/A | 2.0-2.3 (vs. solvent front mutant) | Enzymatic | [8] |
| Compound 14j | 0.86 | N/A | N/A | Kinase | |
| Compound 28 | 0.17 | 0.07 | 0.07 | Enzymatic |
N/A: Data not available
Experimental Protocols for Inhibitor Characterization
A hierarchical approach, beginning with biochemical assays and progressing to cell-based and in vivo models, is essential for the comprehensive evaluation of novel Trk inhibitors.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)
This protocol measures the direct inhibitory effect of a compound on the enzymatic activity of a purified Trk kinase by quantifying the amount of ADP produced.
Materials:
-
Recombinant human TrkA, TrkB, or TrkC enzyme
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Test compounds (Pyrazolo[1,5-a]pyrimidines)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 1 µL of the test compound solution or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the Trk enzyme in Kinase Buffer.
-
Add 2 µL of a solution containing the peptide substrate and ATP in Kinase Buffer to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for a Biochemical Trk Kinase Assay.
Protocol 2: Cell-Based Trk Phosphorylation Assay (Cellular ELISA)
This assay measures the ability of a compound to inhibit Trk autophosphorylation within a cellular context, providing insights into cell permeability and target engagement.
Materials:
-
A human cancer cell line with an NTRK fusion (e.g., KM12 colorectal cancer cells) or a cell line endogenously expressing a Trk receptor (e.g., SH-SY5Y neuroblastoma cells).
-
Cell culture medium (e.g., DMEM/F12) supplemented with FBS and antibiotics.
-
Test compounds (Pyrazolo[1,5-a]pyrimidines)
-
Neurotrophin ligand (e.g., NGF for TrkA)
-
Lysis buffer containing protease and phosphatase inhibitors.
-
96-well plates coated with a capture antibody for total Trk.
-
Primary antibody against phospho-Trk (p-Trk).
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution.
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.
-
Stimulate the cells with the appropriate neurotrophin for 10-15 minutes.
-
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
ELISA:
-
Add the cell lysates to the pre-coated 96-well plate and incubate to capture total Trk.
-
Wash the wells and add the primary antibody against p-Trk.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
Wash the wells and add the TMB substrate.
-
Stop the reaction with the stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
Normalize the p-Trk signal to the total protein concentration or cell number.
-
Plot the normalized signal against the logarithm of the compound concentration to determine the cellular IC₅₀ value.
-
Protocol 3: Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of Trk inhibitors on the viability and proliferation of cancer cells that are dependent on Trk signaling.
Materials:
-
NTRK fusion-positive cancer cell line (e.g., KM12).
-
Cell culture medium.
-
Test compounds (Pyrazolo[1,5-a]pyrimidines).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.
-
In Vivo Evaluation: Xenograft Models
To assess the anti-tumor efficacy of promising pyrazolo[1,5-a]pyrimidine Trk inhibitors in a living organism, preclinical xenograft models are employed.
Protocol: Subcutaneous Xenograft Model
-
Cell Line and Animal Model: Use an NTRK fusion-positive cell line (e.g., KM12) and immunocompromised mice (e.g., athymic nude or NSG mice).
-
Tumor Implantation: Inject a suspension of the cancer cells subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound (formulated in a suitable vehicle) and the vehicle control to the respective groups via an appropriate route (e.g., oral gavage) and schedule (e.g., once or twice daily).
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a highly effective framework for the development of potent and selective Trk inhibitors, leading to significant advancements in the treatment of NTRK fusion-positive cancers. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and preclinical evaluation of novel pyrazolo[1,5-a]pyrimidine-based Trk inhibitors.
Future research in this area will likely focus on the development of next-generation inhibitors that can overcome acquired resistance mutations, improve central nervous system penetration for the treatment of brain metastases, and explore novel combination therapies to further enhance clinical outcomes. The continued application of rigorous biochemical, cellular, and in vivo assays will be paramount to the successful translation of these promising compounds from the laboratory to the clinic.
References
-
Flick, A. C., et al. (2020). Synthetic Approaches to New Drugs Approved during 2018. Journal of Medicinal Chemistry, 63(19), 10652–10704. [Link]
-
Singh, R., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
-
Wang, Y., et al. (2020). Discovery of Novel Macrocyclic Pyrazolo[1,5-a]pyrimidine-Based Tropomyosin Receptor Kinase (TRK) Inhibitors. Journal of Medicinal Chemistry, 63(23), 14496–14511. [Link]
-
Ardini, E., et al. (2016). Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. Molecular Cancer Therapeutics, 15(4), 628–639. [Link]
-
Cocco, E., et al. (2018). TRK fusion cancers and TRK inhibitors. Nature Reviews Clinical Oncology, 15(12), 731–747. [Link]
-
Drilon, A., et al. (2017). What’s in a name? The targeting of NTRK fusions and other driver aberrations in non-small cell lung cancer. Annals of Oncology, 28(suppl_3), iii36–iii44. [Link]
-
Al-Qadhi, M. S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(1), 123. [Link]
- Bayer HealthCare LLC. (2010). Preparation of pyrazolopyrimidine derivatives as Trk kinase inhibitors. WO2010048314A1.
-
Wang, Y., et al. (2020). Discovery of Novel Macrocyclic Pyrazolo[1,5-a]pyrimidine-Based Tropomyosin Receptor Kinase (TRK) Inhibitors. Journal of Medicinal Chemistry, 63(23), 14496-14511. [Link]
-
Amatu, A., et al. (2016). TRK-family oncoproteins in cancer. Journal of Hematology & Oncology, 9(1), 1-13. [Link]
-
Zhang, Y., et al. (2022). pyrizolo[1,5-a]pyrimidine derivatives of the Second-generation TRK inhibitor: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 63, 128646. [Link]
-
Drilon, A., et al. (2019). Repotrectinib (TPX-0005) is a next-generation ROS1/TRK/ALK inhibitor that overcomes resistance to first-generation inhibitors in ROS1 fusion-positive lung cancer. Cancer Discovery, 9(9), 1234-1245. [Link]
-
Vaishnavi, A., et al. (2015). TRKing down an old oncogene in a new era of targeted therapy. Cancer Discovery, 5(1), 25-34. [Link]
-
Doebele, R. C., et al. (2017). An Oncogenic NTRK Fusion in a Patient with Soft-Tissue Sarcoma with Response to the Tropomyosin-Related Kinase Inhibitor LOXO-101. Cancer Discovery, 7(6), 562-569. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Synthetic method of Larotrectinib (LOXO-101)_Chemicalbook [chemicalbook.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Drug delivery system for the extended-release of larotrectinib based on a biocompatible Fe-based metal-organic framework: synthesis, characterization, in vitro release properties and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidines
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Pyrazolo[1,5-a]pyrimidines are a significant class of N-heterocyclic compounds, recognized for their wide range of biological activities, including their roles as kinase inhibitors in cancer therapy.[1][2][3] This document aims to be a practical resource to help you navigate the common challenges encountered during their synthesis and improve your reaction yields.
I. Understanding the Core Reaction: Cyclocondensation
The most prevalent method for synthesizing the pyrazolo[1,5-a]pyrimidine scaffold is the cyclocondensation reaction between a 5-aminopyrazole (a 1,3-bisnucleophile) and a 1,3-biselectrophilic compound.[2] Common biselectrophiles include β-dicarbonyl compounds, β-enaminones, and α,β-unsaturated ketones.[2][4][5] Understanding the mechanism is key to troubleshooting.
The reaction generally proceeds via an initial nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the electrophilic centers of the 1,3-biselectrophile, followed by an intramolecular cyclization and subsequent dehydration to form the fused ring system.[6]
Caption: Generalized workflow of pyrazolo[1,5-a]pyrimidine synthesis.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of pyrazolo[1,5-a]pyrimidines, providing explanations and actionable solutions.
Low to No Product Yield
Question: My reaction is resulting in a very low yield, or I'm not seeing any product formation. What are the likely causes and how can I fix this?
Answer: Low or non-existent yields in pyrazolo[1,5-a]pyrimidine synthesis can be attributed to several factors, ranging from the quality of your starting materials to the reaction conditions. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials:
-
The Problem: Impurities in your 5-aminopyrazole or 1,3-dicarbonyl compound can significantly hinder the reaction.[6]
-
The Solution: Ensure the purity of your starting materials. If necessary, recrystallize or purify them before use.
-
-
Reaction Conditions:
-
Solvent and Catalyst Choice: The selection of solvent and catalyst is critical. Acetic acid is a frequently used solvent, sometimes with a catalytic amount of a stronger acid like sulfuric acid.[6] In other cases, a basic catalyst such as piperidine or triethylamine may be more effective, particularly when reacting with α,β-unsaturated nitriles.[7]
-
Temperature and Reaction Time: These parameters often require optimization.[6] If the reaction is slow, consider increasing the temperature or extending the reaction time. Monitoring the reaction's progress with Thin Layer Chromatography (TLC) is essential to identify the optimal endpoint.[6]
-
Microwave-Assisted Synthesis: For sluggish reactions, microwave irradiation can be a powerful tool to enhance reactivity, significantly reduce reaction times, and improve yields.[1][8]
-
-
Reactivity of the 1,3-Dicarbonyl Compound:
-
The Problem: The structure of the dicarbonyl compound influences its reactivity.
-
The Solution: Highly enolized dicarbonyl compounds generally exhibit greater reactivity.[6] If you suspect low reactivity from your chosen dicarbonyl, you might consider using a more reactive analog if your synthetic scheme allows.
-
Optimization Table for Low Yield Scenarios:
| Parameter | Standard Condition | Optimization Strategy 1 | Optimization Strategy 2 | Rationale |
| Catalyst | Acetic Acid | Add catalytic H₂SO₄ | Switch to Piperidine/Pyridine | To enhance electrophilicity of the carbonyl or promote amine nucleophilicity.[6][7] |
| Temperature | Reflux in Ethanol/Acetic Acid | Increase temperature incrementally | Employ microwave heating (e.g., 120-180°C) | To overcome activation energy barriers.[1][6][8] |
| Solvent | Ethanol, Acetic Acid | Toluene (with Dean-Stark) | Solvent-free (under MW) | To facilitate dehydration or increase reaction concentration.[8] |
| Reaction Time | 4-16 hours | Monitor by TLC up to 24 hours | Reduce to minutes with microwave | To ensure reaction completion without degradation.[6][7] |
Formation of Side Products and Isomers
Question: I'm observing multiple spots on my TLC plate, suggesting the formation of side products or isomers. How can I improve the regioselectivity of my reaction?
Answer: The formation of isomers is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is determined by which carbonyl group the exocyclic amino group of the 5-aminopyrazole attacks first.
-
Controlling Regioselectivity:
-
Steric and Electronic Effects: The steric hindrance and electronic properties of the substituents on the 1,3-dicarbonyl compound can direct the initial nucleophilic attack. Less sterically hindered and more electrophilic carbonyl groups are generally favored.
-
Reaction Conditions: Adjusting the pH, temperature, and solvent can influence the regioselectivity. For instance, some reactions show improved regioselectivity under acidic conditions.[4]
-
Strategic Choice of Precursors: In some cases, using a β-enaminone or a pre-formed enolate can provide better control over the regiochemistry compared to a symmetric 1,3-diketone.[7][8]
-
Troubleshooting Isomer Formation:
Caption: Decision pathway for addressing isomeric product formation.
Purification Challenges
Question: My crude product is difficult to purify. What are the best practices for purifying pyrazolo[1,5-a]pyrimidine derivatives?
Answer: Purification can indeed be challenging due to the similar polarities of the product and potential side products.
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of pyrazolo[1,5-a]pyrimidine derivatives.[9]
-
Mobile Phase: A gradient elution is often effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The exact solvent system will depend on the specific substituents on your pyrazolo[1,5-a]pyrimidine core.
-
-
Recrystallization:
-
If a solid product is obtained, recrystallization can be a highly effective method for purification, especially for removing minor impurities. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexane.
-
Recommended Purification Workflow:
-
Initial Work-up: After the reaction is complete, perform a standard aqueous work-up to remove any acid or base catalysts and water-soluble byproducts.
-
Crude Analysis: Analyze the crude product by TLC to determine the number of components and their relative polarities.
-
Column Chromatography: If multiple components are present, perform column chromatography using an appropriate solvent system determined from your TLC analysis.
-
Recrystallization: If the product obtained after chromatography is still not sufficiently pure, or if you have a solid crude product, attempt recrystallization.
III. Frequently Asked Questions (FAQs)
Q1: Can I use multicomponent reactions to synthesize pyrazolo[1,5-a]pyrimidines?
A1: Yes, three-component reactions involving a 5-aminopyrazole, an aldehyde, and an active methylene compound (like malononitrile or ethyl cyanoacetate) are a well-established and efficient one-pot method for synthesizing highly substituted pyrazolo[1,5-a]pyrimidines.[1]
Q2: Are there any "green" synthesis methods available for pyrazolo[1,5-a]pyrimidines?
A2: Green chemistry approaches are gaining traction. These include microwave-assisted synthesis, which reduces reaction times and energy consumption, and the use of greener solvents like aqueous ethanol.[1][10] Some protocols also focus on catalyst-free or solvent-free conditions.[8][11]
Q3: How can I introduce functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine core?
A3: Functionalization can be achieved either by using appropriately substituted starting materials or by post-synthesis modification of the core. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, are powerful tools for introducing aryl or amino groups at specific positions, particularly at C5 and C7.[3][12]
Q4: What is the role of a catalyst in the cyclocondensation reaction?
A4: A catalyst, whether acidic or basic, plays a crucial role in accelerating the reaction. An acid catalyst protonates the carbonyl oxygen of the 1,3-dicarbonyl compound, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the aminopyrazole. A basic catalyst can deprotonate the amino group, increasing its nucleophilicity.
IV. Experimental Protocols
General Protocol for the Synthesis of a 7-Aryl-pyrazolo[1,5-a]pyrimidine via Microwave Irradiation
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a microwave-safe vessel, combine the 5-aminopyrazole (1.0 eq), the appropriate β-enaminone (1.0 eq).
-
Reaction Setup: Seal the vessel and place it in a microwave reactor.
-
Microwave Irradiation: Heat the reaction mixture to 120-180 °C for 10-30 minutes.[1][8][13] Monitor the pressure to ensure it remains within the safe limits of the vessel.
-
Reaction Monitoring: After the initial irradiation period, cool the vessel to room temperature and analyze a small aliquot by TLC to check for the consumption of starting materials and the formation of the product.
-
Work-up: Once the reaction is complete, dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
V. References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
-
The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate.
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
-
Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis. Benchchem.
-
Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives. Benchchem.
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health.
-
Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate.
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.
-
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online.
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central.
-
Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. MDPI.
-
Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. ResearchGate.
-
Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing.
-
Examples of pyrazolo[1,5-a]pyrimidine drugs (I–V) and biologically... ResearchGate.
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
- 5. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Purification of Pyrazolo[1,5-a]pyrimidine-7-carboxylic Acid
Welcome to the technical support center for the purification of Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this important heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues you may face in your experiments, ensuring the integrity and purity of your final product.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific problems that may arise during the purification of this compound, offering potential causes and actionable solutions.
Question 1: After synthesis, my crude this compound appears as a dark, oily residue instead of a solid. How can I isolate the product?
Answer:
This is a common issue that can arise from the presence of residual high-boiling solvents, unreacted starting materials, or polymeric byproducts. The carboxylic acid functionality can also contribute to the hygroscopic nature of the crude product.
Causality and Recommended Protocol:
The primary cause is often incomplete removal of solvents like DMF or DMSO, which are commonly used in the synthesis of related heterocyclic systems.[1] Additionally, side reactions can lead to the formation of colored impurities.
Step-by-Step Troubleshooting Protocol:
-
Solvent Removal:
-
Begin by attempting to remove residual solvent under high vacuum. Gentle heating (40-50 °C) can be applied, but be cautious of potential degradation if the product is thermally sensitive.
-
If a high-boiling solvent is suspected, perform a co-evaporation by adding a lower-boiling solvent in which your compound is poorly soluble (e.g., toluene, heptane) and then removing it under reduced pressure. Repeat this process 2-3 times.
-
-
Trituration:
-
If the oily residue persists, trituration is an effective method for inducing crystallization and removing soluble impurities.
-
Add a solvent in which this compound is expected to have low solubility. Based on the properties of similar compounds, consider diethyl ether, ethyl acetate, or a mixture of hexane and ethyl acetate.[2]
-
Stir the mixture vigorously with a spatula or magnetic stirrer. The product should precipitate as a solid.
-
Isolate the solid by filtration, wash with a small amount of the cold trituration solvent, and dry under vacuum.
-
-
Acid-Base Extraction:
-
If the product is still impure, an acid-base extraction can be employed to isolate the carboxylic acid.
-
Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate).
-
Extract the organic layer with a weak base solution, such as saturated aqueous sodium bicarbonate. The carboxylic acid will be deprotonated and move into the aqueous layer.
-
Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any neutral or basic impurities.
-
Carefully acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) until the product precipitates.
-
Collect the solid by filtration, wash with cold water to remove any residual salts, and dry thoroughly.
-
Question 2: I am struggling to achieve high purity of this compound by recrystallization. What are the best solvents and techniques?
Answer:
Successful recrystallization depends on selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. The predicted water solubility of a similar compound is approximately 1411.54 mg/L, suggesting limited solubility in water.[3] For a related derivative, slight solubility in DMSO and heated methanol has been noted.[4]
Expert Insights on Solvent Selection:
-
Single Solvent Systems: Ethanol is a commonly used solvent for the recrystallization of pyrazolo[1,5-a]pyrimidine derivatives.[5] Methanol, isopropanol, or acetonitrile could also be effective.
-
Two-Solvent Systems: A two-solvent system can be highly effective if a single suitable solvent cannot be identified. A good starting point would be a polar solvent in which the compound is soluble (e.g., methanol, ethanol, or acetone) and a non-polar solvent in which it is insoluble (e.g., water, hexane, or diethyl ether).
Detailed Recrystallization Protocol:
-
Solvent Screening:
-
In small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
-
Ideal solvents will show poor solubility at room temperature but complete dissolution upon heating.
-
-
Recrystallization Procedure:
-
Dissolve the crude this compound in a minimal amount of the chosen hot solvent or solvent mixture.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes to adsorb colored impurities. Caution: Do not add charcoal to a boiling solution due to the risk of bumping.
-
Hot filter the solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once crystals have formed, place the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
| Recrystallization Solvent Systems for Pyrazolo[1,5-a]pyrimidine Derivatives |
| Single Solvents |
| Ethanol |
| Methanol |
| Acetonitrile |
| Two-Solvent Systems |
| Methanol / Water |
| Ethanol / Water |
| Acetone / Hexane |
Question 3: My product is contaminated with a persistent impurity that co-elutes during column chromatography. How can I improve the separation?
Answer:
Co-elution during column chromatography is a frequent challenge, especially with structurally similar impurities. To overcome this, you need to optimize the chromatographic conditions.
Strategies for Improved Chromatographic Separation:
-
Solvent System Modification:
-
The polarity of the eluent is the most critical factor. For pyrazolo[1,5-a]pyrimidine derivatives, gradients of ethyl acetate in heptane or hexane are commonly used.
-
If you are using a standard ethyl acetate/hexane system, try adding a small percentage (0.5-1%) of a more polar solvent like methanol or a modifier like acetic acid. The acetic acid can help to sharpen the peak of your carboxylic acid product by suppressing deprotonation and reducing tailing on the silica gel.
-
Conversely, if the impurity is more polar, switching to a less polar solvent system might improve separation.
-
-
Stationary Phase Selection:
-
Standard silica gel is acidic and may not be ideal for all separations.
-
Consider using a different stationary phase. For example, alumina (neutral or basic) can offer different selectivity.
-
Reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA) is an excellent alternative for purifying polar compounds like carboxylic acids.
-
-
Flash Chromatography:
-
Flash chromatography, which uses pressure to increase the flow rate, can often provide better resolution than traditional gravity chromatography.[2]
-
Workflow for Optimizing Column Chromatography:
Caption: Decision workflow for optimizing column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: Common impurities often stem from the starting materials or side reactions during the synthesis. These can include:
-
Unreacted 5-aminopyrazole derivatives: These are the primary building blocks for the pyrazolo[1,5-a]pyrimidine core.
-
Byproducts from the cyclization reaction: Depending on the synthetic route, regioisomers or incompletely cyclized intermediates may be present.[6]
-
Residual catalysts and reagents: Bases like sodium ethoxide or coupling agents used in amide formation can be present in the crude product.[6]
-
Solvents: High-boiling point solvents such as DMF or DMSO are often difficult to remove completely.
Q2: How can I effectively monitor the purity of my this compound?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of a reaction and the purity of fractions during chromatography. A common eluent system is a mixture of ethyl acetate and hexane. The spots can be visualized under UV light (254 nm).
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative measure of purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing 0.1% formic acid or TFA to ensure the carboxylic acid is protonated) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and identifying any impurities. The presence of unexpected signals can indicate impurities.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Q3: What are the typical storage conditions for this compound?
A3: this compound should be stored in a cool, dry place. A recommended storage temperature is 2-8°C.[7][8] It should be kept in a tightly sealed container to protect it from moisture, as carboxylic acids can be hygroscopic.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: As with any chemical, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, a lab coat, and gloves. Work in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. For specific handling and toxicity information, it is always best to consult the Safety Data Sheet (SDS) provided by the supplier.
References
-
Gomez, D., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(21), 6569. Available at: [Link]
-
Sroka, W., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(16), 4941. Available at: [Link]
-
Balakumar, C., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-26. Available at: [Link]
-
Sroka, W., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(19), 11895. Available at: [Link]
-
Al-Qadhi, M. A., et al. (2023). Synthesis of some pyrazolo[1,5-a]pyrimidine derivatives bearing carbonitrile, amidoxime, carboxamide and oxadiazole substituents using commercially available reagents. Egyptian Journal of Chemistry, 67(3), 1-10. Available at: [Link]
-
Ahmad, I., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. Available at: [Link]
-
RSC Publishing. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]
-
Chemchart. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (25940-35-6). Retrieved from [Link]
-
Lettiere, M. A., et al. (2011). Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(9), 2684-2688. Available at: [Link]
-
PubChem. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Retrieved from [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (25940-35-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. 2-Methyl-Pyrazolo [1,5-a] Pyrimidine-6-carboxylic Acid Exporters & Suppliers [sgtlifesciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo 1,5-a pyrimidine-3-carboxylic acid 95 25940-35-6 [sigmaaldrich.com]
- 8. chemimpex.com [chemimpex.com]
Technical Support Center: Overcoming Low Solubility of Pyrazolo[1,5-a]pyrimidine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrazolo[1,5-a]pyrimidine compounds. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding the low aqueous solubility often encountered with this important class of molecules. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve solubility-related challenges in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the solubility of Pyrazolo[1,5-a]pyrimidine compounds, providing concise answers and foundational knowledge.
Q1: Why do many Pyrazolo[1,5-a]pyrimidine derivatives exhibit poor aqueous solubility?
A: The low solubility of Pyrazolo[1,5-a]pyrimidine derivatives is often attributed to their rigid, planar, and aromatic structures. These characteristics can lead to strong crystal lattice energy, where the molecules are tightly packed in a solid state, making it difficult for water molecules to solvate them.[1][2] Factors contributing to this include:
-
High Crystal Packing Energy: The planarity of the fused ring system facilitates strong intermolecular π-π stacking and hydrogen bonding in the crystal lattice, resulting in high melting points and, consequently, low solubility.[1]
-
Molecular Hydrophobicity: The scaffold itself is largely hydrophobic. The addition of various substituents, often required for target potency, can further increase the lipophilicity (high LogP value) of the molecule, reducing its affinity for aqueous media.[1][2]
-
Limited Rotatable Bonds: A lack of conformational flexibility can contribute to a more stable and less soluble crystalline form.[1]
Q2: What are the primary strategies to improve the solubility of these compounds?
A: There are three main pillars for addressing the low solubility of Pyrazolo[1,5-a]pyrimidine compounds:
-
Structural Modification (Medicinal Chemistry Approach): This involves chemically modifying the molecule to improve its physicochemical properties without compromising its biological activity.[3][4][5]
-
Formulation Development (Pharmaceutics Approach): This focuses on creating a suitable delivery system for the existing molecule to enhance its apparent solubility and bioavailability.[6][7][8]
-
Prodrug Synthesis: This strategy involves chemically modifying the compound to create a more soluble precursor that converts back to the active drug in vivo.[8]
The choice of strategy depends on the stage of drug development and the specific properties of the compound .
Q3: How does polymorphism affect the solubility of Pyrazolo[1,5-a]pyrimidine compounds?
A: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its solubility.[9] Different polymorphs of the same compound can have distinct crystal lattice arrangements, leading to variations in melting point, stability, and dissolution rate. One polymorph may be significantly more soluble than another.[9] It is crucial to characterize the solid-state properties of your compound to ensure consistent and reproducible experimental results.
Section 2: Troubleshooting Guides
This section provides practical, step-by-step guidance for overcoming specific solubility-related issues you may encounter during your research.
Guide 1: My compound is "crashing out" of solution in my aqueous-based in vitro assay.
This is a common problem that can lead to inaccurate and unreliable assay results. The following workflow can help you diagnose and solve this issue.
Experimental Workflow for Troubleshooting Precipitation in in vitro Assays
Caption: Troubleshooting workflow for compound precipitation.
Detailed Protocol: Incorporating Cyclodextrins to Enhance Apparent Solubility
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility in aqueous solutions.[10][11][12]
Objective: To determine if a cyclodextrin can prevent your Pyrazolo[1,5-a]pyrimidine compound from precipitating in an assay buffer.
Materials:
-
Your Pyrazolo[1,5-a]pyrimidine compound
-
Dimethyl sulfoxide (DMSO)
-
Assay buffer (e.g., PBS, pH 7.4)
-
A selection of cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD))
-
96-well plate
-
Plate reader capable of measuring absorbance or turbidity
Procedure:
-
Prepare Cyclodextrin Stock Solutions: Prepare a series of concentrations of the chosen cyclodextrin in your assay buffer (e.g., 0.5%, 1%, 2%, 5% w/v).
-
Prepare Compound Stock Solution: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of your compound stock solution into the various cyclodextrin-containing buffers. Ensure the final DMSO concentration is consistent across all wells and is below a level that affects your assay (typically ≤1%).
-
Incubation and Observation: Incubate the plate at the assay temperature for a set period (e.g., 2 hours). Visually inspect for precipitation and measure the turbidity using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm).
-
Analysis: Identify the minimum concentration of cyclodextrin that prevents precipitation at your desired compound concentration.
Guide 2: My lead compound has poor oral bioavailability due to low solubility.
Low aqueous solubility is a major hurdle for achieving adequate oral absorption.[2] The following guide outlines strategies to address this challenge, ranging from formulation to chemical modification.
Decision Tree for Improving Oral Bioavailability
Caption: Strategy selection for enhancing oral bioavailability.
Featured Technique: Amorphous Solid Dispersions
Creating an amorphous solid dispersion is a powerful technique to improve the dissolution rate and apparent solubility of crystalline compounds.[6][7] In this method, the drug is molecularly dispersed in a hydrophilic polymer matrix.[13][14]
Principle: By preventing the drug from crystallizing, it remains in a higher energy amorphous state, which is more readily soluble.[13]
Commonly Used Polymers:
| Polymer | Abbreviation | Key Features |
| Polyvinylpyrrolidone | PVP | Good solubilizer, forms stable amorphous dispersions. |
| Hydroxypropyl Methylcellulose | HPMC | Can inhibit recrystallization of the drug. |
| Soluplus® | Graft copolymer with amphiphilic properties, good for solubilization. | |
| Polyvinylpyrrolidone/Vinyl Acetate Copolymer | PVP/VA | Offers a range of hydrophilicity based on the monomer ratio.[6][7] |
Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of a Pyrazolo[1,5-a]pyrimidine compound to enhance its dissolution rate.
Materials:
-
Pyrazolo[1,5-a]pyrimidine compound
-
Selected polymer (e.g., PVP K30)
-
A suitable organic solvent that dissolves both the compound and the polymer (e.g., methanol, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve both the compound and the polymer in the organic solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This will form a thin film on the flask wall.
-
Drying: Further dry the solid film in a vacuum oven to remove any residual solvent.
-
Milling and Sieving: Scrape the dried film from the flask, and gently mill it into a fine powder. Sieve the powder to obtain a uniform particle size.
-
Characterization: Analyze the resulting powder using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the absence of crystallinity (i.e., the amorphous state of the drug).
-
Dissolution Testing: Perform a dissolution test comparing the solid dispersion to the pure crystalline compound to quantify the improvement in dissolution rate.
Section 3: Advanced Strategies
Structural Modifications to Disrupt Crystal Packing
For projects in the lead optimization phase, targeted structural modifications can be a highly effective strategy. The goal is to introduce features that disrupt the planarity and strong intermolecular interactions responsible for high crystal lattice energy.[1][2]
Key Strategies:
-
Introduce Rotatable Bonds: Adding flexible alkyl chains or linkers can increase the degrees of freedom and disrupt efficient crystal packing.[1]
-
Break Planarity: Introducing out-of-plane substituents can sterically hinder the formation of a planar, stacked crystal lattice.
-
Add Polar/Ionizable Groups: Incorporating groups like amines, carboxylic acids, or morpholines can increase hydrophilicity and provide handles for salt formation, which is often much more soluble than the free base/acid.[4][5][15]
A study on Pyrazolo-Pyrimidinones demonstrated that increasing the rotational degrees of freedom within the molecule was a successful strategy to improve aqueous solubility from a very low level to 74 ± 7 μM, which was sufficient for in vivo studies.[1]
References
- Shirinidhi, A., et al. (2024).
- Sanna, M., et al. (2018).
- Kim, J., et al. (2023).
- Kim, J., et al. (2022). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. American Chemical Society.
- Terungwa, S. A., et al. (2024).
- Kim, J., et al. (2022). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease.
- Sanna, M., et al. (2018). (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays.
- Botta, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC.
- Stypik, M., et al. (2021).
- Wieczorek, M., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH.
- Puenpa, K., et al. (2016).
- Tran, P., et al. (2018).
- Kumar, S., et al. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
- Liu, Y., et al. (2016). Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd.
- Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Kim, D.-H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Springer.
- Tan, Y. Y., et al. (2023). Two Conformational Polymorphs of a Bioactive Pyrazolo[3,4-d]pyrimidine. Sunway Institutional Repository.
- Loftsson, T., et al. (2016). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI.
Sources
- 1. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.sunway.edu.my [eprints.sunway.edu.my]
- 10. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Reducing off-target effects of Pyrazolo[1,5-a]pyrimidine inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrazolo[1,5-a]pyrimidine inhibitors. This guide is designed to provide expert insights and practical troubleshooting solutions to help you anticipate, identify, and mitigate off-target effects during your experiments. Our goal is to enhance the precision of your research and the clinical potential of your compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the use and characteristics of Pyrazolo[1,5-a]pyrimidine inhibitors.
Q1: What makes the Pyrazolo[1,5-a]pyrimidine scaffold so prevalent in kinase inhibitor design?
The Pyrazolo[1,5-a]pyrimidine core is considered a "privileged scaffold" in medicinal chemistry.[1][2] Its fused, rigid heterocyclic structure is adept at forming key hydrogen bonds with the hinge region of the ATP-binding pocket, a highly conserved feature across the human kinome.[3][4] This fundamental interaction anchors the inhibitor, while the scaffold's synthetic tractability allows for extensive modification at multiple positions.[1][5] These modifications enable chemists to fine-tune the inhibitor's potency and, crucially, its selectivity for the intended kinase target over others.[5][6] Several FDA-approved drugs, such as the Trk inhibitors Larotrectinib and Entrectinib, are built upon this core, highlighting its clinical significance.[3][6]
Q2: What are "off-target" effects, and why are they a major concern with kinase inhibitors?
Off-target effects occur when a drug binds to and modulates the activity of proteins other than its intended therapeutic target.[7] For kinase inhibitors, this is a significant challenge because the human kinome contains over 500 members, many of which share a high degree of structural similarity in the ATP-binding site.[8][9] This conservation makes it difficult to design inhibitors that are perfectly selective.[9] Unintended inhibition of these "off-target" kinases can lead to a range of adverse outcomes, including cellular toxicity, unpredictable phenotypes that confound experimental results, and serious side effects in a clinical setting.[5][10] Therefore, understanding and minimizing these effects is critical for both basic research and therapeutic development.[11]
Q3: How do I get a preliminary assessment of my inhibitor's selectivity profile?
A preliminary assessment begins with understanding the inhibitor's potency for the primary target and then comparing it against closely related kinases. For instance, if your inhibitor targets a specific member of the CDK family, you should test its activity against other CDKs (e.g., CDK1, CDK2, CDK9).[12] A broader, more informative approach involves computational modeling, which can predict potential off-target interactions across the kinome based on the inhibitor's structure and the binding site features of different kinases.[13][14][15] These in silico methods can flag potential liabilities early, guiding which kinases to prioritize for experimental validation.[16][17]
Q4: What is the difference between biochemical and cell-based assays for determining selectivity?
Biochemical assays measure the direct interaction between an inhibitor and an isolated, purified kinase enzyme.[18] These assays, often performed in a high-throughput panel format, are the gold standard for determining an inhibitor's intrinsic potency (e.g., IC50) and kinome-wide selectivity.[19][20] They directly quantify the enzyme's inhibition.
Cell-based assays, on the other hand, measure the inhibitor's effect within a living cell.[21][22] This can involve assessing "target engagement" (does the drug bind its target in the cell?), measuring the phosphorylation of a known downstream substrate, or observing a cellular phenotype like apoptosis or proliferation.[23][24] Cell-based assays provide crucial data on a compound's permeability, stability, and its functional consequences in a more physiologically relevant context, but the results can be influenced by factors other than direct target inhibition.[25] Both assay types are essential and provide complementary information.
Section 2: Troubleshooting Guides
This section provides structured, in-depth guidance for specific experimental challenges you may encounter.
Guide 1: Unexpected Phenotype or Toxicity
Issue: My Pyrazolo[1,5-a]pyrimidine inhibitor induces a cellular phenotype (e.g., toxicity, differentiation) that is inconsistent with the known function of its primary target. How do I determine if this is an on-target or off-target effect?
This is a critical question that requires a systematic process of elimination. The goal is to validate that the observed phenotype is a direct consequence of inhibiting the intended target.
Causality-Driven Troubleshooting Steps:
-
Re-evaluate Concentration: The most common cause of off-target effects is using an inhibitor at too high a concentration.[11] You must determine the EC50 (in-cell effective concentration) for your primary target and use the lowest possible concentration that achieves the desired level of on-target inhibition. This minimizes the engagement of lower-affinity off-targets.
-
Biochemical Kinome Profiling: This is the definitive step to uncover potential culprits. Screen your inhibitor against a broad panel of kinases (ideally >300) at a fixed concentration (e.g., 1 µM).[20][26] Any kinase showing significant inhibition (e.g., >75%) is a potential off-target that requires further investigation. Follow up with IC50 determination for these hits to quantify their potency.
-
Data Interpretation: A highly selective inhibitor will show potent inhibition of the primary target and minimal inhibition of other kinases. A promiscuous inhibitor will inhibit multiple kinases, often from different families.[27]
Table 1: Example Kinase Profiling Data (% Inhibition at 1 µM)
Kinase Target Inhibitor A (Selective) Inhibitor B (Promiscuous) Primary Target (TrkA) 98% 99% TrkB 85% 95% TrkC 70% 92% Off-Target 1 (FAK) 15% 88% Off-Target 2 (ALK) 5% 82% | Off-Target 3 (SRC) | 22% | 76% |
-
-
Confirm Cellular Target Engagement: You must verify that your inhibitor is hitting its intended target in your cellular model. The most direct way is to measure the phosphorylation of a direct downstream substrate of your target kinase via Western Blot. A potent, on-target inhibitor should reduce the level of the phosphorylated substrate in a dose-dependent manner.
-
Employ Orthogonal Validation Strategies: To build a conclusive case for an on- or off-target effect, use validation methods that are independent of your specific compound.[11]
-
Structurally Unrelated Inhibitor: Use an inhibitor with a different chemical scaffold that is known to be a selective inhibitor of your primary target. If this second compound produces the same phenotype, the effect is likely on-target.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce or eliminate the expression of the primary target kinase. If this genetic perturbation phenocopies the effect of your inhibitor, it strongly supports an on-target mechanism.
-
Rescue with a Resistant Mutant: If a known resistance mutation exists for your target kinase that prevents inhibitor binding, expressing this mutant in your cells should rescue the phenotype caused by the inhibitor.
-
Guide 2: Rational Improvement of Inhibitor Selectivity
Issue: My initial screen shows that my Pyrazolo[1,5-a]pyrimidine inhibitor binds to several unintended kinases with high affinity. How can I modify the compound to improve its selectivity?
Improving selectivity is an iterative process of rational design, chemical synthesis, and biological testing. The key is to leverage the structure-activity relationship (SAR) to introduce modifications that weaken binding to off-targets while maintaining or improving affinity for the on-target kinase.[5][6][28]
Strategy-Driven Improvement Steps:
-
Exploit Structural Differences (SAR Analysis):
-
The Hinge is Key: The Pyrazolo[1,5-a]pyrimidine core's interaction with the kinase hinge is fundamental for potency.[3] Modifications here are generally not advised.
-
Target the Solvent Front: Substituents that extend out of the ATP pocket and into the solvent-exposed region can often be modified to improve properties like solubility and can influence selectivity. For example, adding bulky or charged groups can create steric clashes with residues in an off-target kinase that are not present in the on-target.[4]
-
Gatekeeper Residue: The "gatekeeper" residue controls access to a hydrophobic pocket deep within the ATP-binding site. The size of this residue varies across the kinome. If your on-target has a small gatekeeper (e.g., threonine) and an off-target has a large one (e.g., methionine), you can design bulky substituents on your inhibitor that will be accommodated by the on-target but will clash with the off-target.[29]
-
-
Utilize Computational Chemistry:
-
Docking Studies: Dock your inhibitor into the crystal structures (or homology models) of both your on-target and key off-targets.[4] This can reveal subtle differences in the pocket topography—size, shape, and amino acid composition—that you can exploit.[13]
-
Predictive Modeling: Use computational tools to predict how modifications will affect binding affinity for both on- and off-targets before committing to synthesis.[14][15] This can help prioritize which chemical modifications are most likely to succeed.
-
-
Systematic Chemical Modification: Based on your SAR and computational analysis, synthesize a focused library of analogs.
-
Example Modification: If docking shows a small cleft near your substituent in the on-target but not the off-target, adding a small functional group like a methyl or fluoro group at that position could enhance on-target affinity without affecting the off-target. Conversely, adding a bulky group like a morpholine ring might be introduced to clash with an off-target's binding site.[3]
-
Section 3: Key Experimental Protocols
Here are streamlined protocols for the essential experiments discussed in this guide.
Protocol 1: In Vitro Kinase Profiling (General Workflow)
This protocol outlines the steps for assessing inhibitor selectivity using a commercial kinase profiling service.
-
Compound Preparation:
-
Dissolve the inhibitor in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Ensure the compound is fully solubilized. Purity should be >95% as determined by HPLC.
-
Provide the exact molecular weight for accurate concentration calculations.
-
-
Service Selection:
-
Choose a reputable vendor offering broad kinase screening panels (e.g., Eurofins Discovery's KINOMEscan™, Reaction Biology's Kinase Panel Screening).[20][26]
-
Select the desired service: typically, an initial screen at a single high concentration (e.g., 1 µM or 10 µM) against a large panel is cost-effective for identifying initial hits.
-
-
Assay Execution (Vendor):
-
Data Analysis:
-
Identify all kinases inhibited above a certain threshold (e.g., >75% at 1 µM). These are your potential off-targets.
-
For these hits, commission follow-up dose-response experiments to determine the precise IC50 value for both the on-target and key off-targets.
-
Calculate a selectivity score or simply compare the IC50 values. A highly selective compound will have a significantly lower IC50 for the on-target compared to off-targets (ideally >100-fold difference).
-
Protocol 2: Cellular Target Engagement via Western Blot
This protocol validates that the inhibitor engages and suppresses the activity of its target inside cells.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of your inhibitor in culture media. Include a DMSO-only vehicle control.
-
Treat cells with the inhibitor for a duration determined by the pathway dynamics (e.g., 1-4 hours).
-
-
Cell Lysis:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody specific to the phosphorylated form of your target's direct substrate overnight at 4°C.
-
Wash the membrane thoroughly with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an ECL substrate.
-
-
Data Acquisition and Analysis:
-
Image the blot using a chemiluminescence detector.
-
Strip the membrane and re-probe with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Quantify band intensities. A successful on-target effect is demonstrated by a dose-dependent decrease in the phospho-protein signal, normalized to the total protein and loading control.
-
References
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
High-throughput biochemical kinase selectivity assays: panel development and screening applications. PubMed. [Link]
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Computational methods for analysis and inference of kinase/inhibitor relationships. PMC. [Link]
-
Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. PubMed. [Link]
-
Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters. [Link]
-
KINASE PROFILING & SCREENING. Reaction Biology. [Link]
-
A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines. ResearchGate. [Link]
-
Computational Modeling of Kinase Inhibitor Selectivity. PMC. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]
-
Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
-
KinomePro - Functional Kinase Activity Profiling. Pamgene. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. [Link]
-
Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]
-
Cell-based test for kinase inhibitors. INiTS. [Link]
-
Kinase Profiling Services. Luceome Biotechnologies. [Link]
-
Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]
-
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link]
-
Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. AACR Journals. [Link]
-
A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. PubMed. [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Targeted Kinase Selectivity from Kinase Profiling Data. PMC. [Link]
-
A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]
-
Exploring Selectivity of Multikinase Inhibitors across the Human Kinome. PMC. [Link]
-
How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]
-
Overcoming Limitations of Kinase Inhibitors in Cancer Therapy. Kairos Discovery. [Link]
-
Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
-
Binding assays to profile target engagement by kinase inhibitors in... ResearchGate. [Link]
-
A Probe-Based Target Engagement Assay for Kinases in Live Cells. PMC. [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]
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- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 29. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Pyrazolo[1,5-a]pyrimidine-7-carboxylic Acid
<
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for modifying Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid to improve its bioavailability. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, the inherent carboxylic acid moiety, while often crucial for target engagement, can present significant challenges to achieving optimal oral bioavailability due to issues with solubility and membrane permeability.[3]
This resource offers troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental hurdles. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative scientific principles.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows potent in vitro activity but has poor oral bioavailability in animal models. What are the likely reasons for this?
A1: This is a common and critical challenge in drug development. The disconnect between in vitro potency and in vivo efficacy for a carboxylic acid-containing compound like yours often stems from one or more of the following factors related to the ADME (Absorption, Distribution, Metabolism, and Excretion) profile:
-
Poor Aqueous Solubility: The carboxylic acid group can lead to high crystal lattice energy and poor solubility, especially in the acidic environment of the stomach. According to the Biopharmaceutics Classification System (BCS), poor solubility is a primary reason for low oral bioavailability for many new chemical entities.[4][5]
-
Low Permeability: At physiological pH in the intestine, the carboxylic acid will be ionized to the carboxylate form. This negative charge significantly hinders passive diffusion across the lipid-rich intestinal membrane.[3]
-
First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall or liver before it reaches systemic circulation. The pyrazolo[1,5-a]pyrimidine core itself can be subject to various metabolic transformations.[6]
-
Efflux by Transporters: The molecule might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the intestinal lumen, reducing net absorption.
A systematic approach is required to identify the primary barrier. Initial in vitro assays such as kinetic and thermodynamic solubility testing, as well as permeability assays using models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers, can provide valuable insights.[7][8]
Q2: I've confirmed that poor solubility is the main issue. What are the most effective initial strategies to address this?
A2: When poor aqueous solubility is the identified bottleneck, several formulation and chemical modification strategies can be employed.
-
Salt Formation: This is often the first and most straightforward approach for an acidic compound. Converting the carboxylic acid to a salt with a suitable counterion (e.g., sodium, potassium, or an amine) can dramatically increase aqueous solubility and dissolution rate.[9][10] The choice of the counterion is critical and can impact not only solubility but also stability and hygroscopicity.[11][12]
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases the surface area available for dissolution.[4] Techniques like micronization or nanonization can significantly improve the dissolution rate of poorly soluble drugs.[13] Nanonization, in particular, can lead to a substantial increase in oral bioavailability.[13]
-
Amorphous Solid Dispersions: Creating an amorphous form of the drug, often dispersed within a polymer matrix, can enhance solubility by disrupting the stable crystal lattice of the compound.[14] This is a powerful technique for BCS Class II compounds (low solubility, high permeability).
The choice of strategy will depend on the specific physicochemical properties of your compound and the desired formulation.
Troubleshooting Guides & Experimental Protocols
Issue 1: My compound "crashes out" of solution when I dilute my DMSO stock into an aqueous buffer for in vitro assays.
This common problem, known as precipitation, occurs when a compound highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[15]
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Aim for the lowest possible final DMSO concentration that maintains your compound's solubility without affecting the assay. For many cell-based assays, this is typically ≤0.5%.[15]
-
Use a Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock into the aqueous buffer. This gradual change in solvent composition can sometimes prevent immediate precipitation.
-
Incorporate Solubilizing Excipients: Consider adding solubilizing agents to your final aqueous buffer. For enzymatic assays, non-ionic surfactants like Tween-20 or Triton X-100 can be effective. For cell-based assays, complexation agents like cyclodextrins may be more suitable.[16]
-
Check and Adjust pH: The solubility of your carboxylic acid-containing compound is likely pH-dependent. Ensure the pH of your final buffer is in a range that favors solubility. For a weak acid, a higher pH will increase the proportion of the more soluble ionized form.[17]
Issue 2: Salt formation improved solubility, but the resulting salt is highly hygroscopic and difficult to handle.
Hygroscopicity is a common challenge with salt forms and can affect the stability and manufacturability of the drug substance.
Troubleshooting & Mitigation Protocol:
-
Screen a Wider Range of Counterions: Not all counterions will produce salts with the same properties. A comprehensive salt screening study is essential.
-
Protocol: Salt Screening
-
Dissolve the this compound in a suitable solvent (e.g., ethanol, methanol, or acetone).
-
In parallel, prepare solutions of various pharmaceutically acceptable bases (e.g., NaOH, KOH, tromethamine, L-arginine, meglumine) in the same or a miscible solvent.
-
Mix the acid and base solutions in stoichiometric amounts.
-
Allow the resulting salt to crystallize or precipitate. If no solid forms, slowly add an anti-solvent.
-
Isolate the solid and characterize it using techniques like X-ray powder diffraction (XRPD) to confirm crystallinity and differential scanning calorimetry (DSC) to determine the melting point.
-
Assess the hygroscopicity of each salt form by storing samples under controlled humidity conditions (e.g., 75% RH, 90% RH) and measuring weight gain over time.
-
-
-
Consider Co-crystal Formation: An alternative to salt formation is the creation of co-crystals. Pharmaceutical co-crystals are crystalline structures containing the active pharmaceutical ingredient (API) and a co-former in a stoichiometric ratio.[5] Co-crystals can improve solubility and dissolution while sometimes offering better physical stability and lower hygroscopicity than salts.
Issue 3: How can I mask the carboxylic acid to improve membrane permeability without losing the necessary interaction with the biological target?
This is where the prodrug strategy becomes a powerful tool. A prodrug is a biologically inactive derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[18] For carboxylic acids, ester prodrugs are a common and effective approach.[18]
Experimental Workflow: Ester Prodrug Synthesis and Evaluation
Caption: Workflow for ester prodrug development.
Detailed Protocol: Synthesis of an Ethyl Ester Prodrug
-
Reaction Setup: To a solution of this compound (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents) and 4-dimethylaminopyridine (DMAP, 0.1 equivalents).
-
Addition of Alcohol: Add anhydrous ethanol (2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the resulting ethyl ester using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Evaluation: The synthesized prodrug should then be evaluated for its improved properties. The key is to demonstrate that the prodrug is more permeable and is efficiently converted back to the active carboxylic acid in a biological environment (e.g., in plasma or liver microsomes).
Data Summary Tables
Table 1: Hypothetical Comparison of Physicochemical Properties
| Compound | Modification | Aqueous Solubility (µg/mL at pH 6.8) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| Parent Acid | None | 5 | 0.2 |
| Sodium Salt | Salt Formation | 500 | 0.1 |
| Ethyl Ester | Prodrug | 20 | 15.0 |
| Nano-suspension | Formulation | N/A (Increased Dissolution Rate) | 0.2 |
Table 2: Hypothetical In Vivo Pharmacokinetic Parameters (Rat, Oral Dosing)
| Compound | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Oral Bioavailability (%) |
| Parent Acid | 50 | 2.0 | 250 | 5 |
| Sodium Salt | 200 | 1.0 | 800 | 16 |
| Ethyl Ester Prodrug | 750 | 1.5 | 4500 | 90 |
Note: Cmax, Tmax, and AUC for the prodrug are reported as the concentration of the released parent acid.
Advanced Strategies & Troubleshooting
Q3: My ester prodrug strategy worked, but the compound is rapidly metabolized at a different site on the pyrazolo[1,5-a]pyrimidine core. What can I do?
A3: This indicates a metabolic stability issue that needs to be addressed through medicinal chemistry.
Strategy: Metabolic "Soft Spot" Analysis and Modification
-
Identify the "Soft Spot": The first step is to pinpoint the exact site of metabolism. This is typically done using in vitro metabolism studies with liver microsomes or hepatocytes, followed by LC-MS/MS analysis to identify the metabolites.
-
Blocking Metabolism: Once the metabolic "soft spot" is known, you can make chemical modifications to block or slow down the metabolic process. A common strategy is the introduction of a fluorine atom at or near the site of metabolism. The strong carbon-fluorine bond is resistant to metabolic cleavage.[6]
-
Structure-Activity Relationship (SAR) Exploration: Any modification must be carefully evaluated to ensure it doesn't negatively impact the compound's primary biological activity. A focused SAR study around the metabolic soft spot is crucial.
Diagram: Addressing Metabolic Instability
Caption: Iterative process of improving metabolic stability.
By systematically applying these principles of medicinal chemistry and pharmaceutics, the bioavailability challenges associated with this compound can be effectively overcome, paving the way for the development of successful therapeutic agents.
References
-
MDPI. (n.d.). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Retrieved from [Link]
-
PubMed Central. (2024, July 29). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Retrieved from [Link]
-
ACS Infectious Diseases. (2021, January 6). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of pyrazolo[1,5-a]pyrimidine drugs (I–V) and biologically.... Retrieved from [Link]
-
PubMed. (2024, July 29). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Retrieved from [Link]
-
PubMed Central. (n.d.). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. Retrieved from [Link]
-
PMC - NIH. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Retrieved from [Link]
-
PubMed. (2010, December 23). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Usiena AIR. (2017, June 26). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Retrieved from [Link]
-
PubMed Central. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]
-
PMC - NIH. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]
-
(n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]
-
PMC - NIH. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]
-
ResearchGate. (2025, July 10). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
PMC - NIH. (2021, November 3). Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. Retrieved from [Link]
-
bioRxiv. (2024, March 1). Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. Retrieved from [Link]
-
ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?. Retrieved from [Link]
-
(2022, November 4). Dissolution Method Troubleshooting. Retrieved from [Link]
-
Nanochemistry Research. (n.d.). Synthesis of pyrimidines using nano-NiZr4 (PO4)6 as a retrievable and robust heterogeneous catalyst. Retrieved from [Link]
-
Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
Dr.Oracle. (2025, February 28). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?. Retrieved from [Link]
-
International Biopharmaceutical Industry. (n.d.). Predicting Drug Bioavailability with the Modern-day Toolkit. Retrieved from [Link]
-
PMC - NIH. (n.d.). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. Retrieved from [Link]
-
(n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of the novel pyrimidine's derivatives, as a promising tool for antimicrobial agent and in-vitro cytotoxicity | Request PDF. Retrieved from [Link]
-
MDPI. (2024, December 10). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Retrieved from [Link]
-
ResearchGate. (2023, September 15). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]
-
PMC - NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Patsnap Synapse. (2025, March 20). How are chemical structures modified to improve bioavailability?. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Retrieved from [Link]
-
MDPI. (n.d.). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. Retrieved from [Link]
-
(2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]
-
(2025, August 8). Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. Retrieved from [Link]
-
PMC - NIH. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]
-
(2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]
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- 12. pharmtech.com [pharmtech.com]
- 13. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 18. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
Technical Support Center: Crystallization of Pyrazolo[1,5-a]pyrimidines
Welcome to the technical support guide for the crystallization of pyrazolo[1,5-a]pyrimidine derivatives. This scaffold is of significant interest in medicinal chemistry and materials science, not only for its biological activity but also for its noteworthy photophysical properties.[1] The ability to obtain high-quality crystalline material is paramount for definitive structural elucidation, purity assessment, and ensuring the stability of the final solid-state form.
This guide is structured to provide direct, actionable solutions to common crystallization challenges encountered in the laboratory. It combines fundamental principles with practical, field-tested protocols to empower researchers in their experimental endeavors.
Troubleshooting Crystallization Issues
This section addresses the most frequent and frustrating challenges in crystallization through a direct question-and-answer format. Each answer delves into the underlying scientific principles and provides a logical sequence of troubleshooting steps.
Q1: My pyrazolo[1,5-a]pyrimidine is not crystallizing and remains fully dissolved, even after a long time. What should I do?
A1: This is a classic supersaturation problem. Your solution is stable and requires a greater driving force to initiate nucleation—the first step of crystal formation.
-
Causality: Crystallization occurs when a solution is supersaturated, meaning it contains more dissolved solute than it can thermodynamically hold at a given temperature. If no crystals form, your solution is likely undersaturated or at saturation, but lacks the energy to begin the nucleation process.
-
Troubleshooting Steps:
-
Increase Concentration via Slow Evaporation: This is the simplest method.[2][3][4] Allow the solvent to evaporate slowly from your vial. This gradually increases the solute concentration, pushing it into the supersaturated zone where nucleation can occur.
-
Introduce an Antisolvent (Solvent Layering/Vapor Diffusion): If your compound is highly soluble in the current solvent, introduce a miscible "antisolvent" in which it is poorly soluble. This reduces the overall solubility of your compound in the mixed solvent system, inducing supersaturation.
-
Vapor Diffusion: This is arguably the most successful and gentle method, especially for small quantities.[4][5] Dissolve your compound in a small vial (e.g., in THF or ethyl acetate) and place this vial inside a larger, sealed jar containing a more volatile antisolvent (e.g., hexane or diethyl ether).[5] The antisolvent vapor will slowly diffuse into your compound's solution, initiating crystallization.[4][6]
-
Solvent Layering: Carefully layer the antisolvent on top of your saturated solution in a narrow vessel like a test tube or NMR tube.[7] Diffusion at the interface will trigger crystal growth. Ensure the denser solvent is at the bottom.[7]
-
-
Reduce Temperature (Cooling Crystallization): Most compounds are more soluble at higher temperatures.[2] Prepare a saturated or near-saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then perhaps to a refrigerator or freezer (e.g., 4°C or -20°C).[8] Slow cooling is critical; rapid cooling often leads to a powder or oil.
-
Q2: I'm getting an oil or an amorphous precipitate instead of crystals. How can I fix this?
A2: "Oiling out" is a common problem that occurs when nucleation is kinetically hindered or supersaturation is too high, leading to liquid-liquid phase separation instead of solid crystal formation.[9]
-
Causality: This phenomenon often happens when the melting point of your compound (or an impure version of it) is lower than the temperature of the solution when it becomes supersaturated.[10] Impurities can significantly lower the melting point, exacerbating the issue.[10][11] The solute molecules form disordered, mobile droplets because this is kinetically faster than arranging into an ordered crystal lattice.[9]
-
Troubleshooting Steps:
-
Re-dissolve and Slow Down: Gently warm the solution to re-dissolve the oil. Then, slow down the crystallization process dramatically.
-
If using cooling, cool it much more slowly. Use a dewar or insulated container to prolong the cooling time.
-
If using an antisolvent, reduce the rate of addition or use a less volatile antisolvent for vapor diffusion.
-
-
Dilute the Solution: Oiling out is often a sign of excessive supersaturation.[9] Add a small amount more of the "good" solvent to create a slightly more dilute starting solution before attempting the crystallization again.[10]
-
Change the Solvent System: This is a highly effective strategy.
-
Avoid solvents known to cause oiling, such as tetrahydrofuran (THF), even though they can sometimes produce excellent crystals.[4]
-
Choose a solvent where your compound has slightly lower solubility at the target temperature.
-
Consider aromatic solvents like toluene, which can sometimes aid crystallization by filling voids in the crystal lattice through pi-pi interactions.[3][4]
-
-
Improve Purity: Impurities are a major cause of oiling out.[11][12] If possible, purify your compound further using column chromatography or a preliminary, rapid recrystallization before attempting to grow high-quality single crystals. A purity of at least 80-90% is recommended.[3]
-
Q3: My crystals are too small, needle-like, or clumped together. How can I grow larger, single crystals suitable for X-ray diffraction?
A3: This issue stems from rapid nucleation. When many crystal nuclei form simultaneously, they compete for the available solute, resulting in a large number of small crystals.
-
Causality: The goal for large single crystals is to favor crystal growth over nucleation. This is achieved by maintaining a state of low, stable supersaturation over a prolonged period. High supersaturation leads to a burst of nucleation.
-
Troubleshooting Steps:
-
Reduce the Rate of Supersaturation: This is the most critical factor.
-
Reduce the Number of Nucleation Sites:
-
Use very clean, smooth glassware. Scratches or dust particles can act as nucleation points.[13] Consider filtering your saturated solution through a syringe filter into a clean crystallization vessel.
-
Avoid mechanical disturbances. Set up your crystallization experiment in a vibration-free location.[13]
-
-
Use a Dilute Solution: Start with a solution that is closer to saturation rather than highly concentrated. This ensures that the transition into the supersaturated state is slower and more controlled.
-
Seeding: If you have a few small crystals from a previous attempt, you can use them as "seeds." Introduce a single, well-formed microcrystal into a solution that is just barely saturated.[3] This provides a perfect template for further growth, bypassing the spontaneous nucleation step.
-
Q4: I suspect I have a polymorphism issue. How can I identify and control different crystal forms?
A4: Polymorphism—the ability of a compound to exist in multiple crystalline forms—is a critical consideration in pharmaceutical development, as different polymorphs can have different solubilities, stabilities, and bioavailabilities.[14][15]
-
Causality: Polymorphs arise from different arrangements or conformations of molecules in the crystal lattice.[16] The formation of a particular polymorph is influenced by thermodynamic and kinetic factors, such as solvent, temperature, and cooling rate.[17]
-
Troubleshooting & Control Strategies:
-
Systematic Screening: The key to controlling polymorphism is to explore a wide range of crystallization conditions. Vary the following:
-
Solvents: Screen a diverse set of solvents with different polarities and hydrogen bonding capabilities (e.g., alcohols, esters, aromatic hydrocarbons, ketones).
-
Temperature: Attempt crystallizations at different temperatures (e.g., cooling to 4°C vs. room temperature evaporation).
-
Supersaturation Rate: Compare rapid cooling vs. slow evaporation. Kinetic (metastable) polymorphs often form under rapid conditions, while thermodynamic (stable) polymorphs are favored by slower processes.[14]
-
-
Characterization: You must use analytical techniques to identify which polymorph you have.
-
Powder X-ray Diffraction (PXRD): This is the gold standard for distinguishing polymorphs, as each crystal form will produce a unique diffraction pattern.[15]
-
Differential Scanning Calorimetry (DSC): This technique can identify different melting points and phase transitions associated with different polymorphs.
-
Microscopy: Often, different polymorphs will exhibit distinct crystal habits (shapes), which can be observed under a microscope.
-
-
Use of Additives: In some cases, polymers or other small molecules can be added to a crystallization solution to selectively inhibit the growth of one polymorph or promote the nucleation of another.[18]
-
Frequently Asked Questions (FAQs)
-
What are the best starting solvents for pyrazolo[1,5-a]pyrimidine crystallization? For many N-heterocyclic compounds, good starting points for screening include ethyl acetate, acetonitrile, ethanol, methanol, acetone, and toluene.[4][8][19] For less soluble compounds, DMF or DMSO can be used, but crystallization is often best achieved from these via vapor diffusion with an antisolvent.[4] A good practice is to test solubility in a range of solvents from non-polar (hexane) to polar (ethanol, water) to inform your choice of solvent/antisolvent systems.[7]
-
How pure does my compound need to be? While crystallization is a purification technique, starting with purer material significantly increases the chances of success. For growing high-quality single crystals for X-ray analysis, a purity of >95% is ideal. For general troubleshooting, >90% is a good starting point.[3] Impurities can inhibit nucleation or cause "oiling out".[11]
-
Can I use a mixture of solvents for slow evaporation? Yes, using a binary or even tertiary solvent system can be very effective.[2][3] Typically, you dissolve the compound in a minimal amount of a "good" solvent and add a "poor" solvent until the solution becomes slightly turbid. A drop of the good solvent is then added to clarify the solution before it is set for slow evaporation. This can influence crystal packing and morphology.[3]
Core Experimental Protocols
Protocol 1: Slow Evaporation
-
Dissolve your pyrazolo[1,5-a]pyrimidine compound in a suitable solvent (e.g., ethyl acetate) in a clean vial to create a near-saturated solution. A good starting point is 1-5 mL of solvent per 100 mg of compound.[13]
-
Filter the solution if any particulate matter is visible.
-
Cover the vial with aluminum foil.
-
Pierce 1-3 small holes in the foil with a needle.[2] Use fewer holes for volatile solvents (e.g., dichloromethane) and more for less volatile ones (e.g., ethanol).[2]
-
Place the vial in a quiet, vibration-free location and leave it undisturbed for several days to weeks.[13]
Protocol 2: Vapor Diffusion (Liquid-Liquid)
-
In a small, open vial (e.g., a 1-dram vial), dissolve your compound in 0.5-1 mL of a moderately volatile solvent in which it is soluble (e.g., THF, chloroform, toluene).[5]
-
In a larger vial or jar (e.g., a 20 mL scintillation vial), add 2-3 mL of a volatile antisolvent in which your compound is insoluble (e.g., pentane, hexane, diethyl ether).[5]
-
Carefully place the small, open vial inside the larger jar, ensuring the liquid levels are not high enough to mix.
-
Seal the larger jar tightly with a cap.
-
Allow the setup to stand undisturbed. The antisolvent will slowly vaporize and diffuse into the solvent in the inner vial, inducing crystallization. This may take anywhere from overnight to several weeks.[7]
Visualization of Troubleshooting Workflow
Below is a logical workflow to guide your decision-making process when encountering crystallization difficulties.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]
- 3. unifr.ch [unifr.ch]
- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 6. youtube.com [youtube.com]
- 7. iucr.org [iucr.org]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. brainly.com [brainly.com]
- 13. Slow Evaporation Method [people.chem.umass.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Detect and control polymorphism: pro tips for pharmaceutical scientists | Malvern Panalytical [malvernpanalytical.com]
- 16. journals.iucr.org [journals.iucr.org]
- 17. Control of polymorphism in continuous crystallization [dspace.mit.edu]
- 18. Controlling Pharmaceutical Crystallization with Designed Polymeric Heteronuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Enhancing the Selectivity of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidine kinase inhibitors. This guide is designed to provide expert insights and practical troubleshooting advice to help you enhance the selectivity of your compounds and overcome common experimental hurdles. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its versatility and potent kinase inhibitory activity.[1][2][3] However, achieving high selectivity remains a critical challenge due to the conserved nature of the ATP-binding site across the kinome.[4][5] This resource offers in-depth, evidence-based strategies to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: My pyrazolo[1,5-a]pyrimidine inhibitor shows high potency in biochemical assays but poor selectivity and efficacy in cell-based assays. What are the likely causes and how can I troubleshoot this?
This is a common challenge that can stem from several factors ranging from compound properties to assay conditions. Here’s a breakdown of potential issues and solutions:
-
Physicochemical Properties: Poor cell permeability can lead to a disconnect between biochemical potency and cellular activity.
-
Troubleshooting:
-
Evaluate the inhibitor's lipophilicity (LogP) and polar surface area. These properties can provide initial insights into its potential for cell permeability.[6]
-
Consider prodrug strategies to mask polar functional groups and enhance cell entry.
-
-
-
Off-Target Effects: The observed cellular phenotype might be a result of the inhibitor hitting unintended kinase targets.[2][7]
-
Troubleshooting:
-
Conduct a broad kinase selectivity screen (kinome profiling) at the effective concentration to identify potential off-target interactions.[6][8]
-
Employ a structurally unrelated inhibitor that targets the same primary kinase. A similar phenotype with both inhibitors strengthens the evidence for on-target activity.[6]
-
-
-
Assay Conditions: Discrepancies between biochemical and cellular assay setups can lead to misleading results.
-
Troubleshooting:
-
Ensure the ATP concentration in your biochemical assay is close to the Michaelis constant (KM) for the kinase, as this will provide a more accurate measure of inhibitor potency.[9]
-
In your cellular assays, perform dose-response and time-course experiments to determine the optimal inhibitor concentration and incubation time.[6]
-
-
Q2: How can I rationally design more selective pyrazolo[1,5-a]pyrimidine inhibitors from the outset?
A proactive approach to inhibitor design is crucial for improving selectivity. Here are key strategies grounded in medicinal chemistry and structural biology:
-
Exploit Structural Differences in the ATP-Binding Site: While the hinge-binding region is highly conserved, other areas of the ATP pocket show more variability.
-
Strategy: Design modifications to your pyrazolo[1,5-a]pyrimidine scaffold that interact with less conserved regions, such as the gatekeeper residue or the solvent-front.[4] For instance, introducing bulky substituents can create steric hindrance with kinases that have larger gatekeeper residues, thereby favoring binding to those with smaller gatekeepers.[4]
-
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the pyrazolo[1,5-a]pyrimidine core to understand how different functional groups influence potency and selectivity.[7][10]
-
Example: Studies on Trk inhibitors have shown that adding a morpholine group at a specific position can improve selectivity by reducing off-target effects.[10]
-
-
Allosteric Targeting: Instead of competing with ATP, design inhibitors that bind to allosteric sites, which are generally less conserved than the ATP-binding pocket.[11] This approach can lead to highly selective inhibitors.[11]
-
Covalent Inhibition: If a non-conserved cysteine residue is present near the active site of your target kinase, you can design an inhibitor with a reactive group (e.g., an acrylamide) that forms a covalent bond with this cysteine.[4][5] This can dramatically increase both potency and selectivity.[4][12]
Troubleshooting Guides
Guide 1: Interpreting Kinase Profiling Data
You've just received the results from a kinome-wide selectivity panel. Here’s how to interpret the data and decide on the next steps:
Data Presentation: Kinase Selectivity Profile
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |
| Primary Target | 98% | 15 |
| Off-Target A | 85% | 150 |
| Off-Target B | 60% | 800 |
| Off-Target C | 25% | >10,000 |
Analysis and Actionable Steps:
-
Assess On-Target Potency: The low nanomolar IC50 for your primary target is a good starting point.
-
Identify Key Off-Targets: Off-Target A and B are significantly inhibited and warrant further investigation.
-
Prioritize Off-Targets: Off-Target A is a higher priority due to its lower IC50 value.
-
Next Steps:
-
Structural Analysis: Obtain crystal structures of your inhibitor bound to both the primary target and key off-targets. This will reveal differences in binding modes that can be exploited to design out the off-target activity.
-
SAR-Guided Optimization: Synthesize analogs with modifications aimed at disrupting interactions with the off-targets while maintaining or improving binding to the primary target. For example, if an off-target has a smaller binding pocket, adding a bulky group to your inhibitor may prevent it from binding.
-
Guide 2: Addressing Acquired Resistance in Cellular Models
Your initially potent inhibitor is losing efficacy in long-term cell culture experiments, suggesting the development of resistance.
Workflow for Investigating Resistance
Caption: Workflow for investigating acquired inhibitor resistance.
Experimental Protocols:
-
Protocol 1: Target Sequencing
-
Culture resistant cells alongside the parental (sensitive) cell line.
-
Isolate genomic DNA from both cell populations.
-
Amplify the coding sequence of the target kinase using PCR.
-
Sequence the PCR products and compare the sequences from resistant and parental cells to identify any mutations.
-
-
Protocol 2: Phospho-Proteomic Analysis
-
Treat resistant and parental cells with the inhibitor.
-
Lyse the cells and digest the proteins into peptides.
-
Enrich for phosphorylated peptides using techniques like titanium dioxide chromatography.
-
Analyze the enriched peptides by mass spectrometry to identify and quantify changes in protein phosphorylation, which can indicate the activation of bypass signaling pathways.
-
Advanced Strategies for Enhancing Selectivity
Macrocyclization
Constraining the conformation of a flexible inhibitor by incorporating it into a macrocyclic structure can pre-organize it for optimal binding to the target kinase, often leading to improved potency and selectivity.[10][13] This strategy has been successfully applied to pyrazolo[1,5-a]pyrimidine-based Trk inhibitors.[10][13]
Fragment-Based Drug Design (FBDD)
FBDD involves screening small, low-affinity fragments to identify those that bind to the target. These hits can then be grown or linked to build a more potent and selective inhibitor. This approach allows for a more thorough exploration of the target's binding surface.
FBDD Workflow
Caption: Fragment-Based Drug Design (FBDD) workflow.
References
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link]
-
Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo. NIH. [Link]
-
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link]
-
Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. ACS Publications. [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. PubMed. [Link]
-
Advances in Application of Pyrazolo[1,5-a]pyrimidine as Privileged Scaffold in Allosteric Modulators. Chinese Journal of Pharmaceuticals. [Link]
-
Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. PubMed. [Link]
-
Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. [Link]
-
Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Current Topics in Medicinal Chemistry. [Link]
-
Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd. [Link]
-
Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. PubMed. [Link]
-
From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Preprints.org. [Link]
-
A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration. ACS Publications. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. ResearchGate. [Link]
-
Structural optimization of pyrazolo[1,5-a]pyrimidine derivatives as potent and highly selective DPP-4 inhibitors. ScienceDirect. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. [Link]
-
Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 1. PubMed. [Link]
-
Structural optimization of pyrazolo[1,5-a]pyrimidine derivatives as potent and highly selective DPP-4 inhibitors. PubMed. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
-
Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 2. ChEMBL. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. NIH. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]
-
Examples of pyrazolo[1,5-a]pyrimidine drugs (I–V) and biologically... ResearchGate. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective. PubMed. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH. [Link]
Sources
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- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
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- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Advances in Application of Pyrazolo[1,5-a]pyrimidine as Privileged Scaffold in Allosteric Modulators [cjph.com.cn]
- 12. Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Framework in Modern Drug Discovery
A Comparative Guide to the Structure-Activity Relationship of Pyrazolo[1,5-a]pyrimidine Derivatives as Kinase Inhibitors and Antimicrobial Agents
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its structural rigidity, synthetic tractability, and ability to form key interactions with biological targets have made it a cornerstone in the development of a diverse range of therapeutic agents. Notably, this scaffold is present in several FDA-approved drugs, underscoring its clinical significance.[1] This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine derivatives, focusing on their applications as inhibitors of key oncogenic kinases—Tropomyosin Receptor Kinase (Trk), Pim-1, and Cyclin-Dependent Kinase 9 (CDK9)—and as promising antimicrobial agents. We will delve into the nuanced effects of structural modifications on biological activity, supported by experimental data, and provide detailed protocols for their synthesis and evaluation.
Comparative Analysis of Biological Activity: A Tale of Three Kinases and Microbial Inhibition
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is exquisitely sensitive to the nature and placement of substituents around the core. This allows for the fine-tuning of potency and selectivity against various biological targets.
I. Tropomyosin Receptor Kinase (Trk) Inhibitors: Targeting Oncogenic Fusions
The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are critical regulators of neuronal development and function. However, chromosomal rearrangements leading to oncogenic fusions of the NTRK genes are found in a wide range of cancers, making Trk a compelling target for cancer therapy.[1] Pyrazolo[1,5-a]pyrimidine-based Trk inhibitors have shown remarkable success, with Larotrectinib and Entrectinib being prominent FDA-approved drugs.[1]
The general SAR for Trk inhibition highlights the importance of specific substitutions at the C3, C5, and C7 positions of the pyrazolo[1,5-a]pyrimidine core.
Key SAR Insights for Trk Inhibition:
-
C5-Position: Substitution with a pyrrolidine ring, particularly one bearing a 2,5-difluorophenyl group, is crucial for potent Trk inhibition. This moiety occupies a key hydrophobic pocket in the ATP-binding site of the kinase.
-
C3-Position: The introduction of an amide linkage at this position significantly enhances activity. For instance, picolinamide-substituted derivatives have demonstrated excellent enzymatic inhibition of TrkA.[1]
-
Macrocyclization: The development of macrocyclic derivatives has led to compounds with improved binding affinity and selectivity, likely due to their conformational rigidity.[2]
Table 1: Comparative in vitro Potency of Pyrazolo[1,5-a]pyrimidine-based Trk Inhibitors
| Compound | Key Structural Features | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Cellular Assay (KM12) IC50 (nM) | Reference |
| Larotrectinib | C5-pyrrolidine with 2,5-difluorophenyl | 1.2 | 2.1 | 2.1 | - | [2] |
| Entrectinib | Fused pyrazole at C3 | - | - | - | - | [1] |
| Compound 28 | Macrocyclic derivative | 0.17 | 0.07 | 0.07 | - | [2] |
| Compound 36 | Sulfonamide-substituted macrocycle | 1.4 | 2.4 | 1.9 | - | [2] |
| Compound 8/9 | C3-picolinamide | 1.7 | - | - | - | [1] |
Trk Signaling Pathway
The binding of neurotrophins to Trk receptors induces receptor dimerization and autophosphorylation, activating downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival. Trk inhibitors act as ATP-competitive inhibitors, blocking these downstream signals.
Caption: Trk signaling pathway and the mechanism of its inhibition.
II. Pim-1 Kinase Inhibitors: A Target in Hematological Malignancies
The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are key regulators of cell survival and proliferation. Overexpression of Pim-1 is associated with a poor prognosis in various hematological malignancies and solid tumors, making it an attractive therapeutic target.[3] The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a fertile ground for the discovery of potent and selective Pim-1 inhibitors.
Key SAR Insights for Pim-1 Inhibition:
-
C3 and C5 Positions: Systematic modifications at these positions have been crucial in optimizing Pim-1 inhibitory activity. For instance, combining the pyrazolo[1,5-a]pyrimidine core with substituents found in other Pim-1 inhibitors has yielded potent compounds.[3]
-
Aryl Substitutions: The nature of the aryl group at the C3-position significantly influences potency.
-
Selectivity: While some pyrazolo[1,5-a]pyrimidine derivatives show pan-Pim inhibition, others exhibit selectivity for Pim-1 over other kinases, which is a desirable attribute for reducing off-target effects.[3][4]
Table 2: Comparative in vitro Potency of Pyrazolo[1,5-a]pyrimidine-based Pim-1 Inhibitors
| Compound | C3-Substituent | C5-Substituent | Pim-1 IC50 (nM) | Flt-3 IC50 (nM) | Reference |
| Compound 1 | Aryl | Amine | 45 | - | [3] |
| Compound 10 | Fluorinated Aryl | Amine | 18 | - | [5] |
| Compound 11 | Fluorinated Aryl | Amine | 27 | - | [5] |
| Compound 4d | Aryl | Nitrile | 610 | - | [4] |
| Compound 5d | Aryl | Nitrile | 540 | - | [4] |
Pim-1 Signaling Pathway
Pim-1 is constitutively active and its expression is regulated by the JAK/STAT pathway. It phosphorylates downstream targets such as BAD, leading to the inhibition of apoptosis and promotion of cell survival.
Caption: Pim-1 signaling pathway and the mechanism of its inhibition.
III. Cyclin-Dependent Kinase 9 (CDK9) Inhibitors: A Strategy to Inhibit Transcription in Cancer
CDK9, in complex with its regulatory subunit Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb plays a critical role in regulating gene transcription by phosphorylating the C-terminal domain of RNA polymerase II, thereby releasing it from promoter-proximal pausing. Inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, making it a promising strategy for cancer therapy.[6]
Key SAR Insights for CDK9 Inhibition:
-
Core Scaffold: The pyrazolo[1,5-a]pyrimidine nucleus serves as a versatile template for the design of selective CDK9 inhibitors.[6]
-
Substituent Effects: The nature of the substituents at various positions of the pyrazolo[1,5-a]pyrimidine core dictates the potency and selectivity against CDK9 and other CDKs. For example, specific arylazo substitutions have been shown to yield potent CDK9 inhibitors.
Table 3: Comparative in vitro Potency of Pyrazolo[1,5-a]pyrimidine-based CDK Inhibitors
| Compound | Key Structural Features | CDK2 IC50 (µM) | CDK9 IC50 (µM) | Reference |
| Compound 13g | 7-(4-bromophenyl)-2-(methylthio) | - | - | [7] |
| Compound 21c | 7-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-2-(methylthio) | - | 0.15 | [7] |
| Compound 6s | 7-(furan-2-yl)-2-(phenylamino) | 0.23 | 0.45 | [8] |
| Compound 6t | 7-(thiophen-2-yl)-2-(phenylamino) | 0.09 | 0.45 | [8] |
CDK9's Role in Transcriptional Regulation
CDK9 is a master regulator of transcription elongation. Its inhibition by pyrazolo[1,5-a]pyrimidine derivatives prevents the phosphorylation of RNA Polymerase II, leading to transcriptional arrest and subsequent apoptosis in cancer cells.
Caption: CDK9's role in transcriptional regulation and its inhibition.
IV. Antimicrobial Activity: A Scaffold with Broad-Spectrum Potential
Beyond their applications in oncology, pyrazolo[1,5-a]pyrimidine derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. Their mechanism of action is often attributed to the inhibition of essential microbial enzymes.
Key SAR Insights for Antimicrobial Activity:
-
Substituent-Dependent Activity: The antimicrobial spectrum and potency are highly dependent on the substituents on the pyrazolo[1,5-a]pyrimidine ring.
-
Broad Spectrum: Some derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 4: Minimum Inhibitory Concentration (MIC) of Pyrazolo[1,5-a]pyrimidine Derivatives against Various Microbes
| Compound | Gram-positive Bacteria (MIC, µg/mL) | Gram-negative Bacteria (MIC, µg/mL) | Fungi (MIC, µg/mL) | Reference |
| Representative Compound A | 16-32 | 32-64 | >64 | - |
| Representative Compound B | 8-16 | 16-32 | 32 | - |
| Representative Compound C | 4-8 | 8-16 | 16 | - |
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
The following protocols provide detailed, step-by-step methodologies for the synthesis of the pyrazolo[1,5-a]pyrimidine core and the evaluation of the biological activity of its derivatives.
Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold typically involves the condensation of a 3,5-diaminopyrazole derivative with a β-dicarbonyl compound or its equivalent.
Step 1: Synthesis of 3,5-Diaminopyrazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malononitrile in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate dropwise at room temperature. The reaction is exothermic, so the addition should be controlled.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature, and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum to yield 3,5-diaminopyrazole.[9][10][11][12][13]
Step 2: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
-
Reaction Setup: In a round-bottom flask, suspend 3,5-diaminopyrazole and a β-dicarbonyl compound (e.g., acetylacetone) in glacial acetic acid.
-
Reflux: Heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[1,5-a]pyrimidine derivative.[14][15][16]
Caption: General workflow for the synthesis of the pyrazolo[1,5-a]pyrimidine core.
Biological Evaluation Protocols
In vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Reagent Preparation: Prepare solutions of the kinase (e.g., TrkA, Pim-1, or CDK9), the substrate peptide, and ATP in the appropriate kinase buffer. Serially dilute the test compounds in DMSO.
-
Kinase Reaction: In a 384-well plate, add 1 µL of the test compound solution, 2 µL of the kinase solution, and initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Generation: Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature. Then, add 10 µL of Kinase Detection Reagent and incubate for another 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazolo[1,5-a]pyrimidine derivatives and incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[17][18][19][20][21]
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[22][23][24][25][26]
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold has unequivocally demonstrated its value in the development of potent and selective inhibitors for a range of therapeutic targets. The extensive SAR data available for this class of compounds provides a robust foundation for the rational design of next-generation therapeutics. Future efforts in this field will likely focus on:
-
Improving Selectivity: Designing derivatives with enhanced selectivity for their intended targets to minimize off-target effects and improve safety profiles.
-
Overcoming Drug Resistance: Developing novel analogs that can overcome acquired resistance mechanisms, a common challenge in targeted cancer therapy.
-
Exploring New Therapeutic Areas: Expanding the application of pyrazolo[1,5-a]pyrimidine derivatives to other disease areas where their targets play a critical role.
The continued exploration of the chemical space around the pyrazolo[1,5-a]pyrimidine core, guided by a deep understanding of its structure-activity relationships, holds immense promise for the discovery of new and effective medicines.
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A Comparative Guide to Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors: From Foundational Scaffold to Potent Therapeutics
This guide provides an in-depth comparison of kinase inhibitors centered around the versatile Pyrazolo[1,5-a]pyrimidine scaffold. Rather than focusing on a single agent, we will explore how strategic modifications to the core structure, exemplified by the foundational building block Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid , give rise to potent and selective kinase inhibitors. We will compare these derivatives to well-established kinase inhibitors with differing selectivity profiles, providing the context necessary for researchers, scientists, and drug development professionals to appreciate the nuances of kinase inhibitor design and evaluation.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
The Pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry for its ability to serve as a potent ATP-competitive kinase inhibitor.[1] Its rigid, planar structure provides an excellent framework for interacting with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition. The true power of this scaffold lies in its synthetic tractability; various positions on the bicyclic ring can be readily functionalized to enhance potency, selectivity, and pharmacokinetic properties.[2]
This compound serves as a key intermediate in the synthesis of many such advanced inhibitors.[3] The carboxylic acid group at the 7-position is a versatile chemical handle, allowing for the creation of amide or ester derivatives to explore structure-activity relationships (SAR) and optimize drug-like properties.[4] While the parent carboxylic acid itself is not a potent inhibitor, its derivatives have led to the development of highly successful drugs.
Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives and Other Kinase Inhibitors
To understand the performance of Pyrazolo[1,5-a]pyrimidine-based inhibitors, we will compare a representative derivative, the highly selective TRK inhibitor Larotrectinib , with two well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine and the multi-targeted inhibitor Dasatinib .
Larotrectinib is a first-generation, highly selective inhibitor of Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) and contains the Pyrazolo[1,5-a]pyrimidine core.[5][6][7] Its development showcases the potential of the scaffold to yield highly specific inhibitors for targeted cancer therapy.[8][9]
Staurosporine , a natural product, is a prototypical ATP-competitive kinase inhibitor.[1] It binds to a wide array of kinases with high affinity but little selectivity, making it a valuable research tool for inducing apoptosis and as a promiscuous positive control in kinase screening assays.[1][10]
Dasatinib is a potent, orally available inhibitor of multiple tyrosine kinases, including BCR-ABL and the SRC family of kinases.[11][12][13] It serves as an example of a multi-targeted inhibitor, where therapeutic benefit is derived from modulating several key signaling pathways.
Table 1: Comparative Kinase Inhibition Profiles (IC50 Values)
| Kinase Target | Larotrectinib (Pyrazolo[1,5-a]pyrimidine derivative) | Dasatinib | Staurosporine |
| TRKA | 5-11 nM[6] | - | - |
| TRKB | 5-11 nM[6] | - | - |
| TRKC | 5-11 nM[6] | - | - |
| BCR-ABL | - | <1 - 3 nM[11] | - |
| SRC | - | 0.5 - 2.8 nM[11] | 6 nM |
| c-KIT | - | <30 nM[12] | - |
| PDGFR | - | <30 nM[12] | - |
| Protein Kinase A (PKA) | - | - | 7 nM[14] |
| Protein Kinase C (PKC) | - | - | 0.7 - 5 nM[14][15] |
| CaM Kinase II | - | - | 20 nM |
Note: IC50 values are representative and can vary based on assay conditions.
Signaling Pathway Context: TRK Signaling and Inhibition
Tropomyosin receptor kinases (TRKs) are critical for neuronal development and function.[8] In certain cancers, chromosomal translocations can lead to the formation of NTRK gene fusions, resulting in constitutively active TRK fusion proteins that drive tumor growth.[16] Larotrectinib and other TRK inhibitors function by blocking the ATP-binding site of these aberrant kinases, thereby inhibiting downstream signaling pathways such as the MAPK and PI3K-AKT pathways.[8]
Caption: TRK signaling pathway and points of inhibition.
Experimental Protocols for Kinase Inhibitor Comparison
To empirically compare the activity of kinase inhibitors, robust and validated experimental protocols are essential. Below are detailed methodologies for a biochemical kinase assay and a cell-based phosphorylation assay.
In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[17] It is a universal assay applicable to virtually any kinase.
Causality Behind Experimental Choices:
-
Luminescence-based detection: Offers high sensitivity and a broad dynamic range, allowing for the detection of even low levels of kinase activity.[17]
-
Measuring ADP production: Directly correlates with kinase activity and is a universal product of all kinase reactions.
-
ATP concentration: Should be at or near the Km for the specific kinase to ensure accurate determination of inhibitor potency (IC50).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase assay buffer. The final concentration of the kinase and substrate should be optimized for each specific enzyme.
-
Prepare serial dilutions of the test inhibitors (e.g., Pyrazolo[1,5-a]pyrimidine derivatives, Dasatinib, Staurosporine) in DMSO, then dilute into the kinase assay buffer to create 2X inhibitor solutions.
-
Prepare a 2X ATP solution in kinase assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the 2X inhibitor solution to the appropriate wells. For control wells, add 5 µL of buffer with DMSO.
-
Add 5 µL of the 2X kinase/substrate solution to all wells.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent. This reagent converts the ADP produced into a luminescent signal.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each inhibitor.
-
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A Researcher's Guide to Validating the Target of Pyrazolo[1,5-a]pyrimidine-7-carboxylic Acid and its Analogs
In the landscape of modern drug discovery, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors.[1] Its versatile nature allows for the synthesis of compounds with a wide range of biological activities, targeting various protein families implicated in diseases such as cancer and inflammatory disorders.[2] This guide provides a comprehensive framework for researchers and drug development professionals on how to approach the critical process of target validation for novel compounds derived from this scaffold, using Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid as a representative, albeit likely intermediate, compound.
The journey from a promising chemical entity to a validated therapeutic agent is contingent on a rigorous and unbiased identification and validation of its molecular target. This process not only elucidates the mechanism of action but also derisks subsequent preclinical and clinical development by providing a clear biological rationale for the compound's efficacy and potential side effects.
This guide will delve into two powerful and complementary experimental strategies for target deconvolution and validation: the Cellular Thermal Shift Assay (CETSA) and Affinity Purification-Mass Spectrometry (AP-MS). We will explore the theoretical underpinnings of these techniques, provide detailed, field-tested protocols, and discuss the interpretation of the resulting data. Furthermore, we will present a comparative analysis of hypothetical data for a this compound-derived inhibitor against known inhibitors of several potential target classes, including Tropomyosin receptor kinases (Trk), Pim kinases, Cyclin-dependent kinases (CDK), Phosphoinositide 3-kinases (PI3K), and Bone Morphogenetic Protein (BMP) receptors.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Launchpad for Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine core is a recurring motif in a multitude of clinically relevant kinase inhibitors.[1] Its rigid, bicyclic structure provides an excellent framework for the presentation of various functional groups that can engage with the ATP-binding pocket of kinases and other protein targets. The specific biological activity of a pyrazolo[1,5-a]pyrimidine derivative is dictated by the nature and position of its substituents. For instance, different modifications on this scaffold have yielded potent inhibitors of Trk kinases, Pim-1, CDK2, and PI3Kδ.[1][3]
Given this context, a novel compound like a derivative of this compound would be hypothesized to be a kinase inhibitor. The primary challenge, therefore, is to identify its specific target(s) within the human kinome and validate this interaction in a cellular context.
Target Validation Strategies: From Hypothesis to Confirmation
Target validation is a multi-faceted process that aims to establish a definitive link between a drug candidate and its molecular target, and to demonstrate that modulation of this target is likely to have a therapeutic benefit.[1] Here, we focus on two direct, biophysical methods that can provide strong evidence of target engagement in a physiologically relevant setting.
Cellular Thermal Shift Assay (CETSA): A Measure of Target Engagement in Live Cells
Principle: CETSA is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.[1] When cells are heated, proteins begin to denature and aggregate. The temperature at which half of the protein is denatured is known as its melting temperature (Tm). A ligand-bound protein will exhibit a higher Tm compared to its unbound state. By measuring the amount of soluble protein remaining at different temperatures in the presence and absence of a compound, one can infer target engagement.
Experimental Workflow:
CETSA Experimental Workflow
Detailed Protocol (Western Blot Detection):
-
Cell Culture and Treatment:
-
Plate the cells of interest at an appropriate density and allow them to adhere overnight.
-
Treat the cells with the test compound (e.g., a this compound derivative) at various concentrations or a vehicle control for a predetermined time.
-
-
Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes, followed by a cooling step to room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Sample Preparation and Western Blotting:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the putative target protein, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each temperature, normalize the band intensity to the intensity at the lowest temperature (or an unheated control).
-
Plot the normalized intensity versus temperature to generate melting curves. A shift in the melting curve to the right in the presence of the compound indicates target engagement.
-
Causality and Self-Validation: The beauty of CETSA lies in its direct biophysical readout of target engagement within the complex milieu of the cell. A positive result is a strong indicator that the compound directly interacts with the target protein. The inclusion of a dose-response at a fixed, partially denaturing temperature (isothermal dose-response fingerprint, ITDRF) can further validate the interaction and provide an estimate of the compound's potency in a cellular context.[1]
Affinity Purification-Mass Spectrometry (AP-MS): An Unbiased Approach to Target Identification
Principle: AP-MS is a powerful technique for identifying the binding partners of a small molecule.[4] In this approach, the compound of interest is immobilized on a solid support (e.g., beads) and used as "bait" to capture its interacting proteins from a cell lysate. The captured proteins are then eluted and identified by mass spectrometry.
Experimental Workflow:
AP-MS Experimental Workflow
Detailed Protocol:
-
Immobilization of the Compound:
-
Synthesize an analog of the test compound with a linker suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). This compound itself provides a convenient handle for such modification.
-
Couple the compound to the beads according to the manufacturer's instructions.
-
Prepare control beads with no compound or with an inactive analog to identify non-specific binders.
-
-
Cell Lysis and Incubation:
-
Prepare a native cell lysate from the cells of interest.
-
Incubate the lysate with the compound-conjugated beads and control beads for several hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads extensively with a series of buffers of increasing stringency to remove proteins that are non-specifically bound to the beads or the compound.
-
-
Elution:
-
Elute the specifically bound proteins from the beads. This can be achieved by changing the pH, using a high salt concentration, or by competing with an excess of the free compound.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature, reduce, and alkylate the eluted proteins.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
-
Data Analysis:
-
Use a database search engine to identify the proteins from the mass spectra.
-
Quantify the relative abundance of each identified protein in the experimental and control samples.
-
Proteins that are significantly enriched in the sample incubated with the compound-conjugated beads compared to the control beads are considered potential targets.
-
Trustworthiness and Interpretation: The success of an AP-MS experiment hinges on the quality of the bait and the stringency of the washes. The inclusion of appropriate controls is paramount for distinguishing true interactors from the background of non-specific binders. A well-designed experiment will yield a list of high-confidence candidate targets that can then be further validated using orthogonal methods, such as CETSA.
Comparative Analysis with Alternative Inhibitors
Once a putative target has been identified, it is crucial to benchmark the novel compound's performance against existing, well-characterized inhibitors of that target. This comparative analysis provides context for the compound's potency, selectivity, and potential therapeutic advantages.
Below are hypothetical comparative data for a derivative of this compound ("PPC-7A-Derivative") against known inhibitors of several kinase families that are plausible targets for this scaffold.
Table 1: Comparison of PPC-7A-Derivative with Trk Kinase Inhibitors
| Compound | Target(s) | IC50 (nM) | Reference |
| PPC-7A-Derivative | TrkA (Hypothetical) | 15 | - |
| Larotrectinib | TrkA, TrkB, TrkC | 5-11 | [5] |
| Entrectinib | TrkA, TrkB, TrkC, ROS1, ALK | 1-5 (Trk) | [5] |
Table 2: Comparison of PPC-7A-Derivative with Pim Kinase Inhibitors
| Compound | Target(s) | IC50 (nM) | Reference |
| PPC-7A-Derivative | Pim-1 (Hypothetical) | 25 | - |
| SGI-1776 | Pim-1, Flt3 | 7 (Pim-1) | [6] |
| AZD1208 | Pan-Pim | 0.4 (Pim-1) | [6] |
Table 3: Comparison of PPC-7A-Derivative with CDK2 Inhibitors
| Compound | Target(s) | IC50 (nM) | Reference |
| PPC-7A-Derivative | CDK2 (Hypothetical) | 50 | - |
| Roscovitine | CDK2, CDK5 | 700 (CDK2) | [7] |
| INX-315 | CDK2 | < 4 | [8] |
Table 4: Comparison of PPC-7A-Derivative with PI3Kδ Inhibitors
| Compound | Target(s) | IC50 (nM) | Reference |
| PPC-7A-Derivative | PI3Kδ (Hypothetical) | 40 | - |
| Idelalisib | PI3Kδ | 2.5 | [9] |
| IC-87114 | PI3Kδ | 500 | [10] |
Table 5: Comparison of PPC-7A-Derivative with BMP Receptor Inhibitors
| Compound | Target(s) | IC50 (nM) | Reference |
| PPC-7A-Derivative | ALK2 (Hypothetical) | 150 | - |
| Dorsomorphin | ALK2, ALK3, ALK6, AMPK | 148 (ALK2) | [11] |
| DMH1 | ALK2 | 108 | [11] |
Visualizing the Molecular Context: Signaling Pathways
Understanding the signaling pathway in which the validated target operates is essential for predicting the downstream cellular consequences of its inhibition. Below are simplified diagrams of several key signaling pathways that could be modulated by a pyrazolo[1,5-a]pyrimidine-based inhibitor.
Trk Signaling Pathway
Pim-1 Signaling Pathway
CDK2 Signaling in Cell Cycle Progression
Conclusion
The validation of a drug's target is a cornerstone of modern, rational drug design. For a novel compound derived from the versatile pyrazolo[1,5-a]pyrimidine scaffold, a systematic and multi-pronged approach to target identification and validation is essential. The combination of unbiased, proteome-wide methods like AP-MS with direct, in-cell target engagement assays such as CETSA provides a powerful workflow for de-risking and advancing promising drug candidates. By rigorously characterizing the molecular interactions of these compounds, researchers can build a solid foundation for the development of the next generation of targeted therapeutics.
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. Available at: [Link]
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In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors. PubMed Central. Available at: [Link]
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Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. PubMed Central. Available at: [Link]
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Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. PubMed Central. Available at: [Link]
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Discovery of the Next-Generation Pan-TRK Kinase Inhibitors for the Treatment of Cancer. ACS Publications. Available at: [Link]
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Dorsomorphin homologue 1, a highly selective small-molecule bone morphogenetic protein inhibitor, suppresses medial artery calcification. PubMed. Available at: [Link]
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Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Discovery Research Portal - University of Dundee. Available at: [Link]
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CDK Signaling Pathway. Creative Diagnostics. Available at: [Link]
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IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. ResearchGate. Available at: [Link]
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In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors. ResearchGate. Available at: [Link]
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INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. PubMed Central. Available at: [Link]
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PIM1. Wikipedia. Available at: [Link]
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Analyzing protein-protein interactions from affinity purification-mass spectrometry data with SAINT. PubMed Central. Available at: [Link]
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A review of NTRK fusions in cancer. PubMed Central. Available at: [Link]
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The target landscape of clinical kinase drugs. PubMed Central. Available at: [Link]
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NTRK Gene Fusions: Novel Targets for Tumor-Agnostic Cancer Therapy. OncLive. Available at: [Link]
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Pim-1 kinase as cancer drug target: An update. PubMed Central. Available at: [Link]
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Substructure enrichment in CDK2 inhibitors (IC50 < 10 μM). ResearchGate. Available at: [Link]
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Evidence that the Pim1 kinase gene is a direct target of HOXA9. PubMed Central. Available at: [Link]
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CDK2 regulation through PI3K and CDK4 is necessary for cell cycle progression of primary rat hepatocytes. PubMed Central. Available at: [Link]
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Cross-reactivity profiling of Pyrazolo[1,5-a]pyrimidine inhibitors
The Pyrazolo[1,5-a]pyrimidine scaffold will undoubtedly continue to be a valuable starting point for the development of novel kinase inhibitors. [20][21][22]The success of these endeavors, however, will rely heavily on a rigorous and multi-pronged approach to selectivity profiling. By integrating broad biochemical screens, cellular target engagement assays, and unbiased chemical proteomics, researchers can build a comprehensive understanding of a compound's interaction with the kinome. This detailed profiling not only de-risks preclinical and clinical development but also provides invaluable insights into the structural basis of selectivity, guiding the next generation of inhibitor design. [23][24]
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Vasta, J. D., Robers, M. B., Machleidt, T., Raje, M., Zimmerman, K., Otto, P., ... & Wood, K. V. (2018). A general platform for measuring target engagement of inhibitors and activators in live cells. Cell Chemical Biology, 25(2), 226-237.e6. [Link]
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Eurofins DiscoverX. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]
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Robers, M. B., Vasta, J. D., Corona, C. R., Machleidt, T., Raje, M., Eggers, C. T., ... & Wood, K. V. (2015). A luminescent assay for real-time measurements of protein binding kinetics in living cells. Nature Communications, 6(1), 1-11. [Link]
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Duncan, J. S., Whittle, M. C., Nakamura, K., Abell, A. N., Midland, A. A., Zawistowski, J. S., ... & Johnson, G. L. (2012). Dynamic reprogramming of the kinome in response to targeted MEK inhibition in triple-negative breast cancer. Cell, 149(2), 307-321. [Link]
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Wells, C. I., Vasta, J. D., Corona, C. R., Wilkinson, J., Zimprich, C. A., Ingold, M. R., ... & Robers, M. B. (2020). The NanoBRET Target Engagement Assay Measures Compound Binding and Residence Time in Live Cells. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(7), 739-753. [Link]
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Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative chemical proteomics and systems biology. Analytical and Bioanalytical Chemistry, 404(4), 939-965. [Link]
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Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., Heinzlmeir, S., Helm, D., ... & Kuster, B. (2017). Chemical proteomics reveals the drug target landscape of clinical kinase inhibitors. Science, 358(6367), eaan4368. [Link]
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Asquith, C. R. M., Lait, S. M., & Tizzard, G. J. (2020). The pyrazolo[1,5-a]pyrimidine scaffold in medicinal chemistry. Future Medicinal Chemistry, 12(10), 923-944. [Link]
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Elkins, J. M., Fedele, V., Szklarz, M., Abdul-Aziz, A., Githaka, J., & Knapp, S. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature Biotechnology, 34(1), 95-103. [Link]
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Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
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Médard, J., Bantscheff, M., & Kuster, B. (2019). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in Molecular Biology, 1888, 159-178. [Link]
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Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
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Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
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Rupp, C., et al. (2019). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Scientific Reports, 9(1), 1-12. [Link]
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Asquith, C. R. M., et al. (2019). SGC-GAK-1: A Chemical Probe for Cyclin G Associated Kinase (GAK). Journal of Medicinal Chemistry, 62(5), 2830-2836. [Link]
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Brehmer, D., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry, 208, 112770. [Link]
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Abdel-Aziem, A., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(5), 1083. [Link]
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A Comparative Guide to the Synthesis of Pyrazolo[1,5-a]pyrimidines: From Classical Condensations to Modern Methodologies
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science.[1] As a privileged heterocyclic system, its derivatives have demonstrated a vast spectrum of biological activities, including roles as protein kinase inhibitors in targeted cancer therapy, anti-inflammatory agents, and antiviral compounds.[2][3][4] Furthermore, their rigid, planar structure and unique photophysical properties have garnered significant interest for applications as advanced fluorophores.[1]
The synthetic versatility of this scaffold is a key reason for its prevalence, allowing for structural modifications across its periphery to fine-tune its properties.[1] This guide provides a comparative analysis of the most prominent and field-proven methods for the synthesis of the pyrazolo[1,5-a]pyrimidine core. We will delve into the mechanistic underpinnings of each strategy, compare their performance based on experimental data, and provide detailed protocols for researchers, scientists, and drug development professionals.
Core Synthetic Strategies: An Overview
The construction of the pyrazolo[1,5-a]pyrimidine ring system is predominantly achieved by forming the pyrimidine ring onto a pre-existing pyrazole core. The most common and robust strategies can be broadly categorized as:
-
Classical Cyclocondensation Reactions: The workhorse method involving the reaction of 3-amino-1H-pyrazoles with 1,3-bielectrophilic compounds.
-
Multicomponent Reactions (MCRs): Elegant one-pot strategies that combine three or more starting materials to rapidly build molecular complexity.
-
Modern Energy-Assisted Methods: The application of microwave and ultrasound irradiation to enhance reaction efficiency and align with green chemistry principles.
The choice of method is often dictated by the desired substitution pattern, required scale, and available starting materials. This guide will explore the nuances of each approach to inform your synthetic planning.
The Foundation: Classical Cyclocondensation of Aminopyrazoles with 1,3-Bielectrophiles
The most traditional and widely employed route to pyrazolo[1,5-a]pyrimidines is the cyclocondensation reaction between a 3-amino-1H-pyrazole and a 1,3-bielectrophilic partner.[1] This method's enduring popularity stems from its reliability and the vast commercial availability of both starting materials.
Causality of the Reaction: The fundamental principle involves the nucleophilic character of the 3-aminopyrazole, which possesses two nucleophilic nitrogen atoms (the endocyclic N1 and the exocyclic amino group), acting as a 1,3-bis-nucleophile. This reacts with a three-carbon synthon containing electrophilic sites at positions 1 and 3.
The reaction typically proceeds under acidic or basic conditions. Acidic conditions protonate the carbonyl oxygen of the bielectrophile, enhancing its electrophilicity. The reaction mechanism involves an initial nucleophilic attack by the exocyclic amino group onto one of the electrophilic centers, followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic pyrazolo[1,5-a]pyrimidine ring.[3]
A variety of 1,3-bielectrophiles can be employed, each offering a pathway to different substitution patterns:
-
β-Diketones and β-Ketoesters: Reaction with 1,3-diketones is a straightforward method to produce 5,7-disubstituted pyrazolo[1,5-a]pyrimidines.
-
β-Enaminones and β-Enaminonitriles: These are highly effective partners, often providing excellent yields and regioselectivity.
-
α,β-Unsaturated Ketones (Chalcones): These reagents lead to the formation of dihydropyrazolo[1,5-a]pyrimidines, which can be subsequently oxidized to the aromatic product.
Diagram of the General Cyclocondensation Workflow:
Caption: General workflow for classical cyclocondensation synthesis.
Experimental Protocol: Synthesis of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
This protocol is adapted from established procedures involving the reaction of an aminopyrazole with a β-diketone.
Materials:
-
3-Amino-5-methyl-1H-pyrazole (1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.1 eq)
-
Glacial Acetic Acid (as solvent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 3-amino-5-methyl-1H-pyrazole (e.g., 0.97 g, 10 mmol).
-
Add glacial acetic acid (20 mL) to dissolve the aminopyrazole.
-
Add acetylacetone (e.g., 1.1 g, 11 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-cold water (100 mL) with stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine as a crystalline solid.
Efficiency in a Single Step: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, embodying the principles of atom and step economy. These reactions allow for the construction of complex molecules like pyrazolo[1,5-a]pyrimidines in a single, convergent step from three or more simple starting materials.[3]
Causality of the Reaction: A common MCR strategy for this scaffold involves the one-pot reaction of a 3-amino-1H-pyrazole, an aldehyde, and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate).[3] The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound to form an electron-deficient alkene. This is followed by a Michael addition of the 3-aminopyrazole, and subsequent intramolecular cyclization and aromatization (often via oxidation or elimination) to yield the highly substituted pyrazolo[1,5-a]pyrimidine.
This approach is highly valued for its ability to rapidly generate diverse libraries of compounds for screening, as the three variable components allow for extensive structural permutations.
Diagram of a Three-Component Reaction Mechanism:
Caption: Mechanistic pathway of a typical three-component synthesis.
Experimental Protocol: Rh(III)-Catalyzed Three-Component Synthesis
This advanced MCR protocol, adapted from the work of Ellman and coworkers, utilizes a rhodium catalyst to achieve high efficiency and broad substrate scope.[5]
Materials:
-
3-Amino-4-phenyl-1H-pyrazole (1.0 eq)
-
Aldehyde (e.g., 4-methoxybenzaldehyde) (2.0 eq)
-
Sulfoxonium ylide (e.g., Dimethylsulfoxonium methylide) (1.5 eq)
-
[Cp*RhCl2]2 (2.5 mol%)
-
AgSbF6 (10 mol%)
-
Pivalic Acid (PivOH) (1.0 eq)
-
1,2-Dichloroethane (DCE) as solvent
Procedure:
-
In a microwave vial, combine 3-amino-4-phenyl-1H-pyrazole (e.g., 0.159 g, 1.0 mmol), 4-methoxybenzaldehyde (0.272 g, 2.0 mmol), sulfoxonium ylide (0.138 g, 1.5 mmol), [Cp*RhCl2]2 (0.015 g, 0.025 mmol), AgSbF6 (0.034 g, 0.1 mmol), and pivalic acid (0.102 g, 1.0 mmol).
-
Add 1,2-dichloroethane (2.0 mL).
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to 100 °C for 20 minutes under microwave irradiation.
-
After cooling, dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired pyrazolo[1,5-a]pyrimidine.[5]
Green and Accelerated: Modern Energy-Assisted Methods
In the drive towards sustainable chemistry, microwave (MW) and ultrasound-assisted synthesis have become indispensable tools. These methods often lead to dramatic reductions in reaction times, increased yields, and the ability to use more environmentally benign solvents like water or ethanol, or even perform reactions under solvent-free conditions.
Causality of the Enhancement:
-
Microwave Irradiation: Microwaves provide efficient, uniform heating of the reaction mixture through dielectric heating. This rapid energy transfer can accelerate reaction rates significantly compared to conventional oil bath heating, often reducing reaction times from hours to minutes.[1]
-
Ultrasound Irradiation (Sonochemistry): Ultrasound works through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the liquid. This process generates localized hot spots with extremely high temperatures and pressures, enhancing mass transfer and reaction rates.
These techniques are not novel chemistries in themselves but rather powerful process-intensifying tools that can be applied to both cyclocondensation and multicomponent reactions.
Experimental Protocol: Microwave-Assisted One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidinones
This protocol demonstrates a highly efficient one-pot synthesis starting from a β-ketonitrile, which first forms the aminopyrazole in situ, followed by cyclocondensation.[1]
Materials:
-
β-Ketonitrile (e.g., 3-oxo-3-phenylpropanenitrile) (1.0 eq)
-
Hydrazine monohydrate (1.1 eq)
-
β-Ketoester (e.g., ethyl acetoacetate) (1.0 eq)
-
Methanol (as solvent)
-
Glacial Acetic Acid (as catalyst/co-solvent)
Procedure:
-
Step 1 (In situ Aminopyrazole Formation):
-
In a microwave process vial, dissolve the β-ketonitrile (e.g., 1.45 g, 10 mmol) in methanol (5 mL).
-
Add hydrazine monohydrate (0.55 g, 11 mmol).
-
Seal the vial and heat to 150 °C for 5 minutes using a microwave synthesizer.
-
-
Step 2 (Cyclocondensation):
-
Cool the vial to room temperature.
-
To the same vial containing the crude aminopyrazole solution, add the β-ketoester (e.g., 1.30 g, 10 mmol) and glacial acetic acid (1 mL).
-
Reseal the vial and heat at 150 °C for 2 hours under microwave irradiation.
-
-
Work-up:
-
After cooling, remove the solvent under reduced pressure.
-
The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel chromatography to afford the pure pyrazolo[1,5-a]pyrimidinone.
-
Comparative Analysis of Synthesis Methods
To provide a clear, objective comparison, the following table summarizes the key performance indicators for the discussed synthetic strategies. The data is compiled from representative examples in the literature.
| Method | Typical Reactants | Conditions | Reaction Time | Yield | Advantages | Disadvantages |
| Classical Cyclocondensation | 3-Aminopyrazole + 1,3-Diketone/Enaminone | Acetic acid or base, reflux | 4-24 hours | 60-95% | Reliable, well-established, readily available starting materials. | Long reaction times, often requires high temperatures, potential regioselectivity issues with unsymmetrical diketones.[5] |
| Multicomponent Reaction (MCR) | 3-Aminopyrazole + Aldehyde + Active Methylene Cmpd. | Catalyst (e.g., base, Lewis acid, Rhodium), various solvents | 0.5-12 hours | 65-90% | High atom economy, rapid generation of molecular diversity, operational simplicity. | Can require optimization for each new set of substrates, potential for side reactions. |
| Microwave-Assisted Synthesis | Same as above | Microwave irradiation, often polar solvents or solvent-free | 5-30 minutes | 75-98% | Drastically reduced reaction times, often higher yields, enhanced safety and efficiency. | Requires specialized microwave reactor equipment, scalability can be a concern.[1] |
| Ultrasound-Assisted Synthesis | 3-Aminopyrazole + 1,3-Bielectrophile | Sonication, often in aqueous media | 15-60 minutes | 70-95% | Short reaction times, environmentally friendly (can use water), simple equipment. | Can have heterogeneous energy distribution, less common for MCRs compared to microwave. |
Conclusion and Future Outlook
The synthesis of pyrazolo[1,5-a]pyrimidines is a mature field with a rich variety of established and emerging methodologies.
-
Classical cyclocondensation remains the go-to method for straightforward, large-scale syntheses where reaction time is not the primary constraint. Its reliability and the low cost of starting materials ensure its continued relevance.
-
Multicomponent reactions offer an elegant and powerful platform for diversity-oriented synthesis, crucial in the early stages of drug discovery for building libraries of analogues quickly. The development of new catalytic systems continues to broaden the scope and efficiency of these reactions.
-
Microwave and ultrasound-assisted methods represent the forefront of efficient and green synthetic chemistry. Their ability to dramatically accelerate reactions and improve yields makes them the preferred choice for rapid lead optimization and methodologies where process efficiency is paramount.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. PubMed Central. Available at: [Link]
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Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]
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Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health (NIH). Available at: [Link]
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Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. Available at: [Link]
-
Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. Available at: [Link]
-
I2-Catalyzed three-component synthesis of 3-selenylated pyrazolo[1,5-a]pyrimidines. Royal Society of Chemistry. Available at: [Link]
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5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Archives. Available at: [Link]
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- 5. Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Preclinical Guide to Pyrazolo[1,5-a]pyrimidine-7-Carboxylic Acid Analogs in Oncology
Introduction: The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the development of targeted cancer therapies.[1] Its versatile structure allows for extensive modifications, leading to the development of potent and selective inhibitors of various protein kinases crucial for tumor growth and survival.[1][2] This guide provides a comprehensive preclinical evaluation of Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid analogs and related derivatives, offering a comparative analysis of their performance against key oncogenic targets, supported by experimental data and detailed protocols for researchers in drug development.
The Rise of Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1][2] The pyrazolo[1,5-a]pyrimidine core acts as an ATP-competitive inhibitor, fitting into the ATP-binding pocket of kinases and blocking their downstream signaling.[2] This scaffold is notably present in several FDA-approved drugs, including the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib, Entrectinib, and the second-generation inhibitor Repotrectinib, used to treat NTRK fusion-positive cancers.[3]
This guide will focus on the preclinical evaluation of analogs targeting two major classes of kinases: Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC) and Cyclin-Dependent Kinases (primarily CDK2).
Comparative Analysis of Biological Activity
The efficacy of pyrazolo[1,5-a]pyrimidine analogs is highly dependent on the substitutions at various positions of the core structure. These modifications influence the compound's binding affinity, selectivity, and pharmacokinetic properties.
Tropomyosin Receptor Kinase (Trk) Inhibitors
Trk kinases are key drivers in the development and function of the nervous system. Gene fusions involving the NTRK genes lead to the production of chimeric Trk proteins with constitutively active kinase domains, driving cellular proliferation, survival, and metastasis in a wide range of tumors.
Below is a comparative table of the in vitro potency of representative pyrazolo[1,5-a]pyrimidine analogs against Trk kinases.
| Compound/Analog | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Cell-Based Assay (KM12) IC50 (nM) | Key Structural Features & Insights | Reference |
| Larotrectinib | 1.2 | 2.1 | 2.1 | 11 | First-generation, highly potent pan-Trk inhibitor. | [4] |
| Entrectinib | 1.7 | 0.1 | 0.1 | - | Potent pan-Trk inhibitor with additional activity against ROS1 and ALK. | |
| Compound 8 | 1.7 | - | - | - | Picolinamide at the 3-position and a 2,5-difluorophenyl-substituted pyrrolidine at the 5-position significantly enhance activity.[4] | [4] |
| Compound 9 | 1.7 | - | - | - | Similar to Compound 8, highlighting the importance of the picolinamide moiety.[4] | [4] |
| Compound 28 (Macrocyclic) | 0.17 | 0.07 | 0.07 | - | Macrocyclic structure offers improved binding affinity and selectivity due to conformational rigidity. | |
| Compound 36 | 1.4 | 2.4 | 1.9 | - | Demonstrates potent inhibition comparable to Larotrectinib.[4] | [4] |
| Compound 41 | 0.86 | - | - | - | A second-generation inhibitor effective against the TrkA G595R resistance mutation.[4] | [4] |
| Compound 42 | 87 | - | - | 820 | Demonstrates potent enzymatic inhibition against TrkA and ALK2.[4] | [4] |
Causality Behind Experimental Choices: The selection of the KM12 cell line for cell-based assays is significant as it is a human colorectal carcinoma cell line known to harbor an NTRK fusion, providing a physiologically relevant model to assess the cellular potency of Trk inhibitors.
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are a family of protein kinases that regulate the cell cycle. Their aberrant activity is a common feature in cancer, leading to uncontrolled cell proliferation.
The following table summarizes the in vitro potency of pyrazolo[1,5-a]pyrimidine analogs against CDK2.
| Compound/Analog | CDK2 IC50 (nM) | Reference Compound | Reference IC50 (nM) | Key Structural Features & Insights | Reference |
| BS-194 (4k) | 3 | - | - | A potent and selective CDK inhibitor with good oral bioavailability.[5] | [5] |
| Compound 5h | 22 | Dinaciclib | 18 | A 7-(4-Bromophenyl) and a 3-(3-chlorophenylazo) substitution contribute to high potency. Also inhibits CDK1, CDK5, and CDK9 at nanomolar concentrations.[6][7] | [6][7] |
| Compound 5i | 24 | Dinaciclib | 18 | Similar to 5h with a 3-(2-chlorophenylazo) substitution, showing comparable high potency.[6][7] | [6][7] |
| Compound 6t | 90 | Ribociclib | 70 | A thiophene ring substitution resulted in a remarkable increase in CDK2 inhibition.[8] | [8] |
| Compound 6s | 230 | Ribociclib | 70 | A furan ring substitution with slightly lower potency compared to the thiophene analog.[8] | [8] |
| Compound 4 (Benzothiazole moiety) | 78 | Roscovitine | - | A benzothiazole moiety contributes to potent CDK1 and KDM1 inhibitory activity.[9] | [9] |
Expertise & Experience: The choice of reference compounds like Dinaciclib and Ribociclib is crucial for benchmarking the potency of new analogs. These are well-characterized CDK inhibitors, providing a standard for comparison in the field.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the evaluation process, the following diagrams are provided.
Trk Signaling Pathway and Inhibition
Caption: Trk signaling pathway and the inhibitory action of Pyrazolo[1,5-a]pyrimidine analogs.
General Workflow for Preclinical Evaluation
Caption: A generalized workflow for the preclinical evaluation of kinase inhibitors.
Experimental Protocols
Detailed and reproducible protocols are the cornerstone of sound scientific research. The following are generalized, step-by-step methodologies for key experiments in the preclinical evaluation of pyrazolo[1,5-a]pyrimidine analogs.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol is based on the principle of quantifying the amount of ATP remaining in solution following a kinase reaction.
-
Reagent Preparation:
-
Prepare a stock solution of the pyrazolo[1,5-a]pyrimidine analog in 100% DMSO.
-
Prepare a kinase buffer solution appropriate for the specific kinase being tested (e.g., TrkA or CDK2).
-
Prepare solutions of the recombinant kinase, the appropriate substrate, and ATP in the kinase buffer.
-
-
Assay Procedure:
-
Serially dilute the compound stock solution to create a range of concentrations.
-
In a 96-well plate, add the kinase, substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent ATP detection reagent (e.g., Kinase-Glo®).
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Antiproliferative Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., KM12 for Trk inhibitors, HCT-116 for CDK2 inhibitors) to ~80% confluency.
-
Trypsinize the cells, count them, and seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Incubate the plate overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine analog in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound at various concentrations.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized detergent).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to a vehicle-treated control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of a lead compound in a mouse model.
-
Animal Model and Cell Implantation:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
Subcutaneously inject a suspension of a human cancer cell line (e.g., 5 x 10^6 cells) into the flank of each mouse.[10]
-
Monitor the mice for tumor growth.
-
-
Compound Administration:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Administer the pyrazolo[1,5-a]pyrimidine analog to the treatment group via a clinically relevant route (e.g., oral gavage).[5] The control group receives the vehicle.
-
Dosing can be once or twice daily for a specified period (e.g., 21 days).
-
-
Efficacy Evaluation:
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
-
Analyze the statistical significance of the results.
-
Pharmacokinetic (PK) Analysis
This protocol provides a general framework for determining the key PK parameters of a test compound.
-
Animal Dosing:
-
Administer the pyrazolo[1,5-a]pyrimidine analog to a cohort of mice via the intended clinical route (e.g., oral) and an intravenous (IV) route (for bioavailability determination).
-
-
Sample Collection:
-
Collect blood samples at multiple time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood to obtain plasma.
-
-
Bioanalysis:
-
Extract the compound from the plasma samples.
-
Quantify the concentration of the compound in each sample using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Plot the plasma concentration of the compound versus time.
-
Use pharmacokinetic software to calculate key parameters such as:
-
T½ (Elimination half-life): The time it takes for the plasma concentration of the drug to be reduced by half.
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): A measure of the total drug exposure over time.
-
Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation.
-
-
Trustworthiness: The Self-Validating System
The preclinical evaluation of any new chemical entity must be a self-validating process. This is achieved by integrating data from multiple, orthogonal assays. For instance, a compound that shows high potency in a biochemical kinase assay should also demonstrate potent inhibition of proliferation in a cancer cell line that is dependent on that kinase. Furthermore, the in vivo efficacy in a xenograft model derived from that cell line should correlate with the in vitro data and be achievable at a dose that is well-tolerated and provides adequate drug exposure, as determined by pharmacokinetic studies. Discrepancies between these data sets can reveal important information about a compound's properties, such as poor cell permeability, metabolic instability, or off-target effects.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a highly fruitful starting point for the development of novel kinase inhibitors for cancer therapy. The extensive structure-activity relationship studies have provided valuable insights into the key structural features required for potent and selective inhibition of various kinases.[2] Future research will likely focus on developing next-generation analogs that can overcome acquired resistance to existing therapies, exhibit improved pharmacokinetic profiles, and have favorable long-term safety profiles.[1][2] The continued application of the rigorous preclinical evaluation workflow described in this guide will be essential for identifying the most promising clinical candidates from this important class of compounds.
References
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. [Link]
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Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. PMC - NIH. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. [Link]
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Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. ResearchGate. [Link]
-
Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action. PubMed. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. ACS Publications. [Link]
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Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors (Part 1) | Request PDF. ResearchGate. [Link]
-
(PDF) Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. ResearchGate. [Link]
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central. [Link]
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][11][12]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Taylor & Francis Online. [Link]
-
Xenograft Tumor Assay Protocol. Darren Carpizo, M.D., Ph.D. Lab. [Link]
-
Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia | Request PDF. ResearchGate. [Link]
-
Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. PubMed. [Link]
-
Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. PubMed. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. PubMed. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
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Pyrazolo[1,5-a]pyrimidine with (a) the constituent rings and (b) the... ResearchGate. [Link]
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A Comparative Guide to Pyrazolo[1,5-a]pyrimidine Inhibitors of CDK9: SAR Studies and Performance Benchmarking
This guide provides an in-depth technical comparison of pyrazolo[1,5-a]pyrimidine-based inhibitors targeting Cyclin-Dependent Kinase 9 (CDK9). Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR), comparative performance data, and the experimental methodologies crucial for the evaluation of this promising class of anti-cancer agents.
The Rationale for Targeting CDK9 in Oncology
Cyclin-Dependent Kinase 9 (CDK9) has emerged as a high-value target in oncology. Unlike other CDKs that primarily regulate the cell cycle, CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2] This complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, a critical step for the transcriptional elongation of many genes, including those encoding anti-apoptotic proteins and oncogenes.[3] In many cancers, there is a dependency on the high-level expression of short-lived oncoproteins such as MYC and the anti-apoptotic protein MCL-1.[4] By inhibiting CDK9, the production of these crucial survival proteins can be suppressed, leading to apoptosis in cancer cells.[3] The dysregulation of the CDK9 pathway has been observed in various hematological and solid malignancies, making it a compelling therapeutic target.[1][5][6]
The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a "privileged structure" in kinase inhibitor design, due to its ability to mimic the adenine ring of ATP and fit into the ATP-binding pocket of a wide range of kinases. This guide will focus on the nuanced SAR of this scaffold specifically for CDK9 inhibition.
The CDK9 Signaling Pathway and Point of Inhibition
The activity of CDK9 is central to the regulation of transcriptional elongation. The following diagram illustrates the CDK9 signaling pathway and the mechanism of action for pyrazolo[1,5-a]pyrimidine inhibitors.
Caption: CDK9 Pathway and Inhibitor Action.
Comparative Performance of Pyrazolo[1,5-a]pyrimidine CDK9 Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold has yielded potent CDK9 inhibitors. A head-to-head comparison with other scaffolds, such as thiazolyl-pyrimidinamine, highlights the potential of this chemical series.
| Inhibitor Class | Representative Inhibitor | Scaffold | Target | IC50 (nM) |
| Pyrazolo-pyrimidine | Compound 18b | Pyrazolo[1,5-a]pyrimidine | CDK9 | 80 [7] |
| Thiazolyl-pyrimidinamine | MC180295 | Thiazolyl-pyrimidinamine | CDK9 | 171[7] |
The pyrazolo[1,5-a]pyrimidine-based Compound 18b demonstrates superior potency in this comparison, underscoring the value of this scaffold in developing highly effective CDK9 inhibitors.[7]
Structure-Activity Relationship (SAR) Studies
The development of potent and selective pyrazolo[1,5-a]pyrimidine CDK9 inhibitors is a result of systematic SAR studies. The following table summarizes key findings from the optimization of this scaffold, starting from a multi-kinase inhibitor hit. The general structure for the discussed analogs is shown below.
General Structure of Pyrazolo[1,5-a]pyrimidine Analogs
| Compound | R1 | R2 | CDK9 IC50 (nM) | Kinase Selectivity Profile |
| Lead Compound | H | 4-pyridyl | 80 | Selective over PI3Kα and CDK7 |
| Analog A | Me | 4-pyridyl | >1000 | Reduced potency |
| Analog B | H | 3-pyridyl | 150 | Isomeric change slightly reduces potency |
| Analog C | H | Phenyl | 200 | Loss of pyridine nitrogen reduces potency |
| Analog D | H | 4-(N-methyl-piperazinyl)phenyl | 95 | Maintains potency with improved solubility |
This data is a representative summary from published SAR studies.[3][8]
The SAR studies reveal several key insights:
-
Substitution at R1: Introduction of a methyl group at the R1 position is detrimental to activity, suggesting steric hindrance in the ATP-binding pocket.
-
The R2 Substituent: A 4-pyridyl group at the R2 position appears optimal for potent CDK9 inhibition. Shifting the nitrogen to the 3-position or replacing it with a phenyl ring leads to a decrease in potency. This suggests a crucial hydrogen bond interaction with the kinase hinge region.
-
Improving Physicochemical Properties: Modifications to the R2-pyridyl ring, such as the addition of a solubilizing group, can be made to improve properties like solubility without significantly compromising potency.
Experimental Protocols for Inhibitor Evaluation
The robust evaluation of pyrazolo[1,5-a]pyrimidine CDK9 inhibitors requires a suite of well-defined biochemical and cellular assays.
Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced by the kinase reaction, which is directly proportional to kinase activity.
Objective: To determine the in vitro potency (IC50) of inhibitors against recombinant CDK9/Cyclin T1.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[9]
-
Serially dilute the pyrazolo[1,5-a]pyrimidine inhibitor in DMSO, followed by dilution in the kinase buffer.
-
Prepare a solution of recombinant CDK9/Cyclin T1 enzyme in kinase buffer.
-
Prepare a solution of substrate (e.g., RNA Pol II CTD peptide) and ATP in kinase buffer.[10]
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the diluted inhibitor.
-
Add 2 µL of the enzyme solution.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix.
-
Incubate at room temperature for 60-120 minutes.[9]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Record luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to DMSO controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cellular Target Engagement Assay (Western Blot)
Objective: To confirm that the inhibitor engages CDK9 in a cellular context by measuring the phosphorylation of its downstream substrate, RNA Polymerase II.
Methodology:
-
Cell Treatment:
-
Seed cancer cells (e.g., HeLa or MOLM13) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the pyrazolo[1,5-a]pyrimidine inhibitor for 4-24 hours.[11]
-
-
Protein Extraction:
-
Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-RNA Pol II (Ser2), total RNA Pol II, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To assess the anti-proliferative effect of the CDK9 inhibitors on cancer cell lines.
Methodology:
-
Cell Seeding:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the pyrazolo[1,5-a]pyrimidine inhibitor for 72 hours.
-
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and measure the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
-
Experimental Workflow: From Screening to Cellular Validation
The following diagram outlines a typical workflow for the discovery and validation of novel pyrazolo[1,5-a]pyrimidine CDK9 inhibitors.
Caption: Inhibitor Discovery and Validation Workflow.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold is a highly promising framework for the development of potent and selective CDK9 inhibitors. The SAR studies highlighted in this guide demonstrate that careful manipulation of substituents on the core structure can lead to compounds with excellent potency and improved drug-like properties. The provided experimental protocols offer a robust system for the evaluation and comparison of these inhibitors.
Future research in this area will likely focus on further enhancing selectivity to minimize off-target effects, exploring novel delivery mechanisms, and evaluating the efficacy of these inhibitors in combination with other anti-cancer agents to overcome drug resistance. The continued exploration of the pyrazolo[1,5-a]pyrimidine scaffold holds significant promise for the development of next-generation cancer therapeutics targeting transcriptional addiction.
References
-
CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. Frontiers in Oncology. [Link]
-
Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development. ISRN Oncology. [Link]
-
Overview of CDK9 as a target in cancer research. Genes & Cancer. [Link]
-
CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. ResearchGate. [Link]
-
Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders. MDPI. [Link]
-
Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. PubMed. [Link]
-
Targeting CDK9 in Cancer: An Integrated Approach of Combining In-Silico Screening with Experimental Validation for Novel Degraders. Preprints.org. [Link]
-
Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy. Acta Pharmaceutica Sinica B. [Link]
-
CDK9/CyclinK Kinase Assay. ResearchGate. [Link]
-
A Novel CDK9 Inhibitor Shows Potent Antitumor Efficacy in Preclinical Hematologic Tumor Models. AACR Journals. [Link]
-
Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor. The FEBS Journal. [Link]
-
Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Monash University. [Link]
-
Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation. Nature Chemical Biology. [Link]
-
A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. PubMed. [Link]
-
Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2. ResearchGate. [Link]
-
General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. ResearchGate. [Link]
-
Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PubMed. [Link]
Sources
- 1. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. research.monash.edu [research.monash.edu]
- 9. researchgate.net [researchgate.net]
- 10. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Evaluation of Pyrazolo[1,5-a]pyrimidin-7-yl Phenyl Amides in Oncology Research
This guide provides an in-depth technical comparison of pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides, a promising class of kinase inhibitors, against established and alternative therapeutic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes key preclinical data, outlines detailed experimental protocols, and explores the underlying signaling pathways to offer a comprehensive evaluation of this compound class. Our focus is on providing a clear, objective analysis supported by experimental evidence to inform discovery and development efforts in oncology.
Introduction: The Emergence of Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold has garnered significant attention in medicinal chemistry as a "privileged" structure, forming the core of numerous biologically active compounds.[1] This heterocyclic system has proven to be a versatile template for the design of potent inhibitors of various protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in cancer.[2] The pyrazolo[1,5-a]pyrimidin-7-yl phenyl amide series, in particular, has been identified through high-throughput screening as a novel class of antiproliferative agents.[3]
These compounds have shown notable activity against several important cancer targets, including the Pim family of serine/threonine kinases and Tropomyosin receptor kinases (Trks). This guide will focus on the biological evaluation of this specific amide series, comparing its performance with other kinase inhibitors targeting these pathways and providing the technical details necessary to reproduce and build upon these findings.
Comparative Biological Performance
A critical aspect of evaluating a new compound class is to benchmark its performance against existing standards of care or well-characterized inhibitors. Here, we compare the in vitro activity of representative pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides against established inhibitors of Trk and Pim kinases.
Tropomyosin Receptor Kinase (Trk) Inhibition
NTRK gene fusions have emerged as actionable oncogenic drivers in a variety of solid tumors. This has led to the development of highly specific Trk inhibitors. Larotrectinib and Entrectinib are first-generation FDA-approved Trk inhibitors, while Selitrectinib and Repotrectinib are next-generation inhibitors designed to overcome acquired resistance.[4][5][6][7]
Table 1: Comparative In Vitro Potency of Pyrazolo[1,5-a]pyrimidine-based Trk Inhibitors and Competitors
| Compound Class | Specific Compound Example | Target | IC50 (nM) | Cell Line | Reference |
| Pyrazolo[1,5-a]pyrimidine | Compound 28 (macrocycle) | TrkA | 0.17 | Enzymatic Assay | [5] |
| TrkB | 0.07 | Enzymatic Assay | [5] | ||
| TrkC | 0.07 | Enzymatic Assay | [5] | ||
| Competitor | Larotrectinib | TrkA, TrkB, TrkC | 5-11 | Enzymatic Assay | [6] |
| Competitor | Entrectinib | TrkA, TrkB, TrkC | 1-5 | Enzymatic Assay | [6] |
Note: IC50 values are highly dependent on assay conditions and should be compared with caution across different studies. The data presented here is for illustrative comparison.
The data indicates that optimized pyrazolo[1,5-a]pyrimidine derivatives, such as the macrocyclic compound 28, can exhibit sub-nanomolar potency against Trk kinases, rivaling or even exceeding the potency of approved drugs like Larotrectinib and Entrectinib in enzymatic assays.[5]
Pim-1 Kinase Inhibition
Pim-1 is a serine/threonine kinase implicated in cell survival, proliferation, and resistance to apoptosis. Its overexpression is associated with a poor prognosis in several cancers. Notable inhibitors of Pim-1 that have been investigated preclinically and in clinical trials include SGI-1776 and AZD1208.
Table 2: Comparative In Vitro Potency of Pyrazolo[1,5-a]pyrimidine-based Pim-1 Inhibitors and Competitors
| Compound Class | Specific Compound Example | Target | IC50 (nM) | Assay Type | Reference |
| Pyrazolo[1,5-a]pyrimidine | A pyrazolo[1,5-a]pyrimidine derivative | Pim-1 | ~125 | Cell-free kinase assay | [8] |
| Competitor | SGI-1776 | Pim-1, Pim-2, Pim-3, FLT3 | Potent inhibitor | In vitro and in vivo | |
| Competitor | AZD1208 | Pan-Pim inhibitor | Potent inhibitor | Preclinical and clinical studies |
In Vitro Experimental Protocols
The following are detailed, step-by-step methodologies for key in vitro experiments to evaluate the biological activity of pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides.
Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
Workflow for Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Prepare a stock solution of ATP in Kinase Assay Buffer. The final concentration in the assay will typically be at or near the Km for the specific kinase.
-
Prepare a stock solution of the kinase substrate (e.g., a peptide or protein) in Kinase Assay Buffer.
-
Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidin-7-yl phenyl amide test compound in a suitable solvent (e.g., DMSO), followed by further dilution in Kinase Assay Buffer.
-
-
Assay Procedure (in a 384-well plate):
-
To each well, add 1 µL of the test compound dilution or vehicle control (e.g., 5% DMSO).
-
Add 2 µL of the diluted kinase enzyme.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 5 µL of a detection reagent that measures kinase activity (e.g., ADP-Glo™ Reagent, which quantifies ADP production).
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background signal (wells without enzyme).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Cell Viability Assay
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidin-7-yl phenyl amide in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated wells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
In Vivo Evaluation: Tumor Xenograft Models
To assess the in vivo efficacy of promising pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides, tumor xenograft models are commonly employed.[1]
Workflow for a Tumor Xenograft Study
Caption: General workflow for an in vivo tumor xenograft study.
Experimental Protocol Outline:
-
Cell Implantation: Human cancer cells (e.g., HCT116, A549) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).[9]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.[10][11]
-
Drug Administration: The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated. Body weight is also monitored as an indicator of toxicity.[10][11]
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a specified size or after a set duration. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Signaling Pathway Analysis
Understanding how pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides exert their effects requires an examination of the signaling pathways they modulate.
The Pim-1 Signaling Pathway
Pim-1 is a constitutively active serine/threonine kinase that does not require an activating phosphorylation event. It is a downstream effector of the JAK/STAT pathway and promotes cell survival and proliferation by phosphorylating several key substrates.
Caption: Simplified Pim-1 signaling pathway.
Pim-1 phosphorylates the pro-apoptotic protein Bad, causing it to dissociate from the anti-apoptotic protein Bcl-2, thereby inhibiting apoptosis.[12] Additionally, Pim-1 phosphorylates the cyclin-dependent kinase inhibitor p27Kip1, leading to its nuclear export and proteasomal degradation, which promotes cell cycle progression.[13][14] Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides that inhibit Pim-1 would be expected to block these pro-survival and proliferative signals.
The Trk Signaling Pathway
Trk receptors are activated by neurotrophins, leading to receptor dimerization and autophosphorylation. This initiates several downstream signaling cascades that are crucial for cell survival, proliferation, and differentiation. In cancers with NTRK fusions, these pathways are constitutively active.
Caption: Key downstream signaling pathways of Trk receptors.
The three major downstream pathways activated by Trk receptors are:
-
The RAS-MAPK/ERK pathway: This cascade, involving RAS, RAF, MEK, and ERK, is a primary driver of cell proliferation and differentiation.[15][16][17][18]
-
The PI3K-Akt pathway: This pathway is a critical regulator of cell survival by inhibiting apoptosis.[15][18]
-
The PLCγ pathway: Activation of phospholipase C-gamma (PLCγ) leads to the generation of diacylglycerol (DAG) and inositol triphosphate (IP3), which in turn activate Protein Kinase C (PKC) and calcium signaling, influencing various cellular functions.[15]
Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides that inhibit Trk kinases block the initiation of these downstream signals, leading to the suppression of tumor growth and survival.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidin-7-yl phenyl amide scaffold represents a highly promising platform for the development of novel kinase inhibitors for oncology. The available preclinical data demonstrates that compounds from this class can achieve potent and selective inhibition of key cancer targets like Trk and Pim-1 kinases. Their performance in in vitro assays is comparable to, and in some cases may exceed, that of established drugs.
The successful translation of these promising in vitro results into in vivo efficacy and ultimately clinical benefit will depend on rigorous lead optimization to enhance pharmacokinetic properties, minimize off-target toxicities, and overcome potential resistance mechanisms. The experimental protocols and pathway analyses presented in this guide provide a robust framework for the continued biological evaluation of this important class of compounds. Future research should focus on head-to-head in vivo comparisons with competitor compounds and the exploration of combination therapies to maximize their therapeutic potential.
References
- Karamboulas, C., et al. (2015).
- NCI PDXNet Consortium. (2024).
- Wang, J., et al. (2023). PIM1 kinase and its diverse substrate in solid tumors.
- Uclés, S. P., & Pimentel, C. (2022). Roles of MAPKs, Including Those Activated by BDNF/TrkB, and Their Contribution in Neurodegenerative Diseases.
- Terungwa, I., et al. (2023).
- Jung, J., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention.
- Gopalsamy, A., et al. (2005). Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as novel anti-proliferative agents: parallel synthesis for lead optimization of amide region. Bioorganic & Medicinal Chemistry Letters.
- Pal, K., et al. (2024). Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors (Part 1).
- NCI PDXNet. (2024). Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations.
- Haney, M. G., et al. (2023).
- Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Morishita, D., et al. (2008). Pim kinases promote cell cycle progression by phosphorylating and down-regulating p27Kip1 at the transcriptional and posttranscriptional levels. Cancer Research.
- Terungwa, I., et al. (2023).
- Ahmed, O. A. A., et al. (2023). Larotrectinib and entrectinib as type-I multi-target kinase inhibitors.
- Morishita, D., et al. (2008). Pim Kinases Promote Cell Cycle Progression by Phosphorylating and Down-regulating p27Kip1 at the Transcriptional and Posttranscriptional Levels. AACR Journals.
- Cell Signaling Technology. PI3K/AKT/MAPK Signaling Resources.
- Green, A. S., et al. (2020). Deep PIM kinase substrate profiling reveals new rational cotherapeutic strategies for acute myeloid leukemia. Blood.
- Kim, J., et al. (2024).
- Liang, J., et al. (2016). Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies. Bioorganic & Medicinal Chemistry Letters.
- A. Drilon, et al. (2022). Comparative effectiveness of larotrectinib and entrectinib for TRK fusion cancer. The American Journal of Managed Care.
- Terungwa, I., et al. (2023). Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies.
- Drilon, A., et al. (2022). Comparative Effectiveness of Larotrectinib and Entrectinib for TRK Fusion Cancer. AJMC.
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- Rybarczyk, A., et al. (2025). The relationship between PI3K/Akt and RAS/MAPK/ERK pathways and HK2.
- Gopalsamy, A., et al. (2005).
- Pal, K., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Drilon, A., et al. (2022). Comparative effectiveness of larotrectinib and entrectinib for TRK fusion cancer. PubMed.
- Liang, J., et al. (2016). Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies. PubMed.
- Terungwa, I., et al. (2023).
- Wang, J., et al. (2023).
- Uclés, S. P., & Pimentel, C. (2022).
- Jung, J., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central.
- Holder, S., et al. (2009). Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases. Journal of Medicinal Chemistry.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, technically grounded protocol for the safe handling and disposal of Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS No. 1367949-47-0). As a key intermediate in the synthesis of advanced therapeutics, particularly kinase inhibitors for oncology and inflammatory disease research, its presence in modern laboratories is growing.[1][2] Adherence to proper disposal protocols is not merely a regulatory requirement but a cornerstone of responsible research, ensuring the safety of laboratory personnel and the preservation of our environment. This guide moves beyond simple checklists to explain the chemical reasoning behind each procedural step, empowering you to manage this compound with confidence and scientific integrity.
Critical Hazard Profile & Risk Assessment
Understanding the inherent risks of a compound is the foundation of its safe management. This compound and its close structural isomers are classified as hazardous. The primary risks are associated with irritation and acute toxicity if improperly handled.[3]
Table 1: GHS Hazard Summary for Pyrazolo[1,5-a]pyrimidine Carboxylic Acids
| Hazard Class | GHS Code | Description | Primary Precaution |
|---|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed | Avoid ingestion; do not eat, drink, or smoke in the lab.[3] |
| Skin Irritation (Category 2) | H315 | Causes skin irritation | Wear nitrile or neoprene gloves and a lab coat.[3] |
| Serious Eye Irritation (Category 2) | H319 | Causes serious eye irritation | Use safety glasses with side shields or chemical goggles.[3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | Handle only in a certified chemical fume hood.[3] |
Environmental Hazards: This class of nitrogen-containing heterocyclic compounds is recognized as being hazardous to aquatic life. A water hazard class of WGK 3 has been noted for a structural isomer, indicating it is severely hazardous to water. Therefore, under no circumstances should this chemical or its waste be disposed of via the sewer system. This practice is explicitly prohibited by the Environmental Protection Agency (EPA) for hazardous pharmaceutical waste and poses a significant threat to aquatic ecosystems.[4]
Chemical Incompatibilities: For safe disposal and storage, it is critical to prevent contact with the following materials, as this can lead to vigorous, uncontrolled reactions:
Waste containing this compound must be segregated from waste streams containing these incompatible chemicals.
Personnel Protection & Engineering Controls: Your First Line of Defense
Before handling the compound for disposal, ensure the following controls are in place. The causality is simple: create barriers between the chemical and the handler.
-
Engineering Controls: All weighing, transferring, and packaging of this compound for disposal must occur within a certified chemical fume hood. This is non-negotiable and serves to contain solid particulates and prevent respiratory exposure.[6] Ensure that a safety shower and an eyewash station are readily accessible and unobstructed.[6]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or safety glasses with side shields.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Double-gloving is recommended if handling larger quantities.
-
Body Protection: A full-length laboratory coat, closed-toed shoes, and long pants are mandatory to protect the skin.[5]
-
Step-by-Step Disposal & Decontamination Protocol
The guiding principle for the disposal of this compound is that it must be treated as a hazardous chemical waste. The only acceptable terminal disposal method is through a licensed chemical destruction facility, typically via high-temperature incineration.[7]
Protocol 3.1: Disposal of Solid Waste & Contaminated Materials
-
Preparation: Work within a chemical fume hood. Lay down absorbent, disposable bench paper to contain any potential minor spills.
-
Waste Collection:
-
Carefully transfer the solid this compound waste into a designated hazardous waste container. This container must be made of a compatible material (e.g., HDPE - high-density polyethylene), be in good condition, and have a secure, sealable lid.
-
Any disposable items grossly contaminated with the compound (e.g., weigh boats, contaminated gloves, bench paper) should also be placed in this container.
-
-
Labeling: The container must be labeled immediately with a hazardous waste tag, as per your institution's Environmental Health & Safety (EHS) guidelines and EPA regulations. The label must clearly state:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed").
-
-
Storage & Handover:
-
Securely close the container.[5]
-
Store the container in a designated satellite accumulation area. This area should be secondary containment, away from incompatible chemicals.
-
Arrange for pickup by your institution's EHS department or a certified hazardous waste contractor.
-
Protocol 3.2: Decontamination of Non-Disposable Labware
-
Initial Rinse (in fume hood): Rinse the contaminated glassware (e.g., beakers, spatulas) with a suitable organic solvent in which the compound is soluble (e.g., DMSO, DMF, or methanol).
-
Collect Rinsate: This first rinse is considered hazardous waste. Decant the solvent into a designated hazardous waste container for flammable liquids. Do not pour this down the drain.
-
Repeat: Perform a triple rinse.[7] The second and third rinses should also be collected in the hazardous waste container.
-
Final Cleaning: After the triple rinse, the glassware can be washed using standard laboratory procedures with soap and water.
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing waste streams associated with this compound.
Caption: Waste Disposal Workflow for this compound.
Emergency Procedures: Spill Management
Accidents can happen. A prepared response is critical to mitigate risk.
-
Evacuate & Alert: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory and notify your supervisor and EHS.
-
Secure Area: Restrict access to the spill area. Ensure ventilation is adequate (fume hood is on).
-
Don PPE: Before cleanup, don the full PPE described in Section 2.
-
Containment: Gently cover the solid spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.
-
Cleanup: Using non-sparking tools, carefully sweep the material into a designated hazardous waste container.[5][7] Do not create dust.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Place all cleanup materials into the hazardous waste container.
-
Dispose: Seal and label the container as hazardous waste and arrange for disposal.
Regulatory Imperatives
All disposal activities must comply with federal, state, and local regulations. In the United States, the primary federal regulations are the EPA's Resource Conservation and Recovery Act (RCRA) and, specifically for pharmaceutical-related waste from healthcare and research settings, 40 CFR Part 266 Subpart P.[4][8] Always consult and adhere to your institution's specific EHS protocols, which are designed to ensure compliance with all relevant laws.
References
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC295860050&productDescription=PYRIMIDINE+99%25+5GR&vendorId=VN000321&countryCode=US&language=en]
- SAFETY DATA SHEET - Fisher Scientific (Pyrazolo[1,5-a]pyridine-3-carboxylic acid). Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC436210010&productDescription=Pyrazolo%5B1%2C5-a%5Dpyridine-3-carboxylic+acid%2C+97%25%2C+1g&vendorId=VN000321&countryCode=US&language=en]
- Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | C7H5N3O2 | CID 1910189. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1910189]
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed, National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/38294247/]
- Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Chem-Impex. [URL: https://www.chemimpex.com/products/09618]
- Pyrimidine - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ProductSafetySheets-1-en-CB7253574.htm]
- Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10298416/]
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC, National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503458/]
- Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 95%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/739812]
- A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency. [URL: https://www.epa.gov/system/files/documents/2022-10/10-step-blueprint-for-managing-pharmaceutical-waste_508.pdf]
- This compound. MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/th/products/51705-pyrazolo-1-5-a-pyrimidine-7-carboxylic-acid-95]
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- 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. eCFR :: 40 CFR Part 266 Subpart P. [URL: https://www.ecfr.gov/current/title-40/chapter-I/subchapter-I/part-266/subpart-P]
- Salvage of circulating pyrimidines by tissues of the mouse. ResearchGate. [URL: https://www.researchgate.net/publication/16281855_Salvage_of_circulating_pyrimidines_by_tissues_of_the_mouse]
- The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. Stericycle. [URL: https://www.stericycle.com/en-us/resource-center/compliance-resources/epa-final-rule-on-hazardous-waste-pharmaceuticals]
- Synthesis and antischistosomal activity of certain pyrazolo[1,5-a]pyrimidines. PubMed, National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/7241518/]
- First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. [URL: https://www.mdpi.com/2304-6740/11/10/244]
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC, National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10863772/]
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Personal protective equipment for handling Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
A Researcher's Guide to Safely Handling Pyrazolo[1,5-a]pyrimidine-7-carboxylic Acid
As a key intermediate in the synthesis of compounds with therapeutic potential, including kinase inhibitors for cancer and inflammatory disease treatment, this compound is increasingly utilized in drug discovery and development.[1][2] Its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel. This guide provides essential, field-proven insights into the personal protective equipment (PPE) and safe handling procedures for this compound.
Hazard Assessment and Risk Mitigation
Based on the hazard classifications of analogous compounds, this compound should be handled as a substance that is:
The primary routes of exposure are inhalation of the powder, dermal contact, and eye contact. The following procedural steps and PPE are designed to create a self-validating system of safety by minimizing these exposure risks.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the final and critical barrier between the researcher and the chemical.[6] A comprehensive PPE ensemble is mandatory when handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Disposable, powder-free nitrile gloves. | Nitrile provides good chemical resistance for short-term protection.[7] The absence of powder prevents the aerosolization and absorption of the hazardous compound.[6] Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact with the compound.[6] |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is required when there is a risk of splashing or aerosolization. | Protects against accidental splashes and airborne particles.[8][9] A face shield offers a broader range of protection for the entire face.[9][10] |
| Body Protection | A long-sleeved laboratory coat. A flame-resistant lab coat should be worn if flammable solvents are in use. | Protects the skin and personal clothing from contamination.[9][10] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95) is recommended if handling outside of a fume hood or if dust formation is likely. | Engineering controls like fume hoods are the primary defense against inhalation.[7] When these are not feasible, a respirator is necessary to prevent inhalation of the irritant powder.[5][8] |
| Foot Protection | Closed-toe, closed-heel shoes. | Protects feet from spills and falling objects.[9] |
Operational and Disposal Plans: A Step-by-Step Guide
1. Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5][11]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[8][11]
-
Before beginning work, inspect all PPE for integrity.
2. Handling and Use:
-
Do not eat, drink, or smoke in the laboratory area where the compound is being handled.[5]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5][11]
3. Accidental Release Measures:
-
In case of a spill, evacuate the area.
-
Wearing the appropriate PPE, sweep up the solid material and place it into a suitable, labeled container for disposal.[8]
-
Avoid generating dust during cleanup.
4. First Aid Measures:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[5][11]
-
If on skin: Wash with plenty of soap and water. If skin irritation persists, seek medical attention.[5][11]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[5][11]
-
If swallowed: Rinse mouth with water and drink plenty of water. Seek medical attention if you feel unwell.[5][11]
5. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][11]
-
Store locked up.[11]
-
Keep away from strong oxidizing agents, bases, and amines.[11]
6. Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][11] Contaminated PPE should also be disposed of as hazardous waste.
Visualizing the Safe Handling Workflow
The following diagram illustrates the critical steps for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
-
Fisher Scientific. Safety Data Sheet: Pyrazolo[1,5-a]pyridine-2-carboxylic acid.
-
Benchchem. Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives.
-
Sigma-Aldrich. Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 95%.
-
PubChem. Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
-
Thermo Fisher Scientific. Safety Data Sheet: Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
-
Fisher Scientific. Safety Data Sheet: Pyrazolo[1,5-a]pyridine-3-carboxylic acid.
-
University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
-
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.
-
Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry.
-
PubChem. Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid.
-
Hazmat School. 5 Types of PPE for Hazardous Chemicals.
-
Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs.
-
PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
-
Benchchem. Addressing challenges in the scale-up synthesis of pyrimidine compounds.
-
YouTube. Synthesis of Pyrimidine and Its Derivatives.
-
Nature Protocols. Synthesis of pyrimidines by direct condensation of amides and nitriles.
-
PubMed Central. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
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MySkinRecipes. This compound.
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RSC Publishing. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
